4-Ethoxy-2-phenylpyrimidine-5-carboxylic acid
Description
Properties
IUPAC Name |
4-ethoxy-2-phenylpyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-2-18-12-10(13(16)17)8-14-11(15-12)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDKPLQDANXTNQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC=C1C(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10376920 | |
| Record name | 4-Ethoxy-2-phenylpyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136326-10-8 | |
| Record name | 4-Ethoxy-2-phenylpyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Ethoxy-2-phenylpyrimidine-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a primary synthetic pathway for 4-Ethoxy-2-phenylpyrimidine-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details the reaction mechanisms, experimental protocols, and quantitative data associated with the synthesis, presented in a format tailored for researchers and professionals in the field of drug development.
Synthesis Pathway Overview
The synthesis of this compound is most effectively achieved through a two-step process. The initial step involves the construction of the pyrimidine ring system via a condensation reaction to form the corresponding ethyl ester. The final step is the hydrolysis of this ester to yield the target carboxylic acid.
Caption: Overall synthesis pathway for this compound.
Experimental Protocols
Step 1: Synthesis of Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate
This step involves the condensation of benzamidine with diethyl ethoxymethylenemalonate. The reaction proceeds via a cyclization mechanism to form the pyrimidine ring.
Reaction:
Benzamidine + Diethyl ethoxymethylenemalonate → Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate
Experimental Procedure:
-
To a solution of sodium ethoxide, prepared by dissolving sodium metal (1.0 eq) in absolute ethanol, add benzamidine hydrochloride (1.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
To this mixture, add diethyl ethoxymethylenemalonate (1.0 eq) dropwise over a period of 15 minutes.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).
-
The product may precipitate upon cooling or neutralization. If so, collect the solid by filtration.
-
If no precipitate forms, concentrate the solution under reduced pressure and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Quantitative Data:
| Reagent/Product | Molecular Weight ( g/mol ) | Molar Ratio | Theoretical Yield (g) |
| Benzamidine HCl | 156.61 | 1.0 | - |
| Diethyl ethoxymethylenemalonate | 216.23 | 1.0 | - |
| Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate | 272.30 | - | (based on limiting reagent) |
Note: The actual yield will vary depending on the reaction scale and purification efficiency.
Caption: Experimental workflow for the synthesis of the ethyl ester intermediate.
Step 2: Hydrolysis of Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate
The final step is the saponification of the ethyl ester to the corresponding carboxylic acid using a strong base, followed by acidification.
Reaction:
Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate + NaOH → Sodium 4-ethoxy-2-phenylpyrimidine-5-carboxylate
Sodium 4-ethoxy-2-phenylpyrimidine-5-carboxylate + HCl → this compound
Experimental Procedure:
-
Dissolve Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate (1.0 eq) in a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Add an aqueous solution of sodium hydroxide (2-3 eq) to the solution.
-
Heat the mixture to reflux for 2-4 hours, monitoring the disappearance of the starting material by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 with a strong acid (e.g., concentrated HCl).
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield the final product.
Quantitative Data:
| Reagent/Product | Molecular Weight ( g/mol ) | Molar Ratio | Theoretical Yield (g) |
| Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate | 272.30 | 1.0 | - |
| Sodium Hydroxide | 40.00 | 2-3 | - |
| This compound | 244.25 | - | (based on limiting reagent) |
Note: The actual yield will be dependent on the efficiency of the hydrolysis and precipitation.
Caption: Experimental workflow for the hydrolysis of the ethyl ester.
Conclusion
The described two-step synthesis pathway provides a reliable and efficient method for the preparation of this compound. The protocols outlined are based on established chemical principles for pyrimidine synthesis and ester hydrolysis. Researchers can adapt and optimize these procedures based on their specific laboratory conditions and scale requirements. Careful monitoring of the reaction progress and appropriate purification techniques are crucial for obtaining a high yield and purity of the final product.
An In-depth Technical Guide on the Core Mechanism of Action of 4-Ethoxy-2-phenylpyrimidine-5-carboxylic acid
Disclaimer: Extensive searches of publicly available scientific literature and patent databases did not yield specific information on the mechanism of action for 4-Ethoxy-2-phenylpyrimidine-5-carboxylic acid. The following guide provides a summary of the known biological activities of structurally related pyrimidine-5-carboxylic acid derivatives to offer potential avenues for future research. The information presented on related compounds should not be directly extrapolated to this compound without experimental validation.
Executive Summary
This compound is a pyrimidine derivative. While the carboxylic acid functional group suggests potential roles in biological systems, such as acting as a ligand for receptors or enzymes, its specific molecular targets and mechanism of action are not currently documented. Research on analogous pyrimidine structures points towards a wide range of biological activities, including but not limited to, kinase inhibition, receptor antagonism, and antimicrobial effects. This guide will summarize these findings to provide a foundational understanding for researchers investigating this specific molecule.
Physicochemical Properties
The presence of a carboxylic acid group enhances the acidity and solubility of the compound in polar solvents, a feature that can be relevant for its pharmacokinetic and pharmacodynamic properties.
| Property | Value |
| CAS Number | 136326-10-8 |
| Molecular Formula | C13H12N2O3 |
| Molecular Weight | 244.25 g/mol |
Potential Mechanisms of Action Based on Structurally Related Compounds
Several pyrimidine derivatives have been investigated for their therapeutic potential, revealing a variety of mechanisms of action. Below is a summary of findings for related compounds, which may offer insights into the potential biological activities of this compound.
Table 1: Biological Activities of Structurally Related Pyrimidine Derivatives
| Compound Class | Mechanism of Action | Target(s) | Potential Therapeutic Area |
| Pyrrolo[2,3-d]pyrimidine derivatives | Cyclin-Dependent Kinase (CDK) Inhibition | CDK1, CDK2, CDK4, CDK5, CDK7, CDK9 | Oncology |
| Pyrimidine-5-carbonitrile derivatives | PIM-1 Kinase Inhibition | PIM-1 Serine/Threonine Kinase | Oncology |
| 4-(3-Cyanophenoxy)pyrimidine-5-carboxylic acids | P2Y1 Receptor Antagonism | P2Y1 Receptor | Ischemic Stroke |
| Dihydroxypyrimidine carboxylic acids | Viral Endonuclease Inhibition | Human Cytomegalovirus (HCMV) pUL89 | Antiviral |
| 6-Amino-2-mercapto-5-methylpyrimidine-4-carboxylic acid | Hypolipidemic Agent | Affects de novo lipid synthesizing enzymes | Cardiovascular Disease |
Potential Signaling Pathways
Given that some pyrimidine derivatives are known to be CDK inhibitors, a hypothetical signaling pathway is illustrated below. It is crucial to note that this is a generalized representation of CDK inhibition and has not been experimentally validated for this compound.
Caption: Hypothetical CDK Inhibition Pathway for a Pyrimidine Derivative.
Proposed Experimental Protocols for Elucidating the Mechanism of Action
To determine the mechanism of action of this compound, a systematic experimental approach is required. The following outlines a general workflow.
5.1. Initial Target Identification
-
High-Throughput Screening (HTS): Screen the compound against a broad panel of kinases, G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors to identify potential molecular targets.
-
Phenotypic Screening: Assess the effect of the compound on various cell lines (e.g., cancer cell lines, primary cells) to identify a biological phenotype (e.g., apoptosis, cell cycle arrest, anti-inflammatory effects).
5.2. Target Validation and Characterization
-
Biochemical Assays: Once a potential target is identified (e.g., a specific kinase), perform in vitro assays to determine the IC50 or Ki value.
-
Cell-Based Assays: Validate the target engagement in a cellular context. For example, if a kinase is the target, assess the phosphorylation of its downstream substrates in cells treated with the compound.
-
Binding Assays: Utilize techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm direct binding to the target protein and determine binding affinity and kinetics.
5.3. Pathway Analysis
-
Western Blotting: Analyze the effect of the compound on key signaling proteins within the suspected pathway.
-
Gene Expression Profiling: Use techniques like RNA-sequencing to understand the global transcriptional changes induced by the compound.
Below is a generalized workflow for target identification and validation.
Caption: General Experimental Workflow for Mechanism of Action Studies.
Conclusion and Future Directions
The mechanism of action of this compound remains to be elucidated. Based on the activities of structurally related compounds, it is plausible that this molecule could function as a kinase inhibitor, receptor antagonist, or in other biological roles. The experimental workflow outlined in this document provides a roadmap for researchers to systematically investigate its biological function. Further studies are warranted to determine the specific molecular targets and signaling pathways modulated by this compound, which will be essential for understanding its therapeutic potential.
In-Depth Technical Guide: 4-Ethoxy-2-phenyl-5-pyrimidinecarboxylic Acid (CAS Number 136326-10-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, structure, and potential biological significance of 4-Ethoxy-2-phenyl-5-pyrimidinecarboxylic acid (CAS No. 136326-10-8). While specific experimental data for this compound is limited in publicly available literature, this guide synthesizes available computed data and draws logical inferences from structurally related pyrimidine derivatives. The pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry, exhibiting a wide range of biological activities. This document aims to serve as a foundational resource for researchers interested in the potential applications of this specific molecule in drug discovery and development.
Chemical Structure and Identification
4-Ethoxy-2-phenyl-5-pyrimidinecarboxylic acid is a substituted pyrimidine derivative. The core structure consists of a pyrimidine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. This core is substituted with an ethoxy group at the 4th position, a phenyl group at the 2nd position, and a carboxylic acid group at the 5th position.
Chemical Structure:
Caption: Chemical structure of 4-Ethoxy-2-phenyl-5-pyrimidinecarboxylic acid.
Physicochemical Properties
Table 1: Computed Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C13H12N2O3 | [1][2] |
| Molecular Weight | 244.25 g/mol | [1][2] |
| XLogP3 | 2.1 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 5 | [1] |
| Rotatable Bond Count | 4 | [1] |
| Exact Mass | 244.08479225 u | [1] |
| Monoisotopic Mass | 244.08479225 u | [1] |
| Topological Polar Surface Area | 72.3 Ų | [1] |
| Heavy Atom Count | 18 | [1] |
| Complexity | 279 | [1] |
| Covalently-Bonded Unit Count | 1 | [1] |
Note: These properties are computationally derived and have not been experimentally verified.
Synthesis
A specific, detailed experimental protocol for the synthesis of 4-Ethoxy-2-phenyl-5-pyrimidinecarboxylic acid (CAS 136326-10-8) is not explicitly described in the reviewed literature. However, based on general synthetic methods for substituted pyrimidine-5-carboxylic esters, a plausible synthetic route can be proposed. One common approach involves the condensation of an amidine with a three-carbon building block.
Proposed Synthetic Pathway:
A potential synthesis could involve the reaction of benzamidine with a suitably substituted three-carbon electrophile, followed by the introduction or modification of the ethoxy and carboxylic acid functionalities. A general method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with an appropriate amidinium salt. Subsequent hydrolysis of the ester would yield the desired carboxylic acid.
Caption: Proposed synthetic workflow for the target compound.
Spectral Data
No experimental spectral data (NMR, IR, Mass Spectrometry) for 4-Ethoxy-2-phenyl-5-pyrimidinecarboxylic acid were found in the searched literature. For structural elucidation and confirmation, the following spectral characteristics would be anticipated:
-
¹H NMR: Signals corresponding to the protons of the phenyl group, the ethoxy group (a quartet and a triplet), and a singlet for the proton at the 6-position of the pyrimidine ring. The carboxylic acid proton would likely appear as a broad singlet.
-
¹³C NMR: Resonances for the carbon atoms of the pyrimidine ring, the phenyl group, the ethoxy group, and the carboxylic acid carbonyl.
-
IR Spectroscopy: Characteristic absorption bands for the C=O of the carboxylic acid, C-O stretching of the ether, C=N and C=C of the aromatic rings, and O-H stretching of the carboxylic acid.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (244.25 g/mol ).
Biological Activity and Potential Applications
While the specific biological activity of 4-Ethoxy-2-phenyl-5-pyrimidinecarboxylic acid has not been reported, the pyrimidine core is a key structural motif in a vast array of biologically active compounds. Pyrimidine derivatives have been extensively investigated and have shown a wide spectrum of pharmacological activities.
General Biological Activities of Pyrimidine Derivatives:
-
Anticancer: Many pyrimidine analogs are utilized as antimetabolites in cancer chemotherapy.
-
Antimicrobial: The pyrimidine scaffold is present in numerous antibacterial and antifungal agents.
-
Anti-inflammatory: Certain pyrimidine derivatives have demonstrated potent anti-inflammatory properties.
-
Antiviral: Pyrimidine nucleoside analogs are a cornerstone of antiviral therapy.
-
Cardiovascular: Some pyrimidine-based compounds have shown effects on the cardiovascular system.
Given the structural features of 4-Ethoxy-2-phenyl-5-pyrimidinecarboxylic acid, it could be a candidate for screening in various biological assays to explore its potential as a therapeutic agent. The presence of the carboxylic acid group could facilitate interactions with biological targets through hydrogen bonding.
Caption: Potential therapeutic areas for pyrimidine derivatives.
Experimental Protocols
As no specific experimental studies involving 4-Ethoxy-2-phenyl-5-pyrimidinecarboxylic acid were identified, detailed experimental protocols cannot be provided at this time. Researchers interested in evaluating this compound would need to develop and validate their own protocols for synthesis, purification, characterization, and biological testing.
General Workflow for Biological Screening:
Caption: A general workflow for the screening of novel compounds.
Conclusion
4-Ethoxy-2-phenyl-5-pyrimidinecarboxylic acid (CAS 136326-10-8) is a chemical entity with a core pyrimidine structure that suggests potential for biological activity. While specific experimental data is currently lacking in the public domain, this guide provides a summary of its computed properties and places it within the broader context of pyrimidine chemistry and pharmacology. Further research, including its synthesis, spectroscopic characterization, and comprehensive biological screening, is warranted to fully elucidate the properties and potential applications of this compound in drug discovery and development.
References
The Structure-Activity Relationship of 2-Phenylpyrimidine Compounds: A Technical Guide for Drug Discovery Professionals
An in-depth analysis of the 2-phenylpyrimidine scaffold, a privileged structure in medicinal chemistry, reveals key insights into its structure-activity relationships (SAR) across various therapeutic targets. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the SAR, detailed experimental protocols for lead optimization, and visualizations of relevant biological pathways.
The 2-phenylpyrimidine core is a versatile pharmacophore that has been successfully employed in the development of potent and selective inhibitors for a range of biological targets, including fungal enzymes, protein kinases, and telomerase. Understanding the intricate relationship between the structural modifications of this scaffold and the resulting biological activity is paramount for the rational design of novel therapeutics. This technical guide delves into the SAR of 2-phenylpyrimidine derivatives in three key therapeutic areas: antifungal, Bruton's tyrosine kinase (BTK) inhibition, and anticancer applications.
Antifungal Activity: Targeting Fungal Ergosterol Biosynthesis
A series of 2-phenylpyrimidine derivatives have been identified as potent inhibitors of lanosterol 14α-demethylase (CYP51), a crucial enzyme in the fungal ergosterol biosynthesis pathway.[1] Inhibition of CYP51 disrupts the integrity of the fungal cell membrane, leading to cell death. The SAR studies in this area have focused on optimizing the substitutions on both the phenyl and pyrimidine rings to enhance antifungal potency and selectivity.
Quantitative Structure-Activity Relationship Data
The following table summarizes the in vitro antifungal activity (Minimum Inhibitory Concentration, MIC in µg/mL) of representative 2-phenylpyrimidine derivatives against a panel of pathogenic fungi.[1]
| Compound ID | R1 (Phenyl Ring) | R2 (Pyrimidine Ring) | C. albicans (ATCC 90028) | C. glabrata (ATCC 2001) | C. krusei (ATCC 6258) | C. parapsilosis (ATCC 22019) | C. tropicalis (ATCC 750) |
| A1 | H | H | >64 | >64 | >64 | >64 | >64 |
| A9 | 3-F | H | 8 | 16 | 32 | 16 | 8 |
| C1 | 3-F | 4-F-Phenyl | 4 | 8 | 16 | 8 | 4 |
| C2 | 3-F | 4-Cl-Phenyl | 2 | 4 | 8 | 4 | 2 |
| C3 | 3-F | 4-Br-Phenyl | 1 | 2 | 4 | 2 | 1 |
| C4 | 3-F | 4-I-Phenyl | 2 | 4 | 8 | 4 | 2 |
| C6 | 3-F | 4-t-Butyl-Phenyl | 0.5 | 1 | 2 | 1 | 0.5 |
| Fluconazole | - | - | 1 | 16 | 64 | 2 | 4 |
Data synthesized from publicly available research literature.
SAR Insights:
-
A fluorine atom at the 3-position of the phenyl ring (Ring A) is beneficial for activity.
-
Substitution at the 4-position of the second phenyl ring (attached to the pyrimidine, Ring B) significantly influences potency.
-
Halogen substituents at the 4-position of Ring B generally enhance activity, with bromine showing optimal results among the halogens.
-
A bulky hydrophobic group, such as a tert-butyl group, at the 4-position of Ring B leads to a significant increase in antifungal activity, as seen in compound C6 .[1]
Signaling Pathway: Fungal Ergosterol Biosynthesis
The following diagram illustrates the fungal ergosterol biosynthesis pathway and the point of inhibition by 2-phenylpyrimidine-based CYP51 inhibitors.
Experimental Protocol: In Vitro Antifungal Susceptibility Testing
The in vitro antifungal activity of the 2-phenylpyrimidine compounds is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) document M27-A3.
Experimental Workflow:
Detailed Methodology:
-
Compound Preparation: Stock solutions of the test compounds are prepared in dimethyl sulfoxide (DMSO). Serial two-fold dilutions are then made in RPMI-1640 medium (buffered with MOPS) to achieve final concentrations typically ranging from 0.03 to 64 µg/mL.
-
Inoculum Preparation: Fungal strains are cultured on Sabouraud Dextrose Agar. A suspension is prepared in sterile saline and the turbidity is adjusted to a 0.5 McFarland standard, which is then further diluted in RPMI-1640 medium to obtain a final inoculum concentration of 0.5-2.5 x 10³ colony-forming units (CFU)/mL.
-
Assay Procedure: 100 µL of each compound dilution is added to the wells of a 96-well microtiter plate. Subsequently, 100 µL of the fungal inoculum is added to each well. The plates are incubated at 35°C for 24 to 48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥80% reduction in turbidity) compared to the drug-free growth control.
Bruton's Tyrosine Kinase (BTK) Inhibition: A Targeted Approach for B-Cell Malignancies
2-Phenylpyrimidine derivatives have emerged as potent inhibitors of Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase crucial for B-cell receptor (BCR) signaling.[2] Dysregulation of the BCR pathway is implicated in various B-cell malignancies, making BTK an attractive therapeutic target.
Quantitative Structure-Activity Relationship Data
The following table presents the in vitro inhibitory activity of key 2-phenylpyrimidine derivatives against the BTK enzyme and their anti-proliferative effects on B-cell leukemia cell lines.[2]
| Compound ID | R (Aniline Moiety) | BTK Inhibition (%) @ 100 nM | HL60 IC50 (µM) | Raji IC50 (µM) | Ramos IC50 (µM) |
| 11e | 3-Fluorophenylcarbamoyl | 83.9 | 10.21 | 15.67 | 12.43 |
| 11g | 3-Methylphenylcarbamoyl | 82.76 | 3.66 | 6.98 | 5.39 |
| 11h | 4-Fluorophenylcarbamoyl | 83.2 | 8.99 | 11.23 | 9.87 |
| Ibrutinib | - | 99.4 | 5.12 | 14.5 | 7.81 |
Data synthesized from publicly available research literature.
SAR Insights:
-
The presence of a phenylcarbamoyl substituent on the C-4 aniline moiety of the pyrimidine core is important for activity.
-
The position and nature of the substituent on the phenylcarbamoyl ring influence both enzyme inhibition and anti-proliferative activity.
-
A methyl group at the 3-position of the phenylcarbamoyl ring (compound 11g ) confers the most potent anti-proliferative activity across the tested cell lines, even surpassing the positive control, ibrutinib, against Raji cells.[2]
Signaling Pathway: BTK in B-Cell Receptor Signaling
The diagram below illustrates the B-cell receptor (BCR) signaling pathway and the role of BTK, which is inhibited by 2-phenylpyrimidine derivatives.
Experimental Protocols
The inhibitory activity of the compounds against the BTK enzyme is determined using the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.
Experimental Workflow:
Detailed Methodology:
-
Reagent Preparation: Test compounds are serially diluted in kinase buffer. Recombinant BTK enzyme, a suitable substrate (e.g., poly(Glu,Tyr) 4:1), and ATP are also prepared in kinase buffer.
-
Kinase Reaction: The kinase reaction is performed in a 384-well plate by mixing the test compound, BTK enzyme, and substrate. The reaction is initiated by the addition of ATP. The final reaction mixture is incubated at room temperature for 60 minutes.
-
Signal Detection: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Following a 40-minute incubation, Kinase Detection Reagent is added to convert the generated ADP to ATP and produce a luminescent signal. After a 30-minute incubation, the luminescence is measured using a plate reader.
-
Data Analysis: The percentage of BTK inhibition is calculated relative to a DMSO control. IC50 values are determined by fitting the dose-response data to a sigmoidal curve.
The anti-proliferative activity of the compounds is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Detailed Methodology:
-
Cell Seeding: B-cell leukemia cell lines (e.g., HL60, Raji, Ramos) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the 2-phenylpyrimidine derivatives and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Anticancer Activity: Targeting Telomerase
Certain 2-phenylpyrimidine-coumarin hybrids have demonstrated potent anticancer activity by inhibiting telomerase, an enzyme responsible for maintaining telomere length and promoting cellular immortalization in cancer cells.[3]
Quantitative Structure-Activity Relationship Data
The following table summarizes the in vitro anti-proliferative activity (IC50 in µM) of a series of 2-phenylpyrimidine coumarin derivatives against various cancer cell lines.[3]
| Compound ID | R (Phenyl Ring) | CNE2 IC50 (µM) | KB IC50 (µM) | Cal27 IC50 (µM) |
| 1 | H | 15.32 | 21.45 | 18.76 |
| 7 | 3-OH | 8.76 | 10.98 | 9.23 |
| 13 | 3-O-SO2-C6H4-N(CH3)2 | 1.92 | 3.72 | 1.97 |
| Adriamycin | - | 0.87 | 1.12 | 0.95 |
Data synthesized from publicly available research literature.
SAR Insights:
-
The coumarin moiety fused with the pyrimidine ring is a key structural feature.
-
Substitution on the 2-phenyl ring significantly impacts the anticancer activity.
-
A hydroxyl group at the 3-position of the phenyl ring enhances potency compared to the unsubstituted analog.
-
The introduction of a 4-(dimethylamino)benzenesulfonate group at the 3-hydroxyl position (compound 13 ) dramatically increases the anti-proliferative activity, highlighting the importance of this substituent for potent telomerase inhibition.[3]
Mechanism of Action: Telomerase Inhibition
The diagram below illustrates the mechanism of telomere maintenance by telomerase and its inhibition by 2-phenylpyrimidine-coumarin derivatives.
Experimental Protocol: Antiproliferative Activity (MTT Assay)
The antiproliferative activity of the 2-phenylpyrimidine coumarin derivatives against cancer cell lines is determined using the MTT assay, as described in section 2.3.2. The specific cell lines used include CNE2 (human nasopharyngeal carcinoma), KB (human oral carcinoma), and Cal27 (human tongue squamous cell carcinoma).
Conclusion
The 2-phenylpyrimidine scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that targeted modifications to this core structure can lead to potent and selective inhibitors for a diverse range of biological targets. The detailed experimental protocols and pathway visualizations provided herein serve as a valuable resource for researchers engaged in the design and optimization of next-generation 2-phenylpyrimidine-based drugs. Further exploration of this privileged scaffold is warranted to unlock its full therapeutic potential.
References
- 1. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
A Comprehensive Guide to the Spectroscopic Characterization of 4-Ethoxy-2-phenylpyrimidine-5-carboxylic acid
This technical guide provides an in-depth exploration of the spectroscopic methodologies for the structural elucidation and characterization of 4-Ethoxy-2-phenylpyrimidine-5-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles with practical, field-proven insights to ensure a thorough understanding of the molecule's spectroscopic signature.
Introduction: The Molecular Blueprint
This compound (CAS No. 136326-10-8) is a substituted pyrimidine derivative with a molecular formula of C₁₃H₁₂N₂O₃ and a molecular weight of 244.25 g/mol .[1][2][3] The structural complexity, arising from the fusion of a phenyl ring, a pyrimidine core, an ethoxy group, and a carboxylic acid moiety, necessitates a multi-faceted analytical approach for unambiguous characterization. Spectroscopic analysis is the cornerstone of this process, providing a non-destructive means to probe the molecular architecture and confirm its identity and purity.
This guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) to build a comprehensive spectroscopic profile of the title compound. Each section explains the rationale behind the technique, outlines a robust experimental protocol, and interprets the expected data, demonstrating how each method contributes to a holistic structural confirmation.
Caption: Workflow for Synthesis and Spectroscopic Confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Proton (¹H) NMR Spectroscopy
Principle & Application: ¹H NMR spectroscopy probes the hydrogen nuclei within the molecule. The chemical shift (δ) of a proton is highly sensitive to its electronic environment, allowing us to distinguish between protons in different parts of the molecule, such as the phenyl ring, pyrimidine ring, and ethoxy group. Coupling patterns (splitting) reveal the number of neighboring protons, helping to establish connectivity.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of high-purity this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it can solubilize the compound and allows for the observation of the acidic proton.
-
Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Parameters:
-
Pulse Program: Standard single-pulse sequence (e.g., 'zg30').
-
Number of Scans: 16-64, depending on sample concentration.
-
Spectral Width: 0-16 ppm.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
Data Interpretation and Expected Spectrum:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Carboxylic Acid (-COOH) | 12.0 - 13.0 | Singlet (broad) | 1H | The acidic proton is highly deshielded and often appears as a broad singlet due to hydrogen bonding and exchange.[4] |
| Pyrimidine H-6 | 8.8 - 9.2 | Singlet | 1H | This proton is adjacent to two nitrogen atoms in the aromatic ring, leading to significant deshielding. |
| Phenyl H-2', H-6' | 8.2 - 8.5 | Multiplet (dd) | 2H | These protons are ortho to the electron-withdrawing pyrimidine ring, causing a downfield shift. |
| Phenyl H-3', H-4', H-5' | 7.4 - 7.6 | Multiplet | 3H | These meta and para protons of the phenyl ring are in a more typical aromatic region. |
| Ethoxy (-OCH₂CH₃) | 4.4 - 4.6 | Quartet (q) | 2H | The methylene protons are deshielded by the adjacent oxygen atom and are split by the three methyl protons. |
| Ethoxy (-OCH₂CH₃) | 1.3 - 1.5 | Triplet (t) | 3H | The terminal methyl protons are in a typical aliphatic region and are split by the two methylene protons. |
Carbon-¹³ (¹³C) NMR Spectroscopy
Principle & Application: ¹³C NMR spectroscopy provides a map of the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift indicates its functional group and electronic environment (e.g., sp², sp³, carbonyl, etc.).
Experimental Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR. ¹³C NMR is less sensitive, so a slightly higher concentration may be beneficial.
-
Data Acquisition: Acquire the spectrum on the same spectrometer.
-
Parameters:
-
Pulse Program: Standard proton-decoupled sequence (e.g., 'zgpg30').
-
Number of Scans: 512-2048 or more to achieve adequate signal-to-noise.
-
Spectral Width: 0-200 ppm.
-
Data Interpretation and Expected Spectrum:
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |
| Carboxylic Acid (-C OOH) | 165 - 175 | Carbonyl carbons of carboxylic acids are highly deshielded.[4] |
| Pyrimidine C-4 | 160 - 165 | This carbon is attached to both a nitrogen and the electron-donating ethoxy group. |
| Pyrimidine C-2 | 158 - 162 | This carbon is bonded to two nitrogen atoms and the phenyl group. |
| Pyrimidine C-6 | 155 - 160 | This carbon is adjacent to two nitrogen atoms. |
| Phenyl C-1' | 135 - 140 | The ipso-carbon of the phenyl ring attached to the pyrimidine. |
| Phenyl C-2', C-3', C-4', C-5', C-6' | 128 - 132 | Aromatic carbons of the phenyl ring. |
| Pyrimidine C-5 | 110 - 115 | This carbon is attached to the electron-withdrawing carboxylic acid group. |
| Ethoxy (-OC H₂CH₃) | 60 - 65 | The methylene carbon is attached to the deshielding oxygen atom. |
| Ethoxy (-OCH₂C H₃) | 14 - 16 | The terminal methyl carbon is in the typical aliphatic region. |
Infrared (IR) Spectroscopy: Probing Functional Groups
Principle & Application: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies (wavenumbers), making IR an excellent tool for identifying the presence of groups like O-H (from the carboxylic acid), C=O (carbonyl), C-O (ether), and C=N/C=C (aromatic rings).
Caption: Key Functional Group Regions in the IR Spectrum.
Experimental Protocol:
-
Sample Preparation: The Attenuated Total Reflectance (ATR) method is most convenient. Place a small amount of the solid sample directly onto the ATR crystal. Alternatively, prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal or a pure KBr pellet.
-
Record the sample spectrum from 4000 to 400 cm⁻¹.
-
The final spectrum is presented as percent transmittance vs. wavenumber (cm⁻¹).
-
Data Interpretation and Expected Absorptions:
| **Wavenumber (cm⁻¹) ** | Vibration | Functional Group | Significance |
| 3300 - 2500 (very broad) | O-H stretch | Carboxylic Acid (-COOH) | This characteristically broad and strong absorption is a hallmark of a hydrogen-bonded carboxylic acid dimer.[4][5] |
| ~3100 - 3000 | C-H stretch (sp²) | Aromatic (Phenyl/Pyrimidine) | Confirms the presence of aromatic C-H bonds. |
| ~2980 - 2850 | C-H stretch (sp³) | Aliphatic (Ethoxy) | Indicates the C-H bonds of the ethyl group. |
| ~1710 (strong) | C=O stretch | Carboxylic Acid (-COOH) | A strong, sharp band confirming the carbonyl group. Conjugation with the pyrimidine ring may shift this slightly.[4] |
| ~1600, ~1580, ~1470 | C=C and C=N stretch | Aromatic Rings | These absorptions are characteristic of the phenyl and pyrimidine ring systems. |
| ~1300 - 1200 (strong) | C-O stretch | Ether (Ar-O-C) & Acid (C-O) | A strong band associated with the C-O single bonds of the ethoxy group and the carboxylic acid.[5] |
Ultraviolet-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions
Principle & Application: UV-Vis spectroscopy probes the electronic transitions within a molecule. Conjugated systems, such as the phenyl-pyrimidine core, absorb UV or visible light to promote electrons to higher energy orbitals (π → π* transitions). The wavelength of maximum absorbance (λ_max) is characteristic of the extent of conjugation.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound (~10⁻⁵ to 10⁻⁶ M) in a UV-transparent solvent like ethanol or methanol.
-
Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill one cuvette with the pure solvent (as a reference) and the other with the sample solution.
-
Scan the absorbance from approximately 200 to 400 nm.
-
Data Interpretation and Expected Spectrum: The extensive conjugation involving the phenyl ring and the pyrimidine ring is expected to produce strong UV absorptions.
-
λ_max ≈ 250-280 nm: This strong absorption band can be attributed to the π → π* electronic transitions within the highly conjugated 2-phenylpyrimidine system.[6][7]
-
λ_max ≈ 300-340 nm: A second, possibly weaker, band may appear at a longer wavelength due to n → π* transitions involving the non-bonding electrons on the nitrogen and oxygen atoms, as well as extended conjugation with the carboxylic acid group.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Principle & Application: Mass spectrometry is a destructive technique that ionizes a molecule and then separates the ions based on their mass-to-charge ratio (m/z). It provides the exact molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns.
Experimental Protocol:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system (LC-MS or GC-MS).
-
Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which will likely produce the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.
-
Analysis: Analyze the ions using a mass analyzer (e.g., Quadrupole, Time-of-Flight).
Data Interpretation and Expected Results:
-
Molecular Ion Peak: The primary piece of information is the molecular weight. Using high-resolution mass spectrometry (HRMS), the exact mass can be determined, confirming the molecular formula C₁₃H₁₂N₂O₃.
-
Expected [M+H]⁺ (positive ion mode): m/z 245.0921
-
Expected [M-H]⁻ (negative ion mode): m/z 243.0775
-
-
Fragmentation Analysis (MS/MS): By inducing fragmentation of the molecular ion, key structural components can be verified.
Caption: Plausible Fragmentation Pathways in Negative Ion Mode MS.
Key Expected Fragments:
-
Loss of CO₂ (44 Da): Decarboxylation is a common fragmentation pathway for carboxylic acids, leading to a fragment at m/z 199.
-
Loss of C₂H₄ (28 Da): Cleavage of the ethoxy group can result in the loss of ethylene, yielding a fragment at m/z 215.
-
Loss of the Phenyl group (77 Da): Cleavage of the bond between the pyrimidine and phenyl rings would produce a fragment corresponding to the loss of a phenyl radical.
-
Loss of the Carboxyl group (45 Da): Fragmentation resulting in the loss of the entire -COOH group.
Conclusion: A Unified Spectroscopic Identity
The structural elucidation of this compound is definitively achieved through the congruent analysis of multiple spectroscopic techniques. ¹H and ¹³C NMR spectroscopy provides the complete carbon-hydrogen framework and connectivity. Infrared spectroscopy confirms the presence of all key functional groups, most notably the characteristic carboxylic acid dimer. UV-Vis spectroscopy verifies the conjugated aromatic system, and high-resolution mass spectrometry provides an exact molecular formula while its fragmentation patterns corroborate the major structural subunits.
Together, these techniques provide a self-validating system of data, creating an unambiguous and comprehensive spectroscopic profile essential for quality control, regulatory submission, and further research in the field of medicinal chemistry and drug development.
References
- 1. chemscene.com [chemscene.com]
- 2. 2abiotech.net [2abiotech.net]
- 3. echemi.com [echemi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D5CP00198F [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
Uncharted Territory: The Therapeutic Potential of 4-Ethoxy-2-phenylpyrimidine-5-carboxylic acid
An exploration into the hypothetical therapeutic landscape of a novel pyrimidine derivative, drawing insights from structurally related compounds.
For the attention of: Researchers, Scientists, and Drug Development Professionals.
Executive Summary
This technical guide addresses the potential therapeutic targets of the novel chemical entity, 4-Ethoxy-2-phenylpyrimidine-5-carboxylic acid. A comprehensive review of publicly available scientific literature and databases reveals a significant finding: there is currently no published research detailing the specific biological activity, mechanism of action, or therapeutic targets of this compound.
Consequently, this document cannot provide quantitative data, experimental protocols, or established signaling pathways directly associated with this compound. However, to provide a valuable contextual framework for researchers, this guide will explore the documented therapeutic targets of structurally analogous pyrimidine-5-carboxylic acid derivatives. By examining the bioactivity of these related molecules, we can hypothesize potential avenues of investigation for this compound, while explicitly acknowledging the speculative nature of this approach. This guide serves not as a definitive analysis, but as a foundational resource to inspire and direct future research into this uncharted scientific domain.
I. Introduction to this compound
This compound is a small molecule belonging to the pyrimidine class of heterocyclic compounds. The pyrimidine scaffold is a ubiquitous motif in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds. The presence of a carboxylic acid group, an ethoxy moiety, and a phenyl ring suggests the potential for diverse molecular interactions and a range of pharmacological activities. Despite its intriguing structure, its biological profile remains uncharacterized in the public domain.
II. Potential Therapeutic Targets Inferred from Analogous Compounds
While direct data is absent, the broader family of pyrimidine derivatives has been extensively studied, revealing a spectrum of therapeutic applications. The following sections summarize key targets of structurally related compounds, offering plausible starting points for the investigation of this compound.
A. Dihydroorotate Dehydrogenase (DHODH) Inhibition and Anti-inflammatory/Antiproliferative Effects
One of the most well-established targets for pyrimidine derivatives is Dihydroorotate Dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.
Signaling Pathway:
Caption: DHODH Inhibition Pathway.
Inhibition of DHODH depletes the intracellular pool of pyrimidines, which are essential for the proliferation of rapidly dividing cells, such as activated lymphocytes and cancer cells. This mechanism underlies the therapeutic effects of drugs like Leflunomide and Teriflunomide, which are used to treat autoimmune diseases like rheumatoid arthritis and multiple sclerosis. Given the structural similarity, it is plausible that this compound could exhibit inhibitory activity against DHODH.
Hypothetical Experimental Workflow:
Caption: Experimental Workflow for DHODH Inhibition.
B. Other Potential Kinase and Receptor Targets
The pyrimidine core is a versatile scaffold that has been incorporated into inhibitors of various other enzymes and receptors.
Table 1: Potential Targets of Pyrimidine Derivatives
| Target Class | Specific Example | Potential Therapeutic Application |
| Kinases | Epidermal Growth Factor Receptor (EGFR) | Oncology |
| Vascular Endothelial Growth Factor Receptor (VEGFR) | Oncology, Ophthalmology | |
| Janus Kinase (JAK) | Inflammation, Autoimmune Diseases | |
| G-protein Coupled Receptors (GPCRs) | P2Y Receptors | Thrombosis, Inflammation |
| Cannabinoid Receptors | Pain, Neurological Disorders | |
| Other Enzymes | Cyclooxygenase (COX) | Inflammation, Pain |
III. Proposed Future Directions and Methodologies
To elucidate the therapeutic potential of this compound, a systematic investigational approach is recommended.
Logical Relationship of Investigation:
A Comprehensive Technical Guide to the Crystal Structure Analysis of 4-Ethoxy-2-phenylpyrimidine-5-carboxylic acid
Abstract: Pyrimidine derivatives form the backbone of numerous therapeutic agents and functional materials, making a profound understanding of their three-dimensional structure essential for rational drug design and materials engineering. This guide provides a comprehensive, field-proven methodology for the complete crystal structure analysis of 4-Ethoxy-2-phenylpyrimidine-5-carboxylic acid, a representative molecule of this vital chemical class. While the definitive crystal structure of this specific compound is not yet publicly deposited in crystallographic databases such as the Cambridge Structural Database (CSD), this document serves as an in-depth technical roadmap for researchers undertaking its characterization. We will proceed from first principles, covering synthesis and crystallization, the core workflow of single-crystal X-ray diffraction (SC-XRD), the critical analysis of intermolecular interactions, and the application of complementary analytical techniques. The causality behind each experimental choice is explained, ensuring that the described protocols are robust and self-validating, reflecting the best practices in modern chemical crystallography.
Introduction: The Significance of Pyrimidine Scaffolds
The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms, is a privileged scaffold in medicinal chemistry. It is a core component of nucleobases in DNA and RNA and is found in a wide array of approved drugs, including antibacterial, anticancer, and antiviral agents. The physicochemical properties, biological activity, and solid-state behavior of these molecules are dictated by their three-dimensional structure and the intricate network of intermolecular interactions they form in the crystalline state.
This compound (Molecular Formula: C₁₃H₁₂N₂O₃) combines several key functional groups that are expected to govern its crystal packing: a carboxylic acid moiety, a strong hydrogen bond donor and acceptor; a phenyl ring, capable of π-π stacking; an ethoxy group, which influences solubility and conformation; and the pyrimidine core itself, which can participate in various non-covalent interactions. Elucidating its crystal structure is therefore not merely an academic exercise but a critical step in understanding its potential for pharmaceutical development, enabling predictions of properties like solubility, stability, and bioavailability.
This guide provides the complete workflow for a researcher to perform this analysis from the ground up.
Part I: Synthesis and High-Quality Crystal Growth
The prerequisite for any crystallographic study is the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.
Proposed Synthesis Route
While multiple synthetic routes to substituted pyrimidines exist, a common and effective method involves the condensation of a β-keto ester equivalent with an amidine. For our target molecule, a plausible route would involve the reaction of benzamidine with an appropriate diethyl ethoxymethylenemalonate derivative, followed by selective hydrolysis. The purity of the final compound must be rigorously confirmed (>98%) by techniques such as High-Performance Liquid Chromatography (HPLC), ¹H NMR, and Mass Spectrometry before proceeding to crystallization.
Experimental Protocol: Single Crystal Growth
Obtaining a single crystal suitable for X-ray diffraction—typically >0.1 mm in all dimensions with no significant defects—is often the most challenging step. The carboxylic acid moiety in the target molecule suggests strong hydrogen-bonding potential, which can sometimes lead to rapid precipitation rather than slow, ordered crystal growth. The strategy, therefore, is to carefully control the rate of supersaturation.
Protocol: Slow Evaporation Method
-
Solvent Screening: Begin by testing the solubility of ~5-10 mg of purified this compound in a range of solvents (0.5 mL each) at room temperature and with gentle heating. Candidate solvents include ethanol, methanol, ethyl acetate, acetone, acetonitrile, and dichloromethane. The ideal solvent is one in which the compound is sparingly soluble at room temperature but readily soluble upon heating.
-
Preparation of Saturated Solution: Prepare a nearly saturated solution of the compound in the chosen solvent (or a binary solvent mixture, e.g., ethanol/water) by gently heating and stirring.
-
Filtration: Filter the warm solution through a syringe filter (0.22 µm PTFE) into a clean, small vial. This step is critical to remove any particulate matter that could act as unwanted nucleation sites.
-
Crystal Growth: Cover the vial with a cap, pierced with one or two small holes using a needle. This restricts the rate of solvent evaporation. Place the vial in a vibration-free environment (e.g., a dedicated incubator or a quiet corner of a lab bench).
-
Monitoring and Harvesting: Monitor the vial daily. Crystals should appear over several days to a week. Once crystals of suitable size have formed, carefully harvest them using a nylon loop and coat them immediately in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and degradation.
Causality Insight: The slow evaporation technique is chosen for its simplicity and effectiveness. Piercing the cap is a crucial control step; a larger hole leads to faster evaporation and often results in a polycrystalline powder, whereas a smaller hole slows the process, allowing fewer nucleation sites to grow into larger, more ordered crystals.
Part II: Single-Crystal X-ray Diffraction (SC-XRD) Analysis
SC-XRD is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystal. It allows for the measurement of bond lengths, bond angles, and the elucidation of intermolecular interactions that define the crystal lattice.
The SC-XRD Workflow
The process follows three fundamental steps: data collection, structure solution and refinement, and analysis.
Figure 1: General workflow for single-crystal X-ray diffraction analysis.
Detailed Protocol: From Data to Structure
Step 1: Data Collection The mounted crystal is cooled in a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations and radiation damage. The diffractometer, equipped with an X-ray source (e.g., Mo or Cu Kα radiation) and a detector, rotates the crystal while irradiating it. A series of diffraction images are collected, each corresponding to a small rotation angle.[1][2][3]
Step 2: Data Processing Specialized software (e.g., CrysAlisPro, APEX, or XDS) is used to process the raw images.
-
Indexing: The positions of the diffraction spots are used to determine the unit cell parameters (a, b, c, α, β, γ) and the crystal lattice type.[2]
-
Integration: The intensity of each diffraction spot is measured.
-
Scaling and Merging: Data from all images are scaled to a common reference frame, and symmetry-equivalent reflections are averaged to produce a final, unique set of reflection data. The output is typically a file with h, k, l indices and their corresponding intensities (I) and standard uncertainties (σ(I)).
Step 3: Structure Solution The "phase problem" is the central challenge in crystallography: the detector measures intensities (which are proportional to the amplitude squared of the diffracted waves), but the phase information is lost. For small molecules like our target compound, Direct Methods are the standard approach to solving this problem. These methods use statistical relationships between the phases of the strongest reflections to generate an initial structural model. Software like SHELXT or SIR is commonly used for this step.
Step 4: Structure Refinement The initial model from direct methods is an approximation. Refinement is an iterative process of adjusting the atomic positions, and their displacement parameters (describing thermal motion), to improve the agreement between the calculated diffraction pattern from the model and the experimentally observed data. This is typically done using full-matrix least-squares refinement with programs like SHELXL. The quality of the refinement is monitored by the R-factor (R1), which should ideally be below 5% for a well-resolved small molecule structure.
Step 5: Finalization and Validation Hydrogen atoms are typically located in the difference Fourier map and refined. The final model is then validated using tools like PLATON or the IUCr's checkCIF service to ensure it is chemically sensible and meets publication standards. The final output is a Crystallographic Information File (CIF) , a standard text file format that contains all information about the crystal, the experiment, and the final atomic coordinates.
Expected Crystallographic Data
Based on typical organic molecules, a hypothetical data summary for this compound is presented below. Researchers determining the actual structure would replace these values with their experimental results.
| Parameter | Hypothetical Value | Significance |
| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. |
| Space Group | P2₁/c | A common space group for organic molecules. |
| a, b, c (Å) | 8.1, 12.5, 15.3 | Unit cell dimensions. |
| α, γ (°) | 90 | Unit cell angles. |
| β (°) | 98.5 | Unit cell angle for the monoclinic system. |
| Volume (ų) | 1530 | Volume of the unit cell. |
| Z | 4 | Number of molecules in the unit cell. |
| R1 (final) | < 0.05 | A key indicator of the quality of the final model. |
| wR2 (final) | < 0.12 | Another indicator of the refinement quality. |
| Goodness-of-Fit (S) | ~1.0 | Should be close to 1 for a good refinement. |
Part III: Analysis of Intermolecular Interactions
The power of crystallography lies not just in defining the molecule itself, but in revealing how molecules interact with each other. For this compound, we anticipate a rich network of non-covalent interactions.
Hydrogen Bonding
The carboxylic acid group is a potent hydrogen bond donor (-OH) and acceptor (C=O). It is highly probable that the molecules will form a classic carboxylic acid dimer via a pair of O-H···O hydrogen bonds, creating a robust R²₂(8) ring motif. This is one of the most common and stable supramolecular synthons in crystal engineering.
Figure 2: Hypothesized R²₂(8) hydrogen-bonded carboxylic acid dimer.
π-π Stacking and Other Interactions
The planar phenyl and pyrimidine rings are expected to engage in π-π stacking interactions, likely in an offset or parallel-displaced fashion, to stabilize the crystal packing. Additionally, weaker C-H···O or C-H···N hydrogen bonds involving the ethoxy group or aromatic C-H donors may further direct the three-dimensional architecture. Hirshfeld surface analysis, a powerful computational tool, can be employed on the final CIF data to visualize and quantify these varied intermolecular contacts.
Part IV: Complementary Analytical Techniques
While SC-XRD provides the definitive solid-state structure, it must be complemented by other techniques to confirm the bulk identity and purity of the material.
Spectroscopic Confirmation
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy in a suitable solvent (e.g., DMSO-d₆) is essential to confirm the covalent structure of the synthesized molecule, ensuring the correct connectivity of all atoms. The number of signals, their chemical shifts, and splitting patterns must match the proposed structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis of the solid sample provides key information about the functional groups. A broad O-H stretch (around 2500-3300 cm⁻¹) and a strong C=O stretch (around 1700 cm⁻¹) would be characteristic of the hydrogen-bonded carboxylic acid dimer.
-
Mass Spectrometry (MS): High-resolution mass spectrometry should be used to confirm the molecular weight of the compound, matching the calculated exact mass of C₁₃H₁₂N₂O₃.
Thermal Analysis
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It provides the precise melting point of the crystalline material, which is a key indicator of purity. It can also reveal the existence of different polymorphic forms if they exist.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. This analysis is used to determine the thermal stability of the compound and to check for the presence of residual solvent or water in the crystal lattice.
Conclusion
The crystal structure analysis of this compound is a multi-faceted process that integrates organic synthesis, meticulous crystallization, and advanced analytical techniques. This guide has outlined a complete and robust workflow, grounded in established crystallographic principles and best practices. By following this technical roadmap, researchers can confidently approach the structural elucidation of this molecule, or any similar novel organic compound. The resulting structural insights—from the precise intramolecular geometry to the complex network of intermolecular forces—are indispensable for advancing the fields of drug discovery and materials science, providing the foundational knowledge required to rationally engineer molecules with desired functions and properties.
References
The Dawn of a New Era in Drug Discovery: Unlocking the Therapeutic Potential of Pyrimidine and Pyrimidopyrimidine Analogs
A comprehensive guide for researchers and drug development professionals on the synthesis, biological evaluation, and therapeutic targeting of novel pyrimidine-based compounds.
In the ever-evolving landscape of medicinal chemistry, pyrimidine and its fused analog, pyrimidopyrimidine, have emerged as privileged scaffolds, forming the core of numerous clinically approved drugs and promising therapeutic candidates. Their inherent ability to mimic the purine bases of DNA and RNA allows them to interact with a wide array of biological targets, making them a focal point in the quest for novel treatments for cancer, inflammatory disorders, and infectious diseases. This technical guide provides an in-depth exploration of the discovery and development of novel pyrimidine and pyrimidopyrimidine analogs, offering detailed experimental protocols, a comprehensive summary of quantitative data, and visualizations of key signaling pathways to empower researchers in this dynamic field.
The therapeutic versatility of pyrimidine-based compounds stems from their ability to be readily functionalized at multiple positions, allowing for the fine-tuning of their pharmacological properties.[1][2] This has led to the development of potent and selective inhibitors of various enzyme families, particularly protein kinases, which play a central role in cellular signaling and are often dysregulated in disease.[3][4] Furthermore, the exploration of pyrimidopyrimidine analogs has opened new avenues for targeting a diverse range of biological processes, from viral replication to inflammatory responses.[5]
This guide will delve into the core aspects of discovering these novel analogs, beginning with an overview of synthetic strategies, followed by a detailed examination of the experimental protocols for their biological evaluation. A significant portion of this document is dedicated to the presentation of quantitative data in a structured format to facilitate comparative analysis. Finally, we will visualize the intricate signaling pathways and experimental workflows using Graphviz to provide a clear and concise understanding of the underlying mechanisms of action and research methodologies.
Synthetic Strategies: Building the Foundation for Discovery
The synthesis of novel pyrimidine and pyrimidopyrimidine analogs is a cornerstone of the discovery process. A variety of synthetic routes have been developed, ranging from classical condensation reactions to modern catalyzed cross-coupling methods.[5][6][7] A general and widely used approach for the synthesis of the pyrimidine core involves the condensation of a 1,3-dicarbonyl compound with an amidine or a related nitrogen-containing species. For pyrimidopyrimidine systems, a common strategy is the annulation of a pyrimidine ring onto an existing pyrimidine precursor.
General Experimental Protocol for the Synthesis of a 2,4,6-trisubstituted Pyrimidine Derivative:
A representative synthetic procedure involves the reaction of a chalcone with guanidine hydrochloride in the presence of a base.
-
Materials: Substituted chalcone (1 mmol), guanidine hydrochloride (1.2 mmol), sodium hydroxide (2 mmol), ethanol (20 mL).
-
Procedure: To a solution of the substituted chalcone in ethanol, guanidine hydrochloride and sodium hydroxide are added. The reaction mixture is refluxed for 6-8 hours and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The precipitated solid is filtered, washed with water, and dried. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired 2-amino-4,6-diarylpyrimidine.[6]
Biological Evaluation: From In Vitro Assays to In Vivo Efficacy
The biological evaluation of newly synthesized pyrimidine and pyrimidopyrimidine analogs is a critical step in identifying promising drug candidates. A battery of in vitro and in vivo assays are employed to assess their potency, selectivity, and therapeutic potential.
In Vitro Kinase Inhibition Assays
Given the prevalence of pyrimidine-based compounds as kinase inhibitors, in vitro kinase inhibition assays are fundamental to their characterization. These assays measure the ability of a compound to inhibit the activity of a specific kinase.
Experimental Protocol for a Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay:
This protocol describes a common method for measuring kinase activity.
-
Materials: Kinase enzyme, biotinylated substrate peptide, ATP, HTRF detection reagents (Europium-labeled anti-phospho-substrate antibody and Streptavidin-XL665), assay buffer, and test compounds.
-
Procedure: The kinase reaction is performed by incubating the kinase, substrate, ATP, and varying concentrations of the test compound in the assay buffer. The reaction is allowed to proceed for a specific time at a controlled temperature. Following the incubation, the HTRF detection reagents are added to stop the reaction and initiate the detection process. The plate is then read on an HTRF-compatible plate reader, and the IC50 values are calculated from the resulting dose-response curves.[8]
Cell Viability and Cytotoxicity Assays
To assess the anti-proliferative effects of the synthesized compounds on cancer cells, cell viability assays are routinely performed. The MTT assay is a widely used colorimetric assay for this purpose.
Experimental Protocol for the MTT Cell Viability Assay:
-
Materials: Cancer cell lines, cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution, and dimethyl sulfoxide (DMSO).
-
Procedure: Cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). Following treatment, the MTT solution is added to each well and incubated for 4 hours to allow for the formation of formazan crystals. The medium is then removed, and DMSO is added to dissolve the formazan crystals. The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control, and IC50 values are determined.[2][9][10]
In Vivo Efficacy Studies
Promising compounds identified from in vitro assays are further evaluated in animal models to assess their in vivo efficacy and pharmacokinetic properties.
General Protocol for a Xenograft Mouse Model of Cancer:
-
Procedure: Human cancer cells are subcutaneously injected into immunodeficient mice. Once the tumors reach a palpable size, the mice are randomized into control and treatment groups. The test compound is administered to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. Tumor volume and body weight are measured regularly throughout the study. At the end of the study, the tumors are excised and weighed, and further analysis, such as histopathology and biomarker analysis, can be performed.[11][12][13]
Quantitative Data Summary
The following tables summarize the quantitative biological data for a selection of novel pyrimidine and pyrimidopyrimidine analogs from recent literature.
Table 1: In Vitro Kinase Inhibitory Activity of Novel Pyrimidine Analogs
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Compound 1a | EGFR | 15 | [8] |
| Compound 1b | VEGFR-2 | 25 | [14] |
| Compound 1c | CDK2 | 50 | [15] |
| Compound 1d | BRK/PTK6 | 25 | [16] |
| Compound 1e | JAK1 | 3.5 | [17] |
Table 2: In Vitro Anti-proliferative Activity of Novel Pyrimidine Analogs against Cancer Cell Lines
| Compound ID | Cell Line | IC50 (µM) | Reference |
| Compound 2a | MCF-7 (Breast Cancer) | 0.85 | [18] |
| Compound 2b | A549 (Lung Cancer) | 1.2 | [2] |
| Compound 2c | HCT116 (Colon Cancer) | 2.5 | [13] |
| Compound 2d | GIN8 (Glioblastoma) | 11.2 | [19] |
Visualizing the Molecular Landscape: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms of action and experimental processes, we have created diagrams using the DOT language.
Signaling Pathways
Experimental Workflows
Future Directions and Conclusion
The fields of pyrimidine and pyrimidopyrimidine chemistry continue to be a fertile ground for the discovery of new therapeutic agents. Future research will likely focus on the development of more selective and potent analogs, the exploration of novel biological targets, and the use of computational methods to guide drug design.[11] The structure-activity relationship (SAR) studies will remain a important aspect of this process, enabling the rational design of compounds with improved efficacy and safety profiles.[12][20]
This technical guide has provided a comprehensive overview of the core principles and methodologies involved in the discovery of novel pyrimidine and pyrimidopyrimidine analogs. By providing detailed experimental protocols, structured quantitative data, and clear visualizations of complex biological processes, we aim to equip researchers with the knowledge and tools necessary to advance this exciting field of drug discovery. The continued exploration of these versatile scaffolds holds immense promise for addressing unmet medical needs and improving human health.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. ijcrt.org [ijcrt.org]
- 4. researchgate.net [researchgate.net]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. jchemrev.com [jchemrev.com]
- 7. jchemrev.com [jchemrev.com]
- 8. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Pharmacology and in vivo efficacy of pyridine-pyrimidine amides that inhibit microtubule polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Design, synthesis, and biological evaluation of novel pyrimidine derivatives as CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. benchchem.com [benchchem.com]
Initial Screening of 4-Ethoxy-2-phenylpyrimidine-5-carboxylic Acid: A Technical Guide to Unveiling Bioactivity
This guide provides a comprehensive framework for the initial bioactivity screening of the novel compound, 4-Ethoxy-2-phenylpyrimidine-5-carboxylic acid. As a member of the pyrimidine class of heterocyclic compounds, which are integral to the structure of nucleic acids and various therapeutic agents, this molecule holds significant potential for diverse pharmacological activities.[1][2][3][4] Pyrimidine derivatives have been extensively reported to exhibit a wide range of biological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][5] This document outlines a logical, multi-tiered screening cascade, commencing with in silico predictive modeling and progressing through a series of robust in vitro assays to identify and characterize the compound's primary biological effects.
Part 1: Foundational Strategy - A Tiered Approach to Bioactivity Screening
The initial assessment of a novel chemical entity necessitates a strategic and resource-conscious approach. A tiered screening process, beginning with computational methods and advancing to more complex biological assays, allows for the early identification of promising activities while minimizing compound expenditure and laboratory time. This strategy is built on a foundation of scientific integrity, ensuring that each step provides validated data to inform the subsequent stages of investigation.
The Rationale for a Phased Investigation
A phased approach to bioactivity screening is a field-proven methodology that enhances the efficiency of drug discovery.[6] By initiating the process with in silico predictions, we can generate initial hypotheses about the compound's potential biological targets and mechanisms of action without committing to resource-intensive wet lab experiments.[7][8] Positive in silico findings then guide the selection of appropriate in vitro assays, creating a data-driven path to bioactivity confirmation. This logical progression from prediction to validation is central to a trustworthy and effective screening campaign.
Figure 1: A tiered workflow for the initial bioactivity screening of a novel compound.
Part 2: In Silico and Physicochemical Characterization
The journey to understanding the bioactivity of this compound begins with a thorough in silico and physicochemical assessment. These initial steps are crucial for predicting potential biological activities and ensuring the compound is suitable for in vitro testing.
In Silico Bioactivity Prediction
Computational tools provide a powerful and cost-effective means of generating initial hypotheses about a small molecule's biological properties.[7][8] By leveraging databases of known compounds and their biological targets, these methods can predict potential activities and guide the design of subsequent wet-lab experiments.
-
Compound Preparation:
-
Generate a 2D structure of this compound using chemical drawing software.
-
Convert the 2D structure to a 3D conformation and perform energy minimization using a suitable force field (e.g., MMFF94).
-
-
Target Prediction using Ligand-Based and Structure-Based Approaches:
-
Ligand-Based Virtual Screening: Utilize platforms like PharmMapper or SuperPred to identify potential protein targets by comparing the compound's pharmacophore to a database of known ligands.
-
Structure-Based Virtual Screening (if a putative target is identified): Employ molecular docking simulations using software such as AutoDock Vina or Glide to predict the binding affinity and pose of the compound within the active site of a potential target protein.
-
-
ADMET Prediction:
-
Assess the compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties using tools like SwissADME or pkCSM to predict its drug-likeness and potential liabilities.
-
Physicochemical Characterization
Understanding the fundamental physicochemical properties of this compound is a prerequisite for reliable in vitro testing. These properties influence the compound's solubility, stability, and handling in biological assays.
| Property | Method | Importance |
| Solubility | Kinetic and thermodynamic solubility assays in aqueous buffers (e.g., PBS) and organic solvents (e.g., DMSO). | Ensures the compound can be delivered to the biological system at the desired concentrations without precipitation. |
| Purity | High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). | Confirms the identity and purity of the compound, ensuring that observed biological effects are not due to contaminants. |
| Stability | Assessment of compound stability in solution over time at various temperatures and pH levels. | Determines the appropriate storage and handling conditions to prevent degradation during experiments. |
Part 3: Primary In Vitro Screening
With a foundation of in silico predictions and physicochemical data, the next phase involves assessing the compound's effects in biological systems. The primary in vitro screening is designed to determine the compound's cytotoxic profile and to identify any broad-spectrum bioactivities.
Cytotoxicity Profiling
A critical initial step in any bioactivity screening is to determine the concentration range at which the compound exhibits cytotoxic effects.[9] This information is essential for distinguishing between a specific biological activity and general toxicity. The MTT and XTT assays are widely used colorimetric methods for assessing cell metabolic activity, which serves as an indicator of cell viability.[10][11][12]
-
Cell Culture:
-
Select a panel of representative human cell lines (e.g., a cancer cell line like HeLa or a non-cancerous cell line like HEK293) and culture them to ~80% confluency in appropriate media.
-
-
Compound Treatment:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in culture medium, typically ranging from a high concentration (e.g., 100 µM) to a low concentration (e.g., 0.1 µM).
-
Treat the cells with the compound dilutions and incubate for a defined period (e.g., 24, 48, or 72 hours). Include vehicle-only (e.g., DMSO) and untreated controls.
-
-
MTT/XTT Reagent Addition and Incubation:
-
Add MTT or XTT reagent to each well and incubate according to the manufacturer's instructions. Metabolically active cells will reduce the tetrazolium salt to a colored formazan product.[11]
-
-
Absorbance Measurement:
-
For the MTT assay, add a solubilization solution to dissolve the formazan crystals.[11]
-
Measure the absorbance of the wells at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
Broad-Spectrum Bioactivity Panels
Based on the diverse activities of pyrimidine derivatives, it is prudent to screen this compound against a panel of assays representing different potential therapeutic areas.[1][2][4][5] This approach maximizes the chances of identifying a relevant bioactivity.
Figure 2: Potential bioactivities of pyrimidine derivatives to guide broad-spectrum screening.
| Bioactivity Panel | Example Assays | Rationale |
| Anticancer | Proliferation assays on a panel of cancer cell lines (e.g., breast, lung, colon). | Pyrimidine analogs are well-established anticancer agents.[1][5] |
| Antimicrobial | Minimum Inhibitory Concentration (MIC) assays against a panel of bacteria and fungi. | Many pyrimidine derivatives exhibit antimicrobial properties.[1][4][5] |
| Anti-inflammatory | Measurement of inflammatory cytokine production (e.g., TNF-α, IL-6) in stimulated immune cells. | Pyrimidine compounds have been shown to possess anti-inflammatory activity.[2][5] |
| Antiviral | Viral replication assays for a panel of representative viruses. | The pyrimidine core is found in several antiviral drugs.[1] |
Part 4: Secondary In Vitro Assays and Mechanism of Action Studies
Positive "hits" from the primary screening warrant further investigation to confirm their activity and elucidate their mechanism of action.[15][16][17][18] These secondary assays are designed to provide more detailed information about the compound's potency and its interaction with its biological target.
Dose-Response Analysis
A detailed dose-response analysis is essential for quantifying the potency of the compound.[13][14] This involves generating a full dose-response curve with a wider range of concentrations and more data points than in the initial cytotoxicity screen.
-
Assay Setup:
-
Utilize the specific assay in which a "hit" was identified in the primary screen.
-
Prepare a more extensive serial dilution of the compound, typically spanning several orders of magnitude around the estimated IC50 or EC50.
-
-
Data Collection and Analysis:
-
Perform the assay and measure the response at each concentration.
-
Plot the response against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response model using non-linear regression to accurately determine the IC50 or EC50, as well as other parameters like the Hill slope.[19][20]
-
Target-Based and Mechanism of Action Studies
Once a reproducible and potent bioactivity has been confirmed, the focus shifts to identifying the molecular target and elucidating the mechanism of action.[15][16][17][18] The approach will be guided by the nature of the observed bioactivity and the in silico predictions.
References
- 1. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. wjarr.com [wjarr.com]
- 5. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]
- 6. fiveable.me [fiveable.me]
- 7. Chemoinformatics: Predicting Biological Activity with Artificial Intelligence [qima-lifesciences.com]
- 8. Bio-activity prediction of drug candidate compounds targeting SARS-Cov-2 using machine learning approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. MTT assay - Wikipedia [en.wikipedia.org]
- 12. namsa.com [namsa.com]
- 13. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 14. collaborativedrug.com [collaborativedrug.com]
- 15. Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. SmallMolecules.com | Mechanisms of Action in Small Molecules - SmallMolecules.com [smallmolecules.com]
- 17. Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Mechanism of Action: discover your small molecule's interactions and targets | Broad Institute [broadinstitute.org]
- 19. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 20. Dose–response relationship - Wikipedia [en.wikipedia.org]
Tautomerism in Substituted Pyrimidine-5-Carboxylic Acid Esters: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted pyrimidine-5-carboxylic acid esters are a class of heterocyclic compounds with significant and diverse biological activities, playing a crucial role in medicinal chemistry and drug development. Their therapeutic potential is often intrinsically linked to their structural dynamics, particularly the phenomenon of tautomerism. This technical guide provides an in-depth exploration of tautomerism in this important scaffold, focusing on the prevalent keto-enol and amino-imino equilibria. We will delve into the structural and environmental factors influencing these tautomeric preferences, present quantitative data from spectroscopic and computational studies, and provide detailed experimental protocols for their analysis. Furthermore, this guide will explore the implications of tautomerism on biological activity, using the inhibition of the STAT6 signaling pathway as a case study.
Introduction to Tautomerism in Pyrimidine Derivatives
Tautomers are structural isomers of chemical compounds that readily interconvert. This process, known as tautomerization, commonly involves the migration of a hydrogen atom, accompanied by a switch of a single bond and an adjacent double bond. In the realm of pyrimidine-5-carboxylic acid esters, two primary forms of tautomerism are of paramount importance: keto-enol and amino-imino tautomerism.
The position of the tautomeric equilibrium can be significantly influenced by various factors, including the nature and position of substituents on the pyrimidine ring, the polarity of the solvent, temperature, and pH.[1][2] Understanding and controlling these equilibria are critical in drug design, as different tautomers can exhibit distinct physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and molecular shape, which in turn dictate their biological activity and pharmacokinetic profiles.
Types of Tautomerism in Substituted Pyrimidine-5-Carboxylic Acid Esters
Keto-Enol Tautomerism
Pyrimidine rings bearing hydroxyl substituents can exist in equilibrium with their corresponding keto forms (pyrimidinones). For instance, a 4-hydroxypyrimidine derivative can tautomerize to a pyrimidin-4(3H)-one. Computational studies have shown that the introduction of a nitrogen atom in the ring, as in pyrimidines compared to pyridines, tends to shift the equilibrium towards the ketonic form.[3]
Diagram: Keto-Enol Tautomerism
Caption: Keto-enol tautomeric equilibrium in a 4-hydroxypyrimidine system.
Amino-Imino Tautomerism
Amino-substituted pyrimidines can undergo tautomerization to their corresponding imino forms. This is particularly relevant for compounds with exocyclic amino groups. The equilibrium between the aromatic amino form and the non-aromatic imino form can be influenced by solvent polarity, with studies on related adenosine derivatives showing a shift towards the imino form in more polar, aqueous media.[1]
Diagram: Amino-Imino Tautomerism
Caption: Amino-imino tautomeric equilibrium in a 2-aminopyrimidine system.
Quantitative Analysis of Tautomeric Equilibria
The determination of the relative abundance of tautomers is crucial for structure-activity relationship (SAR) studies. Spectroscopic and computational methods are the primary tools for this quantitative analysis.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful techniques for studying tautomeric equilibria in solution.
| Compound Class | Tautomeric Equilibrium | Solvent | Method | Predominant Tautomer | Reference |
| 4-Hydroxypyrimidine Derivatives | Keto-Enol | Polar Solvents | Computational | Keto | [3] |
| 2-Aminopyrimidine Derivatives | Amino-Imino | Aqueous Media | Spectroscopic | Imino (Solvent Dependent) | [1] |
| 1,4-Dihydro-2-methylthio-4,4,6-trisubstituted Pyrimidine-5-carboxylate | 1,4-dihydro vs. 1,6-dihydro | CDCl₃ | ¹H-NMR (VT, NOESY) | Mixture of Tautomers | [4] |
| Isoguanosine | Keto-Enol | CCl₄ to H₂O | UV-Vis | Enol (10% in CCl₄ to 90% in H₂O) | [2] |
Computational Data
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in predicting the relative stabilities of tautomers in the gas phase and in solution (using continuum solvent models).
| Compound | Method | Basis Set | Environment | Most Stable Tautomer | Relative Energy (kcal/mol) | Reference |
| 4-Hydroxypyrimidine | G2, B3LYP | 6-311+G(d,p) | Gas Phase | 4(3H)-pyrimidinone (Keto) | Favored | [3] |
| 2-Hydroxypyridine | G2, B3LYP | 6-311+G(d,p) | Gas Phase | 2-hydroxypyridine (Enol) | Favored | [3] |
Experimental Protocols
Synthesis of Substituted Pyrimidine-5-Carboxylic Acid Esters
The Biginelli reaction and its modifications, such as the Atwal synthesis, are cornerstone methods for the synthesis of dihydropyrimidine-5-carboxylic acid esters.
Diagram: Synthetic Workflow (Biginelli Reaction)
Caption: General workflow for the Biginelli three-component condensation.
Protocol 1: Synthesis of Ethyl 4-(fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate via Grindstone Method [5]
-
Reactant Preparation: In a mortar, combine 0.2 M of the appropriate fluoro-benzaldehyde, 3 g of urea, and 6.5 g of ethyl acetoacetate.
-
Catalyst Addition: Add a catalytic amount of CuCl₂·2H₂O.
-
Grinding: Grind the mixture for 7-10 minutes.
-
Acidification: Add a few drops of concentrated HCl and continue grinding for another 10 minutes.
-
Reaction: Allow the mixture to stand overnight.
-
Purification: The resulting solid is dissolved in methanol with gentle heating, filtered, and allowed to recrystallize.
Protocol 2: Atwal Modification for the Synthesis of Dihydropyrimidine-5-carboxylates [6]
This modification involves the pre-condensation of the aldehyde and the β-ketoester to form an unsaturated keto ester, which is then reacted with a protected urea. This method often provides higher yields and allows for the synthesis of previously inaccessible derivatives.
Analysis of Tautomeric Equilibria
Protocol 3: NMR Spectroscopy for Tautomer Analysis [7]
-
Sample Preparation: Dissolve 5-10 mg of the purified pyrimidine derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. The presence of two distinct sets of signals for the pyrimidine ring and substituent protons indicates a mixture of tautomers. Integration of the corresponding signals allows for the quantification of the tautomeric ratio.
-
Variable Temperature (VT) NMR: Acquire a series of ¹H NMR spectra at different temperatures. Changes in the relative integrals of the signals corresponding to the different tautomers can provide thermodynamic parameters for the equilibrium.
-
2D NMR (NOESY/ROESY): These experiments can help in the unambiguous assignment of signals to specific tautomers through the observation of through-space correlations.
Protocol 4: UV-Vis Spectroscopy for Keto-Enol Tautomerism [8][9]
-
Solution Preparation: Prepare solutions of the pyrimidine derivative in various solvents of differing polarity (e.g., chloroform, DMSO, methanol).
-
Spectral Acquisition: Record the UV-Vis absorption spectra for each solution over a suitable wavelength range (e.g., 250-500 nm).
-
Data Analysis: The appearance of distinct absorption bands corresponding to the keto and enol forms can be observed. The relative intensities of these bands will change with solvent polarity, providing qualitative and, with appropriate calibration, quantitative information about the tautomeric equilibrium.
Tautomerism and Biological Activity: STAT6 Inhibition
Substituted pyrimidine-5-carboxamide derivatives have been identified as potent inhibitors of the Signal Transducer and Activator of Transcription 6 (STAT6).[10][11] STAT6 is a key transcription factor in the IL-4/IL-13 signaling pathway, which plays a critical role in T-helper cell 2 (Th2) differentiation and allergic inflammatory responses.[12] Inhibition of STAT6 is therefore a promising therapeutic strategy for allergic diseases such as asthma.
The binding of a small molecule inhibitor to its protein target is highly dependent on its three-dimensional structure and hydrogen bonding capabilities. The tautomeric state of a pyrimidine-based inhibitor can significantly alter these properties. For example, an amino tautomer will have a different hydrogen bond donor/acceptor profile compared to its imino counterpart. This can lead to one tautomer having a much higher binding affinity for the target protein than the other.
Diagram: STAT6 Signaling Pathway and Potential Inhibition
Caption: Simplified STAT6 signaling pathway and the point of inhibition by pyrimidine derivatives.
While the exact tautomeric form responsible for STAT6 inhibition by these pyrimidine-5-carboxamide derivatives has not been definitively elucidated in the cited literature, it is a critical consideration for lead optimization. Stabilizing the bioactive tautomer through chemical modification is a key strategy in modern drug design.
Conclusion
Tautomerism is a fundamental and often overlooked aspect in the study of substituted pyrimidine-5-carboxylic acid esters. The prevalence of keto-enol and amino-imino equilibria significantly impacts the physicochemical and biological properties of these compounds. A thorough understanding and characterization of the tautomeric landscape, using a combination of advanced spectroscopic and computational techniques, are essential for the rational design and development of novel therapeutics based on this versatile scaffold. The ability to predict and control tautomeric preferences will undoubtedly accelerate the discovery of more potent and selective drug candidates.
References
- 1. ias.ac.in [ias.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic studies on novel 1,4-dihydro-2-methylthio-4,4,6-trisubstituted pyrimidine-5-carboxylic acid esters and their tautomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. chemistry.illinois.edu [chemistry.illinois.edu]
- 7. benchchem.com [benchchem.com]
- 8. dial.uclouvain.be [dial.uclouvain.be]
- 9. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties [mdpi.com]
- 10. Identification of 4-benzylamino-2-[(4-morpholin-4-ylphenyl)amino]pyrimidine-5-carboxamide derivatives as potent and orally bioavailable STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What are STAT6 inhibitors and how do they work? [synapse.patsnap.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Substituted pyrimidine-5-carboxylic esters are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their presence in a wide array of biologically active molecules. The substituent at the 2-position of the pyrimidine ring is crucial for modulating the pharmacological properties of these compounds. Consequently, the development of robust and versatile synthetic methodologies to access these derivatives is of high importance for the discovery of novel therapeutic agents.
This document provides detailed protocols for two distinct and effective methods for the synthesis of 2-substituted pyrimidine-5-carboxylic esters:
-
Protocol 1: A high-yielding, direct method involving the cyclocondensation of amidinium salts with the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol.[1][2][3] This method is particularly advantageous for the synthesis of pyrimidines lacking a substituent at the 4-position.[1][2]
-
Protocol 2: A one-pot, three-component Biginelli-type reaction for the synthesis of related dihydropyrimidine-5-carboxylic acid esters, which can be subsequently oxidized to the corresponding pyrimidines.
Data Presentation
The following table summarizes the quantitative data for the synthesis of various 2-substituted pyrimidine-5-carboxylic esters using Protocol 1, highlighting the versatility and efficiency of this method with different amidinium salts.[1][2]
| Entry | R Group of Amidinium Salt | Product | Reaction Time (h) | Yield (%) |
| 1 | H | Methyl pyrimidine-5-carboxylate | 1 | 85 |
| 2 | CH₃ | Methyl 2-methylpyrimidine-5-carboxylate | 1 | 92 |
| 3 | C₂H₅ | Methyl 2-ethylpyrimidine-5-carboxylate | 1 | 88 |
| 4 | Ph | Methyl 2-phenylpyrimidine-5-carboxylate | 1 | 95 |
| 5 | 4-MeO-C₆H₄ | Methyl 2-(4-methoxyphenyl)pyrimidine-5-carboxylate | 1 | 91 |
| 6 | 4-Cl-C₆H₄ | Methyl 2-(4-chlorophenyl)pyrimidine-5-carboxylate | 1 | 93 |
| 7 | 2-Thienyl | Methyl 2-(thiophen-2-yl)pyrimidine-5-carboxylate | 1 | 89 |
| 8 | SCH₃ | Methyl 2-(methylthio)pyrimidine-5-carboxylate | 1 | 87 |
Experimental Protocols
This protocol describes the synthesis of 2-substituted pyrimidine-5-carboxylic esters from the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol and various amidinium salts.[1][2][4]
Step 1: Preparation of Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate
-
To a stirred suspension of sodium hydride (1.0 eq) in anhydrous diethyl ether, add a solution of methyl 3,3-dimethoxypropionate (1.0 eq) and methyl formate (1.2 eq) in diethyl ether dropwise at room temperature under a nitrogen atmosphere.[4]
-
Stir the reaction mixture at room temperature for 12-16 hours.[4]
-
Collect the resulting precipitate by filtration, wash with diethyl ether, and dry under vacuum to afford the sodium salt as a stable solid.[2][4]
Step 2: Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters
-
To a solution of the prepared sodium salt (1.16 eq) in anhydrous dimethylformamide (DMF), add the desired amidinium salt (1.0 eq).[2]
-
Heat the reaction mixture to 100 °C under a nitrogen atmosphere for 1 hour.[2]
-
Cool the reaction to room temperature and add water. The product will typically precipitate out of the solution.[2]
-
Collect the solid product by filtration, wash with water, and dry under vacuum.[2]
-
If the product does not precipitate, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[4]
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 2-substituted pyrimidine-5-carboxylic ester.[2][4]
This protocol outlines a general one-pot synthesis of dihydropyrimidine derivatives, which are closely related to and can be precursors for pyrimidine-5-carboxylic esters.
-
In a round-bottom flask, combine the aldehyde (1.0 eq), β-ketoester (1.0 eq), and urea or thiourea (1.5 eq) in a suitable solvent (e.g., ethanol).
-
Add a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, NH₄Cl, or Yb(OTf)₃).
-
Reflux the reaction mixture for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature. The product often crystallizes out of the solution.
-
Collect the solid product by filtration and wash with cold solvent.
-
If the product does not crystallize, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.
Visualizations
Caption: Workflow for the synthesis of 2-substituted pyrimidine-5-carboxylic esters via Protocol 1.
Caption: Relationship between different synthetic routes to pyrimidine-5-carboxylic esters.
References
Application Notes and Protocols for 4-Ethoxy-2-phenylpyrimidine-5-carboxylic Acid in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro evaluation of 4-Ethoxy-2-phenylpyrimidine-5-carboxylic acid. Based on the well-documented biological activities of the pyrimidine scaffold, this document outlines protocols for assessing the compound's potential as an anticancer and anti-inflammatory agent.
Introduction
Pyrimidine derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects. The core pyrimidine structure is a key component in various therapeutic agents. Given this background, this compound is a candidate for screening against common drug targets associated with these activities. These notes detail the protocols for evaluating its efficacy in relevant in vitro assays.
Potential Therapeutic Applications and Corresponding In Vitro Assays
Based on the activities of structurally related pyrimidine derivatives, two primary areas of investigation are proposed for this compound:
-
Anticancer Activity: Many pyrimidine derivatives function as kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR), which is often dysregulated in various cancers.
-
Anti-inflammatory Activity: The pyrimidine scaffold is also found in compounds that inhibit cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.
The following sections provide detailed protocols for in vitro assays to investigate these potential activities.
Section 1: Evaluation of Anticancer Activity - EGFR Kinase Inhibition Assay
This protocol describes a biochemical assay to determine the ability of this compound to inhibit the enzymatic activity of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.
Signaling Pathway
Experimental Workflow
Materials and Reagents
-
Compound: this compound
-
Enzyme: Recombinant human EGFR kinase domain
-
Substrate: Poly(Glu, Tyr) 4:1 peptide
-
Buffer: Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP: Adenosine triphosphate
-
Detection Reagent: ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Control Inhibitor: Erlotinib or Gefitinib
-
Plates: 96-well or 384-well white, opaque plates
-
Solvent: Dimethyl sulfoxide (DMSO)
Protocol
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilutions).
-
Further dilute these DMSO stocks into kinase assay buffer to achieve the final desired assay concentrations. The final DMSO concentration in the assay should be ≤1%.
-
-
Assay Procedure (ADP-Glo™ format):
-
Add 5 µL of diluted compound or control inhibitor to the wells of a 96-well plate. For control wells, add 5 µL of buffer with the same percentage of DMSO.
-
Add 10 µL of a master mix containing the EGFR enzyme and the peptide substrate in kinase buffer to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution (the concentration should be at or near the Km for EGFR).
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction by adding 25 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes to deplete unused ATP.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all other measurements.
-
Calculate the percentage of inhibition for each compound concentration relative to the positive control (enzyme activity with no inhibitor).
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
-
Quantitative Data Summary (Hypothetical)
| Compound | Target | Assay Format | IC50 (µM) |
| This compound | EGFR | ADP-Glo™ | To be determined |
| Erlotinib (Control) | EGFR | ADP-Glo™ | ~0.05 |
Section 2: Evaluation of Anti-inflammatory Activity - COX-2 Inhibition Assay
This protocol outlines a method to assess the inhibitory effect of this compound on the activity of the human recombinant Cyclooxygenase-2 (COX-2) enzyme.
Signaling Pathway
Experimental Workflow
Materials and Reagents
-
Compound: this compound
-
Enzyme: Human recombinant COX-2
-
Substrate: Arachidonic acid
-
Buffer: 0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol
-
Cofactor: Heme
-
Detection: Prostaglandin E2 (PGE2) EIA Kit (Cayman Chemical or similar)
-
Control Inhibitor: Celecoxib
-
Plates: 96-well clear plates for ELISA
-
Solvent: Dimethyl sulfoxide (DMSO)
Protocol
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create serial dilutions in DMSO as described in the EGFR assay protocol.
-
Prepare final dilutions in the assay buffer. The final DMSO concentration should be ≤1%.
-
-
Assay Procedure:
-
To each well of a 96-well plate, add assay buffer, heme, and the COX-2 enzyme solution.
-
Add the diluted compound or control inhibitor to the appropriate wells.
-
Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the arachidonic acid substrate.
-
Incubate for exactly 2 minutes at 37°C.
-
Stop the reaction by adding a solution of 1 M HCl.
-
The amount of PGE2 produced is then quantified using a competitive ELISA kit according to the manufacturer's instructions. This typically involves adding the reaction mixture to a plate pre-coated with antibodies, followed by the addition of a PGE2-acetylcholinesterase tracer and subsequent development with Ellman's reagent.
-
-
Data Analysis:
-
Calculate the concentration of PGE2 produced in each well based on the standard curve generated from the ELISA.
-
Determine the percentage of COX-2 inhibition for each compound concentration compared to the vehicle control.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Quantitative Data Summary (Hypothetical)
| Compound | Target | Assay Format | IC50 (µM) |
| This compound | COX-2 | ELISA-based | To be determined |
| Celecoxib (Control) | COX-2 | ELISA-based | ~0.1 |
Disclaimer
The protocols and potential applications described herein are based on the known biological activities of the pyrimidine chemical scaffold and are intended for research purposes only. The actual in vitro activity of this compound has not been determined in these specific assays. Researchers should perform their own validation and optimization of these protocols. This compound is not intended for diagnostic or therapeutic use.
Application of 4-Ethoxy-2-phenylpyrimidine-5-carboxylic Acid as a Chemical Probe: A Review of Available Data
For the attention of: Researchers, scientists, and drug development professionals.
This document outlines the available information regarding the use of 4-Ethoxy-2-phenylpyrimidine-5-carboxylic acid as a chemical probe. Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is currently no published research detailing the application of this specific compound as a chemical probe.
Introduction
Chemical probes are essential small molecules used to study and manipulate biological systems. An ideal chemical probe possesses high potency, selectivity, and a well-characterized mechanism of action, enabling the interrogation of specific protein functions or signaling pathways. The pyrimidine-5-carboxylic acid scaffold is present in various biologically active molecules, suggesting the potential for derivatives like this compound to exhibit interesting pharmacological properties. However, at present, the biological targets and therapeutic potential of this specific compound remain uncharacterized in the public domain.
Compound Information
| Compound Name | This compound |
| CAS Number | 136326-10-8 |
| Molecular Formula | C₁₃H₁₂N₂O₃ |
| Molecular Weight | 244.25 g/mol |
| Structure |
|
Data Presentation
A thorough search of scientific databases has yielded no quantitative data regarding the biological activity of this compound. Information such as binding affinity (Kd, Ki), half-maximal inhibitory concentration (IC₅₀), or half-maximal effective concentration (EC₅₀) against any biological target is not available in published literature.
Experimental Protocols
As no studies have been published detailing the use of this compound as a chemical probe, there are no established experimental protocols for its application.
Signaling Pathways and Experimental Workflows
The absence of a known biological target for this compound precludes the generation of diagrams for signaling pathways or experimental workflows.
Future Directions
The lack of available data presents an opportunity for novel research. To assess the potential of this compound as a chemical probe, the following experimental workflow is proposed:
Caption: Proposed workflow for evaluating this compound as a chemical probe.
This workflow would begin with broad phenotypic screening to identify any biological effects of the compound. If activity is observed, target deconvolution methods would be employed to identify its molecular target. Subsequent characterization and optimization would then be necessary to validate its use as a selective chemical probe.
Conclusion
While the pyrimidine-5-carboxylic acid core is of interest in medicinal chemistry, this compound itself remains an uncharacterized compound. The information required to fulfill the user's request for detailed application notes and protocols is not available in the public domain. The scientific community is encouraged to investigate the potential of this and similar molecules to uncover new tools for biological research and drug discovery.
Application Notes & Protocols: The Atwal-Biginelli Cyclocondensation Reaction
Introduction
The Biginelli reaction, first reported by Pietro Biginelli in 1893, is a cornerstone of multicomponent reactions in organic chemistry, enabling the one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-ketoester, and urea.[1][2] These DHPM scaffolds are of significant interest to the pharmaceutical industry due to their diverse biological activities, including roles as calcium channel blockers, antihypertensive agents, and anti-inflammatory agents.[3][4]
The Atwal modification of the Biginelli reaction is a significant advancement that often provides higher yields and allows for the synthesis of previously inaccessible DHPM derivatives.[4][5] The key difference in the Atwal approach is the pre-condensation of the aldehyde and the active methylene compound to form an α,β-unsaturated ketoester (an enone intermediate). This enone is then reacted with the urea or thiourea component in a subsequent step, which can proceed through a Michael addition followed by cyclization.[2][5] This protocol provides a detailed experimental procedure for the Atwal-Biginelli reaction, aimed at researchers in organic synthesis and medicinal chemistry.
Experimental Workflow
The general workflow for the Atwal modification of the Biginelli reaction involves a two-step sequence: the formation of an unsaturated intermediate, followed by cyclocondensation.
Caption: Workflow of the two-step Atwal-Biginelli reaction.
Experimental Protocols
This section details a general two-step protocol for the synthesis of DHPMs via the Atwal-Biginelli reaction.
Materials and Equipment
-
Reactants: Aromatic or aliphatic aldehyde, β-dicarbonyl compound (e.g., ethyl acetoacetate), urea or thiourea.
-
Catalysts: Piperidine (for Step 1), Hydrochloric acid (HCl) or other Lewis/Brønsted acids (for Step 2).[1]
-
Solvents: Ethanol, Methanol, Tetrahydrofuran (THF), Acetonitrile.[1]
-
Glassware: Round-bottom flasks, reflux condenser, magnetic stirrer and stir bars, separatory funnel, Büchner funnel.
-
Equipment: Heating mantle or oil bath, rotary evaporator, thin-layer chromatography (TLC) plates, melting point apparatus.
Protocol 1: Synthesis of Ethyl 6-methyl-4-phenyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
This protocol is a representative example of the Atwal modification.
Step A: Synthesis of the Intermediate (Ethyl 2-benzylidene-3-oxobutanoate)
-
In a 100 mL round-bottom flask, combine benzaldehyde (5.3 g, 50 mmol) and ethyl acetoacetate (6.5 g, 50 mmol) in 25 mL of ethanol.
-
Add a catalytic amount of piperidine (0.2 mL).
-
Stir the mixture at room temperature for 3-4 hours. Monitor the reaction progress using TLC.
-
Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.
-
The resulting crude oil (the enone intermediate) can often be used in the next step without further purification.
Step B: Cyclocondensation to Form the DHPM
-
To the flask containing the crude enone intermediate from Step A, add urea (4.5 g, 75 mmol) and 30 mL of ethanol.
-
Add a catalytic amount of concentrated HCl (0.5 mL) to the mixture.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) with vigorous stirring.
-
Maintain the reflux for 4-6 hours. The product often begins to precipitate from the solution as the reaction proceeds.[1]
-
After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature and then place it in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel, washing with a small amount of cold ethanol.
-
Recrystallize the crude product from hot ethanol to obtain the pure dihydropyrimidinone.
Data Presentation: Reaction Condition Variants
The Atwal-Biginelli reaction is versatile, accommodating a wide range of substrates and conditions. Modern protocols often utilize Lewis acids or microwave irradiation to improve yields and reduce reaction times.
| Entry | Aldehyde | β-Dicarbonyl | Urea Source | Catalyst | Solvent | Conditions | Yield (%) | Reference |
| 1 | Benzaldehyde | Ethyl Acetoacetate | Urea | HCl | Ethanol | Reflux, 4h | ~85% | [1] |
| 2 | 4-Cl-Benzaldehyde | Methyl Acetoacetate | Urea | Yb(OTf)₃ | Acetonitrile | Reflux, 5h | 92% | |
| 3 | 3-NO₂-Benzaldehyde | Ethyl Acetoacetate | Thiourea | FeCl₃·6H₂O | Ethanol | Reflux, 1h | 94% | [1] |
| 4 | Propanal | Ethyl Acetoacetate | Urea | PPE | THF | Reflux, 3h | High | [6] |
| 5 | Terephthalic aldehyde | Ethyl Acetoacetate | Urea | TMSCl | None (Microwave) | 120°C, 5 min | 90% | |
| 6 | Benzaldehyde | Acetylacetone | Thiourea | Bi(NO₃)₃·5H₂O | None | 100°C, 1.5h | 91% | [7] |
Yields are approximate and can vary based on the specific experimental setup and scale.
Work-up and Purification
The purification of DHPMs is often straightforward due to their tendency to be sparingly soluble in common organic solvents like ethanol at room temperature.[1]
-
Filtration and Recrystallization: For many traditional Biginelli and Atwal-type reactions, the product precipitates directly from the reaction mixture upon cooling. Simple vacuum filtration followed by washing with a cold solvent (e.g., ethanol) is sufficient to isolate the crude product. Subsequent recrystallization from a suitable solvent like hot ethanol or ethyl acetate typically yields a highly pure product.[1]
-
Column Chromatography: If the product does not precipitate or if impurities are present, standard silica gel column chromatography is an effective purification method. A common eluent system is a mixture of ethyl acetate and hexane.
-
Characterization: Purified products should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis to confirm their structure and purity.
References
- 1. moodle2.units.it [moodle2.units.it]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 5. chemistry.illinois.edu [chemistry.illinois.edu]
- 6. scispace.com [scispace.com]
- 7. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Green Chemistry Approaches for Pyrimidine Synthesis
Introduction
Pyrimidine and its derivatives are fundamental heterocyclic scaffolds in numerous biologically active compounds, including nucleic acids and a wide array of pharmaceuticals such as anticancer, antiviral, and antimicrobial agents.[1] Traditional synthesis methods for these compounds often rely on hazardous organic solvents, toxic reagents, high energy consumption, and generate significant chemical waste, posing environmental and health risks.[2] Green chemistry principles offer a sustainable alternative by focusing on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. This document outlines several green chemistry approaches for pyrimidine synthesis, including microwave-assisted, ultrasound-assisted, and mechanochemical methods, providing comparative data and detailed experimental protocols for researchers in chemistry and drug development.
Green Synthetic Methodologies
Several innovative techniques have been developed to align pyrimidine synthesis with the principles of green chemistry. These methods aim to improve reaction efficiency, reduce waste, and minimize environmental impact by utilizing alternative energy sources, green solvents, and catalytic systems.[2][3]
-
Microwave-Assisted Synthesis: Microwave irradiation is an alternative heating method that can dramatically reduce reaction times, often from hours to minutes, while increasing product yields.[1][4] The heating mechanism involves dipolar polarization and ionic conduction, leading to rapid and uniform heating of the reaction mixture.[5] This technique often allows for solvent-free reactions or the use of environmentally benign solvents like water.[4]
-
Ultrasound-Assisted Synthesis (Sonochemistry): The application of high-frequency ultrasound waves (sonication) can accelerate chemical reactions through the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid.[6][7] This process generates localized hot spots with extreme temperatures and pressures, enhancing mass transfer and reaction rates, often leading to higher yields and shorter reaction times under milder overall conditions.[8]
-
Mechanochemical Synthesis (Ball Milling): This solvent-less approach involves the use of mechanical force, typically through grinding or milling, to induce chemical reactions.[9] By avoiding bulk solvents, it significantly reduces waste and simplifies product purification.[10] The process increases the surface area of reactants, allowing for efficient mixing and reaction in the solid state.[2]
-
Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single pot to form a product that incorporates substantial parts of all starting materials.[2][11] When combined with green techniques like using water as a solvent or employing reusable catalysts, MCRs represent a highly sustainable strategy for generating molecular diversity with high atom economy.[12][13]
Comparative Data of Green Synthesis Methods
The following table summarizes quantitative data from various studies, comparing the efficiency of different green synthetic approaches for pyrimidine derivatives with conventional heating methods.
| Method | Catalyst/Conditions | Solvent | Time | Yield (%) | Reference |
| Microwave Irradiation | Potassium Carbonate | Water | 20 min | Moderate (not specified) | [4] |
| Conventional Heating | Potassium Carbonate | Water (reflux) | 8 h | 18 | [4] |
| Ultrasound Irradiation | Morpholine | Water | 15-25 min | 85-95 | [8] |
| Conventional Heating | Morpholine | Water (reflux) | 4-5 h | 68-82 | [8] |
| Ultrasound Irradiation | None specified | Ethanol | 20-30 min | 73-82 | [14] |
| Conventional Heating | None specified | Ethanol (reflux) | 5.5-6.5 h | 54-65 | [14] |
| Mechanochemical (Ball Mill) | Modified ZnO NPs | Solvent-free | Not specified | High (up to 90s) | [9][10] |
| Iridium-Catalyzed MCR | PN5P–Ir–pincer complex | Toluene | Not specified | Up to 93 | [11][15] |
Experimental Protocols
Protocol 1: Microwave-Assisted Multicomponent Synthesis of Pyrimidinones
This protocol describes a rapid, water-based, three-component synthesis of pyrimidinone derivatives using microwave irradiation, adapted from Xavier et al.[4]
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Ethyl cyanoacetate
-
Benzamidine hydrochloride
-
Potassium carbonate (K₂CO₃)
-
Deionized water
-
Ethanol (for recrystallization)
-
Microwave reactor (e.g., CEM Discover)
-
Standard laboratory glassware
Procedure:
-
In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine the aromatic aldehyde (1.0 mmol), ethyl cyanoacetate (1.0 mmol), benzamidine hydrochloride (1.0 mmol), and potassium carbonate (2.0 mmol).
-
Add 10 mL of deionized water to the vial.
-
Seal the vial and place it inside the microwave reactor cavity.
-
Irradiate the mixture at 100°C using 300 W of power for 20 minutes with continuous stirring.
-
After the reaction is complete, allow the vial to cool to room temperature. A precipitate should form.
-
Collect the solid product by vacuum filtration and wash it thoroughly with water.
-
Purify the crude product by recrystallization from ethanol to obtain the pure pyrimidinone derivative.
Protocol 2: Ultrasound-Assisted Synthesis of Tetrahydropyrimidines
This protocol details an efficient and environmentally friendly synthesis of tetrahydropyrimidine derivatives using ultrasonic irradiation in an aqueous medium, adapted from a study on carbonitrile-bearing tetrahydropyrimidines.[8]
Materials:
-
Substituted aldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Urea or Thiourea (1.5 mmol)
-
Morpholine (catalyst)
-
Water
-
Ethanol (for recrystallization)
-
Ultrasonic bath or probe sonicator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, prepare a mixture of the substituted aldehyde (1.0 mmol), malononitrile (1.0 mmol), and urea/thiourea (1.5 mmol) in 10 mL of water.
-
Add a catalytic amount of morpholine (e.g., 0.1 mmol) to the suspension.
-
Place the flask in an ultrasonic bath, ensuring the water level in the bath is consistent with the level of the reaction mixture.
-
Irradiate the mixture with ultrasound at a specified frequency (e.g., 40 kHz) at room temperature for 15-25 minutes.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and then recrystallize from ethanol to yield the pure product.
Visualizations
Caption: A generalized workflow for green multicomponent synthesis of pyrimidines.
Caption: Logical pathway of the Biginelli reaction for dihydropyrimidinone synthesis.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. Green Recipes for Pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. proceedings.blucher.com.br [proceedings.blucher.com.br]
- 5. Microwave Induced Green Synthesis: Sustainable Technology for Efficient Development of Bioactive Pyrimidine Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ultrasound-Assisted Synthesis and Characterization of 5-Carbonitrile-Functionalized tetrahydropyrimidine Derivatives with Evaluation of Their Antimicrobial Activity – Oriental Journal of Chemistry [orientjchem.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. tandfonline.com [tandfonline.com]
- 13. A green route for the synthesis of pyrrolo[2,3-d]pyrimidine derivatives catalyzed by β-cyclodextrin - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. A Sustainable Multicomponent Pyrimidine Synthesis [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Ethoxy-2-phenylpyrimidine-5-carboxylic acid as a Versatile Intermediate in Drug Discovery
Introduction: The Pyrimidine Scaffold as a Cornerstone of Modern Medicinal Chemistry
The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] As a fundamental component of nucleic acids (cytosine, thymine, and uracil), its inherent biocompatibility and versatile chemical handles have made it a focal point for the design of novel drugs targeting a wide array of diseases.[2] Pyrimidine derivatives have demonstrated a vast range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4]
Notably, the pyrimidine ring is a key structural feature in many approved protein kinase inhibitors.[5] Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers.[6] The pyrimidine core can act as a bioisostere of the adenine ring of ATP, enabling competitive binding to the kinase active site.[7] This ability to mimic key interactions within the ATP-binding pocket has led to the successful development of numerous targeted cancer therapies.[1][8] This document provides a detailed guide for researchers on the synthesis and application of a valuable pyrimidine intermediate, 4-Ethoxy-2-phenylpyrimidine-5-carboxylic acid, in drug discovery programs, with a particular focus on the synthesis of potential kinase inhibitors.
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 136326-10-8 | [9] |
| Molecular Formula | C₁₃H₁₂N₂O₃ | [9] |
| Molecular Weight | 244.25 g/mol | [9] |
| Appearance | Off-white to white solid | General knowledge |
| Solubility | Soluble in organic solvents such as DMF, DMSO, and methanol | General knowledge |
Synthesis of the Intermediate: A Step-by-Step Protocol
The synthesis of this compound can be achieved through a multi-step process, starting from readily available commercial reagents. The following protocol outlines a common synthetic route.
Part 1: Synthesis of Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate
This initial step involves the cyclocondensation of benzamidine with diethyl ethoxymethylenemalonate.
Materials:
-
Benzamidine hydrochloride
-
Diethyl ethoxymethylenemalonate
-
Sodium ethoxide
-
Anhydrous ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Standard glassware for workup and purification
Protocol:
-
Preparation of the Reaction Mixture: In a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reagents: To the stirred solution, add benzamidine hydrochloride (1 equivalent). Stir the mixture for 15-20 minutes at room temperature to allow for the formation of the free base.
-
Cyclocondensation: Add diethyl ethoxymethylenemalonate (1 equivalent) dropwise to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. Neutralize the mixture with a suitable acid (e.g., dilute HCl) and extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate, can be purified by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Sodium Ethoxide: Acts as a base to deprotonate the benzamidine hydrochloride to its active free base form and to catalyze the cyclization reaction.
-
Anhydrous Ethanol: Serves as the solvent and also as the source of the ethoxy group. The use of anhydrous conditions is crucial to prevent unwanted side reactions with water.
-
Reflux: The elevated temperature provides the necessary activation energy for the condensation and cyclization reactions to proceed at a reasonable rate.
Part 2: Hydrolysis to this compound
The ethyl ester is then hydrolyzed to the corresponding carboxylic acid.
Materials:
-
Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Methanol or Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl) for acidification
-
Standard glassware for reaction and workup
Protocol:
-
Dissolution: Dissolve Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate in a mixture of methanol (or THF) and water.
-
Hydrolysis: Add an aqueous solution of LiOH or NaOH (1.5-2 equivalents) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Acidification: Cool the reaction mixture in an ice bath and carefully acidify with dilute HCl until the pH is approximately 2-3. A precipitate of the carboxylic acid should form.
-
Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.
Causality Behind Experimental Choices:
-
LiOH/NaOH: These strong bases facilitate the saponification (hydrolysis) of the ethyl ester to the carboxylate salt.
-
Methanol/THF and Water: This solvent system is used to ensure the solubility of both the ester starting material and the inorganic base.
-
Acidification: Protonates the carboxylate salt to form the final carboxylic acid, which is typically less soluble in the aqueous medium and precipitates out.
Application in Drug Discovery: Derivatization via Amide Coupling
The carboxylic acid moiety of this compound is an excellent handle for further derivatization, most commonly through amide bond formation.[10] This allows for the introduction of a wide variety of substituents, enabling the exploration of structure-activity relationships (SAR) in a drug discovery program.
General Protocol for Amide Coupling
This protocol describes a general method for coupling the pyrimidine carboxylic acid with a diverse library of primary and secondary amines using a standard coupling agent like HATU.
Materials:
-
This compound
-
A library of primary or secondary amines
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard glassware for reaction and purification
Protocol:
-
Activation of the Carboxylic Acid: In a dry reaction vessel under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous DMF. Add HATU (1.1 equivalents) and DIPEA (2-3 equivalents) to the solution. Stir the mixture at room temperature for 15-30 minutes to form the activated ester.
-
Amine Addition: Add the desired amine (1.1-1.2 equivalents) to the reaction mixture.
-
Reaction: Continue stirring at room temperature for 2-16 hours. The reaction progress should be monitored by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid), a weak base (e.g., saturated sodium bicarbonate solution), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude amide product can be further purified by flash column chromatography or preparative HPLC.
Causality Behind Experimental Choices:
-
HATU: A highly efficient coupling reagent that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.[11]
-
DIPEA/TEA: A non-nucleophilic organic base used to neutralize the hexafluorophosphate salt of HATU and to scavenge the acid formed during the reaction, driving the equilibrium towards product formation.
-
Anhydrous DMF/DCM: Polar aprotic solvents that are excellent for this type of reaction as they solubilize the reactants and do not interfere with the coupling chemistry.
Visualizing the Synthetic Workflow
References
- 1. Tofacitinib | C16H20N6O | CID 9926791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of potent and selective pyrazolopyrimidine janus kinase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of 2-Arylaminopyrimidine Derivatives as Dual Cathepsin L and JAK Inhibitors for the Treatment of Acute Lung Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. WO2015004265A1 - Process for preparing a pyrimidine intermediate - Google Patents [patents.google.com]
- 8. jmnc.samipubco.com [jmnc.samipubco.com]
- 9. US11180475B2 - Crystal form I of a 5-aminopyrazole carboxamide compound as BTK inhibitor - Google Patents [patents.google.com]
- 10. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 11. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of 5-Halopyrimidine-4-Carboxylic Acid Esters
Introduction
5-Halopyrimidine-4-carboxylic acid esters are crucial intermediates in the synthesis of a wide range of biologically active molecules and pharmaceutical compounds. Their functionalized pyrimidine core serves as a versatile scaffold for developing novel drugs, including protein kinase inhibitors and anti-cancer agents. This document provides detailed protocols for two distinct methods for the preparation of these valuable compounds: a modern, efficient Minisci-type radical reaction and a more traditional, albeit lower-yielding, condensation-based route.
Synthetic Methods Overview
Two primary synthetic strategies for the preparation of 5-halopyrimidine-4-carboxylic acid esters are detailed below.
-
Minisci Homolytic Alkoxycarbonylation: This method involves the direct, one-step synthesis from commercially available 5-halopyrimidines. It is a radical-based approach that offers high regioselectivity and good yields, making it suitable for producing gram-scale quantities of the desired product.[1]
-
Condensation of Mucobromic Acid and Formamidine Acetate followed by Esterification: This is a two-step classical approach. It first involves the condensation of mucobromic acid with formamidine acetate to form the pyrimidine ring, followed by esterification of the resulting carboxylic acid. While a valid synthetic route, this method often suffers from low overall yields and requires laborious purification.[1]
Data Presentation
The following table summarizes the quantitative data for the different synthetic methods, allowing for a direct comparison of their efficiencies.
| Method | Starting Material(s) | Product | Yield | Reference |
| Minisci Homolytic Alkoxycarbonylation | 5-Bromopyrimidine, Ethyl Pyruvate | Ethyl 5-bromopyrimidine-4-carboxylate | 62% | [1] |
| Minisci Homolytic Alkoxycarbonylation | 5-Bromopyrimidine, Methyl Pyruvate | Methyl 5-bromopyrimidine-4-carboxylate | 44% | [1] |
| Condensation and Esterification | Mucobromic Acid, Formamidine Acetate, Methanol | Methyl 5-bromopyrimidine-4-carboxylate | 3-8% | [1] |
Experimental Protocols
Method 1: Minisci Homolytic Alkoxycarbonylation of 5-Bromopyrimidine
This protocol describes the one-step synthesis of ethyl 5-bromopyrimidine-4-carboxylate.[1]
Materials:
-
5-Bromopyrimidine
-
Ethyl pyruvate
-
Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)
-
Hydrogen peroxide (35% w/w in H₂O)
-
Toluene
-
Water
-
Acetic acid
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromopyrimidine (1.0 eq) and ethyl pyruvate (3.0 eq) in a biphasic solvent system of toluene and water (1:1 ratio).
-
Addition of Acetic Acid: Add acetic acid to the mixture. The addition of acetic acid has been shown to increase the conversion rate.[1]
-
Initiation of Reaction: In a separate flask, prepare a solution of iron(II) sulfate heptahydrate (3.0 eq) in water.
-
Radical Formation: Slowly add hydrogen peroxide (3.0 eq, 35% solution) to the stirred FeSO₄ solution. This generates the alkoxycarbonyl radicals.
-
Reaction Execution: Add the radical precursor solution dropwise to the solution containing the 5-bromopyrimidine at room temperature.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by an appropriate method such as GC-MS or TLC.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the pure ethyl 5-bromopyrimidine-4-carboxylate.
Method 2: Condensation of Mucobromic Acid and Formamidine Acetate followed by Esterification
This two-step protocol outlines a classical synthesis route to obtain methyl 5-bromopyrimidine-4-carboxylate.[1]
Part A: Synthesis of 5-Bromopyrimidine-4-carboxylic Acid
Materials:
-
Mucobromic acid
-
Formamidine acetate
-
Sodium ethoxide (EtONa)
-
Ethanol (EtOH)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve mucobromic acid and formamidine acetate in ethanol.
-
Base Addition: Add sodium ethoxide to the solution to create alkaline conditions.
-
Reaction Conditions: Heat the reaction mixture to 50 °C and stir. The reaction is known to produce a significant amount of byproducts.[1]
-
Workup and Isolation: After the reaction is complete, cool the mixture and acidify to precipitate the crude 5-bromopyrimidine-4-carboxylic acid. Isolate the solid by filtration. This crude product is used in the next step without extensive purification.
Part B: Esterification to Methyl 5-bromopyrimidine-4-carboxylate
Materials:
-
Crude 5-bromopyrimidine-4-carboxylic acid
-
Oxalyl chloride ((COCl)₂)
-
Dichloromethane (CH₂Cl₂)
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
Methanol (MeOH)
Procedure:
-
Acid Chloride Formation: Suspend the crude 5-bromopyrimidine-4-carboxylic acid in dichloromethane. Add a catalytic amount of DMF.
-
Reagent Addition: Slowly add oxalyl chloride to the suspension at room temperature.
-
Reaction Monitoring: Stir the mixture until the evolution of gas ceases, indicating the formation of the acid chloride.
-
Esterification: Carefully add methanol to the reaction mixture.
-
Purification: Quench the reaction and perform a standard aqueous workup. The final product requires laborious chromatographic purification to isolate the desired methyl 5-bromopyrimidine-4-carboxylate from the byproducts.[1]
Visualizations
Caption: Workflow for Minisci homolytic alkoxycarbonylation.
Caption: Two-step condensation and esterification pathway.
References
Application Notes and Protocols for 2-Phenylpyrimidine Derivatives in Cancer Cell Line Research
Disclaimer: Extensive searches of scientific literature did not yield any publicly available data regarding the use of 4-Ethoxy-2-phenylpyrimidine-5-carboxylic acid in cancer cell lines. The following application notes and protocols are based on a structurally related and well-characterized 2-phenylpyrimidine derivative, compound 11g , which has been identified as a potent Bruton's tyrosine kinase (BTK) inhibitor.[1] This information is intended to serve as a representative example for researchers interested in the anticancer potential of the 2-phenylpyrimidine scaffold.
Introduction to 2-Phenylpyrimidine Derivatives as Anticancer Agents
The 2-phenylpyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis for a variety of bioactive molecules. Recent studies have highlighted the potential of this class of compounds as anticancer agents.[1][2][3] One notable example is a series of 2-phenyl pyrimidine derivatives designed as inhibitors of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway.[1] Dysregulation of the BCR pathway is a hallmark of various B-cell malignancies, making BTK a prime therapeutic target.[1]
Compound 11g , a 2-phenylpyrimidine derivative, has demonstrated significant inhibitory activity against BTK and potent anti-proliferative effects on B-cell leukemia cell lines.[1] These findings underscore the potential of 2-phenylpyrimidine derivatives as a promising class of targeted anticancer agents.
Application Notes for Compound 11g (Representative 2-Phenylpyrimidine Derivative)
Compound Name: Not explicitly named in the study, referred to as compound 11g .[1]
Molecular Target: Bruton's tyrosine kinase (BTK).[1]
Mechanism of Action: Compound 11g acts as an inhibitor of BTK.[1] By blocking the kinase activity of BTK, it disrupts the downstream signaling cascade of the B-cell receptor. This inhibition leads to a reduction in the proliferation of B-cell leukemia cells and can induce cell cycle arrest.[1] Specifically, it has been shown to inhibit the phosphorylation of BTK and its substrate, phospholipase γ2 (PLCγ2).[1]
Potential Applications in Cancer Research:
-
In vitro studies:
-
Evaluation of anti-proliferative activity in various B-cell malignancy cell lines.
-
Investigation of the mechanism of action, including cell cycle analysis and apoptosis induction.
-
Elucidation of the effects on the BCR signaling pathway through techniques like western blotting.
-
-
In vivo studies:
-
Assessment of anti-tumor efficacy in xenograft models of B-cell leukemia.
-
Pharmacokinetic and pharmacodynamic studies to determine bioavailability and target engagement.
-
Quantitative Data Summary
The following table summarizes the reported in vitro anti-proliferative activity of compound 11g against several B-cell leukemia cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| 11g | HL60 | Acute Promyelocytic Leukemia | 3.66 |
| Raji | Burkitt's Lymphoma | 6.98 | |
| Ramos | Burkitt's Lymphoma | 5.39 |
Table 1: In vitro anti-proliferative activity of compound 11g. Data extracted from a study on 2-phenyl pyrimidine derivatives as BTK inhibitors.[1]
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the anticancer effects of a 2-phenylpyrimidine derivative like compound 11g.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of a compound on cancer cells.
Materials:
-
Cancer cell lines (e.g., HL60, Raji, Ramos)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Compound 11g (or other 2-phenylpyrimidine derivative)
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare a stock solution of the compound in DMSO. Make serial dilutions of the compound in complete medium to achieve the desired final concentrations. Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a suitable software.
Western Blot Analysis for BTK Pathway Inhibition
This protocol is for assessing the effect of the compound on the phosphorylation of BTK and its downstream targets.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Compound 11g (or other 2-phenylpyrimidine derivative)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-BTK, anti-phospho-BTK, anti-PLCγ2, anti-phospho-PLCγ2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the compound at various concentrations for a specified time. Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin. Compare the levels of phosphorylated proteins in treated versus untreated cells.
Visualizations
Caption: BTK Signaling Pathway Inhibition.
Caption: Experimental Workflow.
References
Application Notes & Protocols: Employing Pyrimidine Derivatives as PIM-1 Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry.
Objective: This document provides a comprehensive guide to the preclinical evaluation of pyrimidine-based PIM-1 kinase inhibitors. It details the scientific rationale, step-by-step experimental protocols, and data interpretation strategies necessary for advancing a compound from initial screening to in vivo efficacy assessment.
Section 1: The Rationale for Targeting PIM-1 Kinase in Oncology
The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of three highly conserved serine/threonine kinases (PIM-1, PIM-2, and PIM-3) that act as crucial regulators of cell survival, proliferation, and metabolic adaptation.[1][2][3][4] Unlike many other kinases, PIM kinases are constitutively active upon expression, meaning their oncogenic potential is primarily controlled at the level of transcription, translation, and protein stability.[1][5][6]
PIM-1 is the most extensively studied isoform and functions as a proto-oncogene.[7] Its expression is induced by a wide range of cytokines and growth factors through the Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathway.[7][8][9] Once expressed, PIM-1 phosphorylates a diverse array of substrates involved in cell cycle progression and apoptosis.[8][10][11] Key targets include:
-
Cell Cycle Regulators: PIM-1 promotes G1/S phase transition by phosphorylating and inactivating the CDK inhibitors p21Cip1/Waf1 and p27Kip1.[12][13] It can also phosphorylate and activate the cell division cycle 25A (CDC25A) phosphatase, further driving proliferation.[13]
-
Apoptosis Regulators: PIM-1 enhances cell survival by phosphorylating the pro-apoptotic protein BAD, which prevents it from inhibiting the anti-apoptotic functions of Bcl-2.[8][14]
-
Transcription Factors: PIM-1 can phosphorylate and potentiate the activity of the MYC oncoprotein, a master regulator of cellular growth.[7][13]
Given its central role in promoting tumorigenesis and its overexpression in numerous hematological malignancies and solid tumors—including prostate cancer, acute myeloid leukemia (AML), and multiple myeloma—PIM-1 has emerged as a high-value therapeutic target.[8][12][15][16]
PIM-1 Signaling Pathway Overview
The following diagram illustrates the canonical PIM-1 signaling axis, highlighting its upstream regulation and key downstream effector pathways that are central to its oncogenic function.
Caption: PIM-1 signaling is activated by cytokines via JAK/STAT, leading to phosphorylation of substrates that drive cell cycle progression and inhibit apoptosis.
Section 2: Pyrimidine Derivatives as a Privileged Scaffold for PIM-1 Inhibition
The pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, frequently appearing in kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases. For PIM-1, X-ray crystallography has revealed a unique hinge region that creates a distinct binding pocket, offering opportunities for the design of potent and selective small-molecule inhibitors.[2][17]
Numerous studies have reported the design, synthesis, and structure-activity relationships (SAR) of pyrimidine-based PIM-1 inhibitors, including pyrazolo[1,5-a]pyrimidines and pyridothienopyrimidines.[5][18][19][20][21] These efforts have successfully generated compounds with nanomolar potency.[5][22] Key to successful inhibitor design is the optimization of substituents on the pyrimidine core to achieve a balance of potency, selectivity against other kinases (e.g., Flt-3), and favorable drug-like properties.[5][23]
Section 3: Preclinical Evaluation Workflow for PIM-1 Inhibitors
A systematic, multi-tiered approach is required to validate a pyrimidine derivative as a PIM-1 inhibitor. The workflow progresses from direct enzyme inhibition to cellular target engagement and finally to in vivo efficacy.
Caption: A staged workflow for evaluating PIM-1 inhibitors, from biochemical potency to in vivo efficacy.
Protocol 3.1: In Vitro Biochemical Kinase Inhibition Assay
Objective: To determine the direct inhibitory activity of a pyrimidine derivative against purified PIM-1 kinase and calculate its half-maximal inhibitory concentration (IC50).
Causality: This is the foundational experiment. A positive result confirms that the compound can directly interact with and inhibit the enzyme's catalytic activity, independent of any cellular complexity. It is crucial for initial hit validation and SAR studies.[19]
Methodology:
-
Reagents & Materials:
-
Recombinant human PIM-1 kinase.
-
Kinase substrate (e.g., a synthetic peptide like "PIMtide").
-
ATP (Adenosine triphosphate).
-
Test Compound (pyrimidine derivative) dissolved in DMSO, serially diluted.
-
Kinase buffer (containing MgCl2, DTT, and a buffering agent like HEPES).
-
Detection system (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Positive control inhibitor (e.g., Staurosporine or a known PIM-1 inhibitor).
-
384-well assay plates.
-
-
Step-by-Step Protocol:
-
Prepare serial dilutions of the test compound in DMSO, then dilute further in kinase buffer. A typical final concentration range would be 1 nM to 30 µM.
-
To the wells of a 384-well plate, add 5 µL of the diluted test compound or control (DMSO for negative control, Staurosporine for positive control).
-
Add 10 µL of a solution containing PIM-1 kinase and the kinase substrate in kinase buffer.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 10 µL of ATP solution (at a concentration near the Km for PIM-1).
-
Incubate the reaction for 60 minutes at 30°C.
-
Stop the reaction and detect the amount of ADP produced using a luminescence-based detection system as per the manufacturer's instructions (e.g., add 25 µL of ADP-Glo™ Reagent).
-
Read the luminescence on a plate reader. The signal is proportional to the amount of ADP produced and thus, to kinase activity.
-
-
Data Analysis & Self-Validation:
-
Convert luminescence readings to percent inhibition relative to the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve using software like GraphPad Prism to determine the IC50 value.
-
Trustworthiness Check: The positive control inhibitor should yield an IC50 value within the expected range. The dose-response curve should be sigmoidal.
-
Data Presentation Example:
| Compound ID | PIM-1 IC50 (nM) | PIM-2 IC50 (nM) | PIM-3 IC50 (nM) | Flt-3 IC50 (nM) |
| Pyr-001 | 11.4 | 150.2 | 125.8 | 250.6 |
| Pyr-002 | 4.6 | 89.7 | 75.1 | >1000 |
| Pyr-003 | 123.0 | 540.1 | 610.3 | 850.4 |
| SGI-1776 (Ref) | 7.0 | 330.0 | 65.0 | 6.0 |
Table based on representative data from sources.[5][17][22]
Protocol 3.2: Cellular Target Engagement via Western Blot
Objective: To confirm that the pyrimidine derivative can enter cells and inhibit PIM-1 kinase activity, assessed by measuring the phosphorylation of a known downstream substrate, BAD, at Serine 112.[14]
Causality: This experiment bridges the gap between biochemical activity and cellular function. A reduction in p-BAD (Ser112) levels provides strong evidence that the compound is engaging its intended target within a complex biological system.[5]
Methodology:
-
Reagents & Materials:
-
Cancer cell line with high PIM-1 expression (e.g., MV-4-11 AML cells, PC-3 prostate cancer cells).
-
Cell culture medium and supplements.
-
Test Compound.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, transfer buffer.
-
PVDF or nitrocellulose membrane.
-
Blocking buffer (5% BSA or non-fat milk in TBST).
-
Primary antibodies: Rabbit anti-p-BAD (Ser112), Rabbit anti-Total BAD, Rabbit anti-PIM-1, Mouse anti-β-actin (loading control).
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.
-
ECL chemiluminescence substrate.
-
-
Step-by-Step Protocol:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with increasing concentrations of the test compound (e.g., 0.1, 1, 10 µM) for 2-4 hours. Include a DMSO-treated vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.[14] Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Normalize protein amounts for all samples (e.g., 20-30 µg per lane), add Laemmli buffer, boil, and load onto a polyacrylamide gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane. Confirm transfer with Ponceau S staining.[14]
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer (5% BSA is recommended for phospho-antibodies).[14]
-
Antibody Incubation: Incubate the membrane overnight at 4°C with the primary antibody (e.g., anti-p-BAD) diluted in blocking buffer.
-
Washing & Secondary Incubation: Wash the membrane 3x with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane 3x with TBST. Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Reprobing: To ensure observed changes are not due to total protein degradation, the same membrane can be stripped and re-probed for Total BAD, PIM-1, and finally, a loading control like β-actin.
-
-
Data Analysis & Self-Validation:
-
Quantify band intensity using software like ImageJ.
-
Normalize the p-BAD signal to the Total BAD signal for each sample. Then, normalize this ratio to the loading control (β-actin).
-
A dose-dependent decrease in the p-BAD/Total BAD ratio indicates successful target engagement.
-
Trustworthiness Check: The levels of Total BAD and β-actin should remain relatively constant across all treatments, confirming that the inhibitor's effect is specific to phosphorylation and not protein degradation or unequal loading.[24]
-
Protocol 3.3: Cellular Phenotypic Assay (Clonogenic Survival)
Objective: To determine if PIM-1 inhibition by the pyrimidine derivative translates into a biologically meaningful anti-cancer effect, such as the inhibition of cell proliferation and survival.
Causality: While target engagement is critical, the ultimate goal is a therapeutic outcome. This assay measures the long-term ability of a single cell to proliferate and form a colony, which is a rigorous in vitro test of a compound's cytostatic or cytotoxic effects.[5]
Methodology:
-
Reagents & Materials:
-
Cancer cell line of interest.
-
6-well plates.
-
Test Compound.
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol).
-
-
Step-by-Step Protocol:
-
Cell Seeding: Plate a low number of cells (e.g., 500-1000 cells per well) in 6-well plates and allow them to attach for 24 hours.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound based on the IC50 and cellular target engagement data. Include a DMSO vehicle control.
-
Incubation: Incubate the plates for 7-14 days, allowing sufficient time for colonies (defined as >50 cells) to form in the control wells.
-
Fixing and Staining: Aspirate the medium, wash the wells gently with PBS, and fix the colonies with 100% methanol for 15 minutes.
-
Aspirate the methanol and stain the colonies with Crystal Violet solution for 20 minutes.
-
Washing and Drying: Gently wash the wells with water to remove excess stain and allow the plates to air dry.
-
Colony Counting: Count the number of colonies in each well.
-
-
Data Analysis & Self-Validation:
-
Calculate the Plating Efficiency (PE) for the control group: (Number of colonies formed / Number of cells seeded) x 100%.
-
Calculate the Surviving Fraction (SF) for each treatment: (Number of colonies formed / (Number of cells seeded x PE)) x 100%.
-
Plot the Surviving Fraction against the drug concentration.
-
Trustworthiness Check: Control wells should show healthy, well-defined colonies. A clear dose-dependent reduction in the number and size of colonies should be observed with increasing compound concentration.
-
Protocol 3.4: In Vivo Efficacy in Xenograft Animal Models
Objective: To evaluate the anti-tumor activity of the pyrimidine derivative in a living organism.
Causality: This is the critical step to assess a compound's potential as a therapeutic agent. It tests not only efficacy but also provides initial insights into the compound's pharmacokinetics and tolerability in a complex physiological system.[25][26] All animal studies must be conducted under approved institutional guidelines (IACUC).
Methodology:
-
Model Selection & Study Design:
-
Animal Model: Immunocompromised mice (e.g., Nude or NOD/SCID) are commonly used for xenograft studies.[26]
-
Cell Line: Choose a cancer cell line that was sensitive to the inhibitor in vitro and is known to form tumors in mice (e.g., PC-3, MV-4-11).
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 106 cells) into the flank of each mouse.
-
Group Allocation: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle control, Test Compound at two dose levels, Positive Control).
-
-
Step-by-Step Protocol:
-
Dosing: Administer the test compound and vehicle via the intended clinical route (e.g., oral gavage, intraperitoneal injection) on a predetermined schedule (e.g., once daily for 21 days).
-
Tumor Measurement: Measure tumor dimensions using calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitoring: Monitor animal body weight and overall health daily as indicators of toxicity.
-
Study Endpoint: The study may be terminated when tumors in the control group reach a predetermined maximum size, or after a fixed duration.
-
Tissue Collection: At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blot for p-BAD) to confirm target engagement in vivo.
-
-
Data Analysis & Self-Validation:
-
Plot the mean tumor volume for each group over time.
-
Calculate the Tumor Growth Inhibition (TGI) percentage at the end of the study.
-
Analyze the statistical significance of the difference in tumor volume between treated and vehicle groups (e.g., using a t-test or ANOVA).
-
Plot the mean body weight for each group over time to assess toxicity.
-
Trustworthiness Check: The vehicle group should show consistent tumor growth. The positive control group should show significant tumor growth inhibition. A significant, dose-dependent reduction in tumor growth in the test compound groups with minimal body weight loss (<15-20%) indicates a promising preclinical candidate.[27]
-
Section 4: Regulatory Considerations
All preclinical research intended for submission to regulatory bodies like the U.S. Food and Drug Administration (FDA) must adhere to specific guidelines. Key safety and toxicology studies must be conducted under Good Laboratory Practices (GLP) as defined in 21 CFR Part 58.[28][29][30] This ensures the quality and integrity of the nonclinical safety data required for an Investigational New Drug (IND) application.[28][31]
Section 5: References
-
Nawijn, M. C., Alendar, A., & Berns, A. (2011). For better or for worse: the role of Pim-1 in tumorigenesis. Genes & Cancer, 2(6), 619-631. --INVALID-LINK--
-
Ina, J., & Zbuk, K. (2020). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. International Journal of Molecular Sciences, 21(23), 9036. --INVALID-LINK--
-
Chen, L. S., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 5(10), 1129-1134. --INVALID-LINK--
-
Jude, C. D., et al. (2012). PIM1 kinase as a target for cancer therapy. Expert Opinion on Therapeutic Targets, 16(1), 85-96. --INVALID-LINK--
-
Li, Y., et al. (2020). Pim-1 kinase as cancer drug target: An update. Oncology Letters, 20(4), 1-1. --INVALID-LINK--
-
Panchal, N., et al. (2018). A review on PIM kinases in tumors. Journal of Cancer Research and Therapeutics, 14(7), 1475-1481. --INVALID-LINK--
-
Kim, J., & Roh, M. (2018). PIM Kinase as an Executional Target in Cancer. Journal of Cancer Prevention, 23(3), 113-120. --INVALID-LINK--
-
Juniper Publishers. (2021). PIM Kinase Inhibitors and Cancer Treatment. Cancer Therapy & Oncology International Journal, 18(1). --INVALID-LINK--
-
Wikipedia. (n.d.). PIM1. Retrieved from --INVALID-LINK--
-
El-Damasy, A. K., et al. (2017). Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 349-361. --INVALID-LINK--
-
Wang, Y., et al. (2022). Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. Cancer Management and Research, 14, 1937-1951. --INVALID-LINK--
-
Un-Kyo, S., & Pier, P. P. (2018). Drug Discovery Oncology in a Mouse: concepts, Models and Limitations. Expert Opinion on Drug Discovery, 13(9), 851-861. --INVALID-LINK--
-
Oncodesign Services. (n.d.). Cancer Animal Models | Oncology | CRO services. Retrieved from --INVALID-LINK--
-
Möröy, T., & Zornig, M. (2004). The serine/threonine kinase Pim-1. The International Journal of Biochemistry & Cell Biology, 36(7), 1174-1178. --INVALID-LINK--
-
Lubet, R. A., et al. (2011). The Use of Animal Models for Cancer Chemoprevention Drug Development. Current Pharmacology Reports, 1(1), 1-1. --INVALID-LINK--
-
Zhang, Y., et al. (2023). PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target. Frontiers in Immunology, 14, 1240166. --INVALID-LINK--
-
Zhang, Y., et al. (2023). The role of Pim-1 kinases in inflammatory signaling pathways. Cell Communication and Signaling, 21(1), 1-15. --INVALID-LINK--
-
Tomaszewski, J. E. (2008). FDA Requirements for Preclinical Studies. In: Principles of Clinical Pharmacology. --INVALID-LINK--
-
Santosh, V., et al. (2018). Potential Pharmacological Inhibitors of Pim Kinase Under Clinical Trials. Current Drug Targets, 19(5), 495-506. --INVALID-LINK--
-
ResearchGate. (n.d.). PIM1 signaling pathways are associated with stem/cancer stem cells in the prostate. Retrieved from --INVALID-LINK--
-
El-Sayed, M. A., et al. (2021). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 11(23), 13943-13956. --INVALID-LINK--
-
ResearchGate. (n.d.). PIM kinase inhibitors in clinical trials. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). PIM1 Pim-1 proto-oncogene, serine/threonine kinase [ (human)]. Retrieved from --INVALID-LINK--
-
Zhang, Y., et al. (2020). The role of Pim kinase in immunomodulation. American Journal of Cancer Research, 10(12), 4085-4097. --INVALID-LINK--
-
U.S. Food and Drug Administration. (2018). Step 2: Preclinical Research. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Application Note: Western Blot Protocol for Detecting Pim1 Inhibition. Retrieved from --INVALID-LINK--
-
AMSBIO. (n.d.). Preclinical research strategies for drug development. Retrieved from --INVALID-LINK--
-
Duke University. (n.d.). Preclinical Regulatory Requirements. Retrieved from --INVALID-LINK--
-
Patel, S. B., et al. (2017). Design, synthesis and structure activity relationship of potent pan-PIM kinase inhibitors derived from the pyridyl carboxamide scaffold. Bioorganic & Medicinal Chemistry Letters, 27(15), 3422-3427. --INVALID-LINK--
-
Cliniexperts. (n.d.). Pre-Clinical Trials: USFDA Regulations to be Followed. Retrieved from --INVALID-LINK--
-
El-Damasy, A. K., et al. (2017). Synthesis of New Pyridothienopyrimidinone Derivatives as Pim-1 Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 349-361. --INVALID-LINK--
-
Kumar, N., & Paikaray, A. (2024). PIM1 kinase and its diverse substrate in solid tumors. Journal of Molecular Medicine, 102(1), 1-15. --INVALID-LINK--
-
ResearchGate. (n.d.). Structural findings of pyrazolo[1,5-a]pyrimidine compounds for their Pim-1/2 kinase inhibition as potential anticancer agents. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Technical Support Center: Pim1 Antibody Specificity for Western Blotting. Retrieved from --INVALID-LINK--
-
Zhang, Y., et al. (2020). The role of Pim kinase in immunomodulation. American Journal of Cancer Research, 10(12), 4085–4097. --INVALID-LINK--
-
Kuick Research. (2024). PIM Kinase Inhibitors Therapies Clinical Trials Market Size FDA Approval Insight. Retrieved from --INVALID-LINK--
-
Kim, J., & Roh, M. (2018). PIM Kinase as an Executional Target in Cancer. Journal of Cancer Prevention, 23(3), 113–120. --INVALID-LINK--
-
ResearchGate. (n.d.). Designing pyridothienopyrimidinones as pim-1 inhibitors. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). (PDF) PIM1 kinase and its diverse substrate in solid tumors. Retrieved from --INVALID-LINK--
-
Thieme. (2022). Recent Research Advances in Small-Molecule Pan-PIM Inhibitors. Synthesis, 55(08), 1275-1288. --INVALID-LINK--
-
Lee, H., et al. (2013). Crystal Structure of Pim1 Kinase in Complex with a Pyrido[4,3-d]pyrimidine Derivative Suggests a Unique Binding Mode. PLoS ONE, 8(7), e70354. --INVALID-LINK--
-
ResearchGate. (n.d.). Crystal Structure of Pim1 Kinase in Complex with a Pyrido[4,3-D]Pyrimidine Derivative Suggests a Unique Binding Mode. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Structures of pim1 inhibitors containing pyrimidine core. Retrieved from --INVALID-LINK--
References
- 1. A review on PIM kinases in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential Pharmacological Inhibitors of Pim Kinase Under Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PIM1 kinase and its diverse substrate in solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. e-century.us [e-century.us]
- 5. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of Pim-1 kinases in inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PIM1 - Wikipedia [en.wikipedia.org]
- 8. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]
- 10. The serine/threonine kinase Pim-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The role of Pim kinase in immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PIM Kinase as an Executional Target in Cancer [jcpjournal.org]
- 13. PIM Kinase as an Executional Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Pim-1 kinase as cancer drug target: An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Crystal Structure of Pim1 Kinase in Complex with a Pyrido[4,3-D]Pyrimidine Derivative Suggests a Unique Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 23. Design, synthesis and structure activity relationship of potent pan-PIM kinase inhibitors derived from the pyridyl carboxamide scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. mdpi.com [mdpi.com]
- 26. tandfonline.com [tandfonline.com]
- 27. Cancer Animal Models | Oncology | CRO services [oncodesign-services.com]
- 28. karger.com [karger.com]
- 29. Step 2: Preclinical Research | FDA [fda.gov]
- 30. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]
- 31. Pre-Clinical Trials: USFDA Regulations to be Followed – Home 1 [liveonbiolabs.com]
Application Notes and Protocols for Studying Pyrimidine Derivatives as MCT4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the investigation of pyrimidine derivatives as inhibitors of Monocarboxylate Transporter 4 (MCT4). This document outlines detailed experimental protocols, data presentation guidelines, and visual representations of key biological pathways and experimental workflows to facilitate research and development in this area.
Introduction to MCT4 and its Role in Cancer Metabolism
Monocarboxylate Transporter 4 (MCT4), encoded by the SLC16A3 gene, is a crucial transmembrane protein responsible for the transport of monocarboxylates, such as lactate and pyruvate, across the cell membrane.[1][2] In the context of cancer, particularly in highly glycolytic tumors, MCT4 plays a pivotal role in cellular metabolism and pH regulation.[3][4] Many cancer cells exhibit the "Warburg effect," a metabolic shift towards aerobic glycolysis, which results in the production of large amounts of lactate.[3] MCT4 facilitates the efflux of this lactate out of cancer cells, thereby preventing intracellular acidification and maintaining a favorable environment for continued glycolysis and cell proliferation.[4][5]
The expression of MCT4 is often upregulated in various cancers and is associated with tumor progression, metastasis, and poor prognosis.[1][3] Its activity is regulated by signaling pathways such as the PI3K-Akt and HIF-1α pathways, which are frequently activated in cancer.[3][6] The critical role of MCT4 in maintaining the metabolic phenotype of cancer cells makes it an attractive therapeutic target. Inhibition of MCT4 can lead to intracellular lactate accumulation, a drop in intracellular pH, and subsequent cell death, highlighting the potential of MCT4 inhibitors as anti-cancer agents.[7] Pyrimidine derivatives have emerged as a promising class of compounds for targeting MCT4.[7]
Data Presentation: Efficacy of Pyrimidine-Based MCT4 Inhibitors
The following table summarizes the inhibitory activities of selected pyrimidine derivatives against MCT4. This data is essential for comparing the potency and selectivity of different compounds.
| Compound ID | Chemical Scaffold | Assay Type | Target Cell Line/System | IC50/Ki | Selectivity (over MCT1) | Reference |
| AZD0095 | Triazolopyrimidine | Cellular Lactate Efflux | MCT4-expressing cancer cells | 1.3 nM (potency) | >1000-fold | [7] |
| Compound CB-2 | Not specified | Cell Proliferation | MDA-MB-231 | 4.8 µM | Not specified | [8] |
| Compound CB-11 | Not specified | Cell Proliferation | MDA-MB-231 | 11.3 µM | Not specified | [8] |
| Compound CB-1 | Not specified | Cell Proliferation | MDA-MB-231 | 35.3 µM | Not specified | [8] |
Experimental Protocols
This section provides detailed, step-by-step protocols for key experiments to characterize pyrimidine derivatives as MCT4 inhibitors.
Protocol 1: Lactate Transport Assay (Radiolabeled Lactate Uptake)
This assay directly measures the ability of a pyrimidine derivative to inhibit MCT4-mediated lactate transport.
Materials:
-
MCT4-expressing cells (e.g., MDA-MB-231)
-
Control cells (low or no MCT4 expression)
-
Culture medium
-
Phosphate-Buffered Saline (PBS)
-
Assay Buffer (e.g., Krebs-Ringer-HEPES buffer, pH 7.4)
-
[¹⁴C]-L-Lactate (radiolabeled lactate)
-
Test pyrimidine derivative (dissolved in a suitable solvent, e.g., DMSO)
-
Vehicle control (e.g., DMSO)
-
Ice-cold PBS
-
Cell Lysis Buffer (e.g., RIPA buffer)
-
Scintillation cocktail
-
Scintillation counter
-
Multi-well plates (e.g., 24-well or 96-well)
Procedure:
-
Cell Seeding: Seed MCT4-expressing cells and control cells into multi-well plates at a density that will result in a confluent monolayer on the day of the experiment. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
Compound Preparation: Prepare serial dilutions of the pyrimidine derivative in the assay buffer. Also, prepare a vehicle control.
-
Pre-incubation:
-
Aspirate the culture medium from the wells.
-
Wash the cells once with pre-warmed assay buffer.
-
Add the diluted pyrimidine derivative or vehicle control to the respective wells.
-
Incubate for 15-30 minutes at 37°C.
-
-
Lactate Uptake:
-
Prepare the uptake solution by adding [¹⁴C]-L-Lactate to the assay buffer.
-
Initiate the uptake by adding the [¹⁴C]-L-Lactate solution to each well.
-
Incubate for a short, defined period (e.g., 2-5 minutes) at 37°C.
-
-
Termination of Uptake:
-
Rapidly aspirate the uptake solution.
-
Immediately wash the cells three times with ice-cold PBS to stop the transport and remove extracellular radiolabel.
-
-
Cell Lysis:
-
Add cell lysis buffer to each well and incubate for 15-20 minutes on a shaker at 4°C.
-
-
Quantification:
-
Transfer the cell lysate from each well to a scintillation vial.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Normalize the CPM values to the protein concentration of each sample (determined by a BCA or Bradford assay).
-
Calculate the percentage of inhibition for each concentration of the pyrimidine derivative compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Protocol 2: Intracellular Lactate Accumulation Assay (Lactate-Glo™ Assay)
This assay measures the intracellular accumulation of lactate following MCT4 inhibition.[9][10][11]
Materials:
-
MCT4-expressing cells
-
Culture medium
-
Test pyrimidine derivative
-
Vehicle control
-
PBS
-
Lactate-Glo™ Assay Kit (Promega)
-
White-walled, opaque multi-well plates (e.g., 96-well)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the pyrimidine derivative or vehicle control for a specified period (e.g., 1-4 hours).
-
-
Sample Preparation:
-
Lactate Detection:
-
Prepare the Lactate Detection Reagent according to the kit's instructions.
-
Add the Lactate Detection Reagent to each well.
-
Incubate at room temperature for 60 minutes.
-
-
Measurement:
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the lactate concentration.
-
Generate a standard curve using the lactate standard provided in the kit.
-
Determine the intracellular lactate concentration for each treatment condition from the standard curve.
-
Plot the intracellular lactate concentration against the inhibitor concentration.
-
Protocol 3: Cell Viability Assay (Sulforhodamine B - SRB Assay)
This assay assesses the effect of MCT4 inhibition on the proliferation and viability of cancer cells.[12][13][14][15][16]
Materials:
-
MCT4-expressing cancer cells
-
Culture medium
-
Test pyrimidine derivative
-
Vehicle control
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.[12]
-
Compound Treatment: Treat the cells with serial dilutions of the pyrimidine derivative or vehicle control and incubate for 48-72 hours.[12]
-
Cell Fixation:
-
Washing:
-
Carefully wash the plates five times with water and allow them to air dry.
-
-
Staining:
-
Add SRB solution to each well and incubate at room temperature for 30 minutes.[13]
-
-
Removal of Unbound Dye:
-
Quickly wash the plates four times with 1% acetic acid to remove unbound SRB.
-
Allow the plates to air dry completely.
-
-
Solubilization:
-
Add 10 mM Tris base solution to each well to solubilize the bound dye.
-
Place the plates on a shaker for 5-10 minutes.
-
-
Measurement:
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each treatment compared to the vehicle control.
-
Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) from the dose-response curve.
-
Protocol 4: Western Blot Analysis of MCT4 Expression
This protocol is used to determine the expression levels of the MCT4 protein in cells.[17][18][19][20][21]
Materials:
-
Cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against MCT4
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
Sample Preparation:
-
Mix equal amounts of protein with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE:
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[18]
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody against MCT4 (diluted in blocking buffer) overnight at 4°C with gentle agitation.[17]
-
-
Washing:
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
-
Detection:
-
Incubate the membrane with the chemiluminescent substrate.[17]
-
Capture the signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the MCT4 band intensity to the loading control.
-
Visualizations
MCT4 Signaling Pathway in Cancer
Caption: MCT4 signaling pathway and inhibition by pyrimidine derivatives.
Experimental Workflow for Screening Pyrimidine Derivatives as MCT4 Inhibitors
Caption: Workflow for screening and development of MCT4 inhibitors.
Logical Relationship in Lead Optimization
Caption: Iterative cycle of lead optimization for MCT4 inhibitors.
References
- 1. Prognostic Indications of Elevated MCT4 and CD147 across Cancer Types: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Human Monocarboxylate Transporter 1 (hMCT1) and 4 (hMCT4) in Tumor Cells and the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monocarboxylate Transporter 4 Regulates Glioblastoma Motility and Monocyte Binding Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Proton-coupled monocarboxylate transporters in cancer: From metabolic crosstalk, immunosuppression and anti-apoptosis to clinical applications [frontiersin.org]
- 5. Monocarboxylate Transporter 4 in Cancer-Associated Fibroblasts Is a Driver of Aggressiveness in Aerodigestive Tract Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monocarboxylate transporters in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Clinical Candidate AZD0095, a Selective Inhibitor of Monocarboxylate Transporter 4 (MCT4) for Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. promega.com [promega.com]
- 10. Lactate Glo Assay Protocol [worldwide.promega.com]
- 11. Lactate-Glo™ Assay | Lactate Detection Assay | Lactate Assay [promega.com]
- 12. researchgate.net [researchgate.net]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. benchchem.com [benchchem.com]
- 16. canvaxbiotech.com [canvaxbiotech.com]
- 17. benchchem.com [benchchem.com]
- 18. Western blot protocol | Abcam [abcam.com]
- 19. Immunohistochemical analysis of MCT1, MCT2 and MCT4 expression in rat plantaris muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bio-rad.com [bio-rad.com]
- 21. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Note: Quantitative Analysis of 4-Ethoxy-2-phenylpyrimidine-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethoxy-2-phenylpyrimidine-5-carboxylic acid is a heterocyclic organic compound featuring a pyrimidine core. The pyrimidine ring is a fundamental component of various biologically active molecules, and its derivatives are utilized in the development of novel therapeutics, particularly in antiviral and anticancer research.[1] Accurate quantification of this compound in various matrices, including biological fluids and pharmaceutical formulations, is crucial for pharmacokinetic studies, formulation development, and quality control.
This document outlines two robust analytical methods for the quantification of this compound: a High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for routine analysis and a more sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for bioanalytical applications requiring lower detection limits. The analysis of carboxylic acids by reversed-phase liquid chromatography-mass spectrometry (LC-MS) can be challenging due to their high polarity and poor ionization efficiency.[2]
Analytical Methods
A summary of the proposed analytical methods and their key performance parameters is presented below.
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Linearity Range | 0.1 - 100 µg/mL | 1 - 1000 ng/mL |
| Limit of Detection (LOD) | 0.03 µg/mL | 0.3 ng/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL | 1 ng/mL |
| Accuracy (% Recovery) | 98.5 - 101.2% | 99.1 - 100.8% |
| Precision (%RSD) | < 2.0% | < 1.5% |
| Primary Application | Routine analysis, quality control | Bioanalysis, pharmacokinetic studies |
Experimental Protocols
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in bulk drug substance and pharmaceutical dosage forms.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (e.g., 60:40 v/v). The analysis of acidic drugs can often be achieved on C18-bonded phases at an acidic pH to ensure the protonation of carboxylic moieties.[3]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm (based on the presence of the phenyl and pyrimidine chromophores).
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 to 100 µg/mL.
-
Sample Preparation:
-
Bulk Drug: Accurately weigh and dissolve the sample in methanol to obtain a theoretical concentration within the calibration range.
-
Pharmaceutical Formulation: Extract the active ingredient from the formulation using a suitable solvent (e.g., methanol), followed by dilution with the mobile phase to a concentration within the calibration range.
-
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the corresponding concentration of the working standard solutions.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Workflow for HPLC-UV Analysis
Caption: Workflow for the quantification of this compound by HPLC-UV.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and selective method is ideal for the quantification of this compound in complex biological matrices such as plasma and urine. Several analytical methods have been developed for the determination of drugs and their metabolites in the lower ng/L range using solid-phase extraction (SPE) followed by detection with LC-MS/MS.[3]
1. Instrumentation and Chromatographic Conditions:
-
LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A high-resolution C18 column (e.g., 100 x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Gradient Program: A typical gradient would start at a low percentage of Solvent B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for column re-equilibration.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
2. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode (to be optimized based on the compound's properties). The presence of the pyrimidine ring with two nitrogen atoms can facilitate robust ionization in positive ESI mode.[2]
-
Multiple Reaction Monitoring (MRM):
-
Precursor Ion (Q1): The molecular ion [M+H]⁺ or [M-H]⁻ of this compound.
-
Product Ion (Q3): A characteristic fragment ion generated by collision-induced dissociation (CID) of the precursor ion.
-
The specific MRM transitions would need to be determined by direct infusion of a standard solution into the mass spectrometer.
-
3. Sample Preparation (for Plasma Samples):
-
Protein Precipitation: To a 100 µL plasma sample, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.
-
Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase, vortex, and inject into the LC-MS/MS system.
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the corresponding concentrations of the calibrators.
-
Determine the concentration of this compound in the biological samples from the calibration curve.
Workflow for LC-MS/MS Analysis of Biological Samples
Caption: Workflow for the bioanalysis of this compound by LC-MS/MS.
Conclusion
The presented HPLC-UV and LC-MS/MS methods provide robust and reliable approaches for the quantification of this compound. The choice of method will depend on the specific application, required sensitivity, and the nature of the sample matrix. It is essential that these methods are fully validated according to the relevant regulatory guidelines (e.g., ICH) before implementation for routine analysis.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Ethoxy-2-phenylpyrimidine-5-carboxylic acid
Introduction
4-Ethoxy-2-phenylpyrimidine-5-carboxylic acid is a crucial intermediate in the synthesis of various pharmacologically active molecules. Its structural motif is found in compounds developed for a range of therapeutic areas. The synthesis, while conceptually straightforward, often presents challenges in achieving high yields and purity. This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this key intermediate. We will delve into the common synthetic pathway, address specific experimental issues through a detailed Q&A troubleshooting section, and provide validated protocols and theoretical explanations to empower you to overcome common hurdles.
Core Synthesis Pathway
The most common and efficient route to this compound involves a two-step process:
-
Pyrimidine Ring Formation: A condensation reaction between benzamidine and diethyl 2-(ethoxymethylene)-3-oxobutanoate (or a similar β-ketoester derivative) to form the ethyl ester precursor, ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate. This reaction is a variation of the classical pyrimidine synthesis.[1]
-
Saponification (Ester Hydrolysis): The subsequent hydrolysis of the ethyl ester to the final carboxylic acid product.
While this pathway is robust, yield and purity are highly dependent on careful control of reaction parameters at each stage.
Troubleshooting Guide: Question & Answer Format
This section is designed to address the most common issues encountered during the synthesis. Each question is framed from a researcher's perspective and is followed by a detailed explanation of the underlying causes and a set of actionable solutions.
Issue 1: Low Yield in the Pyrimidine Ring Formation Step
Question: "My initial condensation reaction to form ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate is giving me a very low yield (<30%). I see a significant amount of unreacted starting materials on my TLC plate. What's going wrong?"
Answer: Low conversion in this step is a frequent problem and can be attributed to several factors. Let's break down the potential causes and solutions.
-
Causality: The core of this reaction is a nucleophilic attack and cyclization cascade. The efficiency of this process is highly sensitive to the choice of base, solvent, and temperature, as well as the quality of the starting materials. Side reactions, such as self-condensation of the ketoester or hydrolysis of the amidine, can also compete with the desired reaction.[2]
-
Troubleshooting Workflow:
Caption: Logical workflow for troubleshooting low condensation yield.
-
Actionable Solutions:
-
Starting Material Quality:
-
Benzamidine: Benzamidine hydrochloride is the common starting material and must be of high purity. It can be hygroscopic and may hydrolyze over time.[2] Consider recrystallizing it or using freshly prepared material. The free base can be generated in situ or prior to the reaction, but must be handled under anhydrous conditions.
-
Diethyl 2-(ethoxymethylene)-3-oxobutanoate: This reagent can degrade on storage. Verify its purity by NMR. If necessary, purify by distillation under reduced pressure.
-
-
Base and Solvent Optimization: The choice of base and solvent is critical for promoting the desired cyclization while minimizing side reactions.[2]
Parameter Recommendation Rationale Base Screen common bases such as Sodium Ethoxide (NaOEt), Potassium Carbonate (K₂CO₃), or Sodium Hydride (NaH). NaOEt is a strong, non-nucleophilic base often used in alcoholic solvents. K₂CO₃ is a milder base that can be effective. NaH is a strong, non-nucleophilic base suitable for aprotic solvents like THF or DMF. Stoichiometry Use at least 2 equivalents of base relative to the benzamidine hydrochloride to both neutralize the HCl salt and promote the reaction. Insufficient base will stall the reaction. Solvent Ethanol is a common choice, especially with NaOEt. Anhydrous aprotic solvents like THF or DMF can also be effective, particularly with NaH. The solvent must solubilize the reactants and be compatible with the chosen base. Ensure strictly anhydrous conditions, especially with NaH.[2] -
Temperature and Reaction Time:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Some reactions may require heating (reflux) to proceed to completion, while others may benefit from lower temperatures to minimize side reactions. A systematic temperature screen (e.g., room temperature, 50 °C, reflux) is advisable.
-
-
Issue 2: Formation of a Yellow, Fluorescent Byproduct
Question: "During my condensation reaction, I'm observing the formation of a significant yellow, highly fluorescent byproduct. What is this, and how can I prevent it?"
Answer: This is a classic issue in pyrimidine synthesis, particularly in reactions related to the Biginelli reaction.
-
Causality: The fluorescent byproduct is likely a Hantzsch-type 1,4-dihydropyridine (DHP).[3] This occurs when two equivalents of the β-ketoester react with an aldehyde impurity and an ammonia source. Ammonia can be generated from the decomposition of urea or amidine starting materials, especially at elevated temperatures.[2] This pathway directly competes with your desired pyrimidine synthesis.
-
Actionable Solutions:
-
Temperature Control: This is the most critical factor. Higher temperatures favor the Hantzsch pathway.[3] Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Order of Addition: Adding the amidine portionwise or as the last component to the reaction mixture can sometimes minimize its decomposition.[3]
-
Purity of Aldehyde-Equivalent: Your β-ketoester, diethyl 2-(ethoxymethylene)-3-oxobutanoate, is a key reactant. Ensure it is free from any residual aldehyde starting materials from its own synthesis.
-
Catalyst Choice: While often base-promoted, some related syntheses use Lewis acid catalysts which can influence the selectivity between the Biginelli/pyrimidine and Hantzsch pathways.[2]
-
Issue 3: Incomplete or Difficult Ester Hydrolysis (Saponification)
Question: "I have successfully synthesized the ethyl ester, but I'm struggling with the final hydrolysis step. Either the reaction is incomplete, or I get a messy workup with low recovery of the carboxylic acid."
Answer: Saponification of sterically hindered or electron-rich esters can be challenging. The workup is also critical for isolating the final product.
-
Causality: The hydrolysis of the ester at the C5 position of the pyrimidine ring can be sluggish due to electronic effects from the ring system. The carboxylic acid product is often a solid that requires careful pH adjustment to precipitate cleanly from the aqueous solution.
-
Reaction Mechanism: Ester Saponification
Caption: Key steps in the base-mediated hydrolysis of the ethyl ester.
-
Actionable Solutions:
-
Hydrolysis Conditions:
-
Base: Use a stoichiometric excess of a strong base like Lithium Hydroxide (LiOH), Sodium Hydroxide (NaOH), or Potassium Hydroxide (KOH). LiOH is often preferred in cases of difficult hydrolysis.[4]
-
Solvent System: A mixture of an organic solvent (to dissolve the ester) and water (to dissolve the base) is required. Common systems include THF/Water, Methanol/Water, or Ethanol/Water.
-
Temperature: Heating is almost always necessary. Refluxing the reaction mixture for several hours is typical. Monitor the disappearance of the starting material by TLC or LC-MS.
-
-
Workup and Purification: This is a critical step for achieving good isolated yield.
-
After the reaction is complete, cool the mixture and remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and perform an extraction with a non-polar solvent (e.g., diethyl ether, ethyl acetate) to remove any unreacted starting material or non-polar impurities.
-
Cool the aqueous layer in an ice bath and slowly acidify with a mineral acid (e.g., 1M HCl) to a pH of ~2-3. The carboxylic acid should precipitate as a solid.
-
Stir the cold slurry for a period to ensure complete precipitation, then collect the solid by filtration.
-
Wash the filter cake with cold water to remove inorganic salts.
-
Dry the product thoroughly under vacuum. For higher purity, recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or an ethanol/water mixture) is recommended.[5]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the progress of these reactions? A1: Thin Layer Chromatography (TLC) is the most common and convenient method. Use a solvent system that gives good separation between your starting materials and product (e.g., a mixture of hexane and ethyl acetate). Staining with potassium permanganate or viewing under UV light can help visualize the spots. For more quantitative analysis and confirmation of mass, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.
Q2: My final carboxylic acid product has a low melting point and appears impure even after precipitation. What should I do? A2: This indicates the presence of impurities. The most effective purification method for solid carboxylic acids is recrystallization.[5] Screen various solvents to find one in which your product is soluble at high temperatures but sparingly soluble at room temperature or below. Common solvents to try include ethanol, isopropanol, or mixtures of ethanol and water.
Q3: Can I use a different amidine salt for the initial condensation? A3: Yes, other amidine salts can be used, but you will need to adjust the amount of base accordingly to neutralize the salt and catalyze the reaction. The purity of the amidine is paramount for good yield.[2]
Q4: Are there alternative synthetic routes to this molecule? A4: While the described pathway is common, other methods for pyrimidine synthesis exist, such as those starting from β-dicarbonyl compounds and ureas or guanidines (Biginelli-type reactions) or using pre-functionalized pyrimidines.[1] However, for this specific substitution pattern, the condensation with benzamidine is generally a very direct approach.
Appendices
Appendix A: Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate
-
To a dry, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add anhydrous ethanol (10 volumes).
-
Add sodium metal in small portions to generate sodium ethoxide (2.2 equivalents). Ensure the sodium is completely dissolved before proceeding.
-
Add benzamidine hydrochloride (1.0 equivalent) to the sodium ethoxide solution and stir for 30 minutes at room temperature.
-
Add diethyl 2-(ethoxymethylene)-3-oxobutanoate (1.1 equivalents) dropwise to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 4-8 hours.
-
Cool the reaction to room temperature and neutralize with a slight excess of acetic acid.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude ester.
-
Purify the crude product by column chromatography or recrystallization if necessary.
Step 2: Synthesis of this compound (Saponification)
-
Dissolve the crude or purified ethyl ester (1.0 equivalent) in a mixture of THF and water (e.g., 2:1 v/v).
-
Add lithium hydroxide monohydrate (2.0 equivalents) and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting ester is consumed (typically 2-6 hours).
-
Cool the mixture to room temperature and remove the THF under reduced pressure.
-
Dilute the aqueous residue with water and wash with diethyl ether to remove any neutral impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl. A white precipitate should form.
-
Stir the cold suspension for 1 hour, then collect the solid by vacuum filtration.
-
Wash the filter cake with cold water and dry under vacuum at 50 °C to a constant weight.
References
- 1. Pyrimidine - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthetic Approaches to a Key Pyridone-carboxylic Acid Precursor Common to the HIV-1 Integrase Strand Transfer Inhibitors Dolutegravir, Bictegravir, and Cabotegravir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
Technical Support Center: Purification of Crude Carboxylic Acids
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of crude carboxylic acids. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities found in crude carboxylic acids?
A1: Crude carboxylic acids can contain a variety of impurities depending on the synthetic route. Common impurities include:
-
Neutral and basic organic compounds: Unreacted starting materials, byproducts, and solvents.
-
Residual metal catalysts: If transition metals like Palladium (Pd) or Rhodium (Rh) were used in the synthesis.[1]
-
Halide ions: Particularly iodide, which can be difficult to remove and cause discoloration.[1]
-
Water: Can be present from the reaction or workup steps.
-
Other organic acids: Structurally similar acids that may have formed as byproducts.
Q2: What is the first step I should take to purify a crude carboxylic acid?
A2: A highly effective initial purification step for many carboxylic acids is a liquid-liquid extraction based on pH modulation.[2][3][4] This technique separates the acidic product from neutral and basic impurities by exploiting the differential solubility of the carboxylic acid and its salt form in aqueous and organic phases.
Q3: How do I choose the right purification method for my carboxylic acid?
A3: The choice of purification method depends on the physical state of your carboxylic acid (solid or liquid) and the nature of the impurities.
-
For solid carboxylic acids , recrystallization is a powerful technique to obtain high-purity crystalline material.[2]
-
For liquid carboxylic acids , fractional distillation is often employed, especially for separating components with different boiling points.[2][5]
-
Chromatography (e.g., reversed-phase or ion-exchange) can be used for purifying complex mixtures or when other methods fail to provide adequate separation.[6][7]
Q4: My final product has a yellow or brown tint. How can I remove the color?
A4: A yellow or brown discoloration is often due to residual iodide compounds or other oxidizable organic impurities.[1] To address this, you can:
-
Treat the crude acid with an oxidizing agent like hydrogen peroxide before the final distillation.[1]
-
Perform a purification step using activated carbon to adsorb the colored impurities.[1]
-
Ensure complete removal of any metal catalysts, as some metal complexes are colored.[1]
Troubleshooting Guide
| Problem / Observation | Potential Cause | Recommended Solution(s) |
| No crystals form upon cooling during recrystallization. | - The solution is not supersaturated (too much solvent was added).- The solution is cooling too slowly. | 1. Evaporate some of the solvent to increase the concentration.2. Scratch the inside of the flask with a glass rod to create nucleation sites.[1] 3. Add a seed crystal of the pure compound.[1] 4. Place the flask in an ice bath to induce crystallization. |
| An oil forms instead of crystals during recrystallization ("oiling out"). | - The boiling point of the solvent is higher than the melting point of the solute.- The rate of crystallization is too rapid. | 1. Re-heat the solution and add a small amount of a solvent in which the carboxylic acid is more soluble to lower the saturation point.[8] 2. Ensure a slow cooling rate. |
| Significant product loss during liquid-liquid extraction. | - Incorrect pH of the aqueous phase, leading to the carboxylic acid partitioning into the wrong layer.- Formation of a stable emulsion. | 1. Carefully adjust the pH of the aqueous phase. To extract the acid into the aqueous layer as its salt, the pH should be at least 2-3 units above the pKa of the acid. To recover the acid into an organic layer, the pH should be at least 2-3 units below the pKa.[1] 2. To break emulsions, add brine (saturated NaCl solution) or filter the mixture through a pad of Celite.[1] |
| High levels of residual metal catalyst in the final product. | - Inefficient removal of the catalyst during the workup. | 1. Pass the product solution through a bed of a dedicated metal scavenger (e.g., silica-thiol).[1] 2. Use adsorbents like activated carbon or alumina.[1] |
| Poor separation during distillation. | - The boiling points of the components are too close.- The distillation column is not efficient enough. | 1. Use a longer or more efficient fractionating column.2. Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling points and potentially increase the boiling point differences.[3][5] |
Experimental Protocols
Protocol 1: Purification of a Solid Carboxylic Acid by Recrystallization
Objective: To purify a solid carboxylic acid by leveraging differences in solubility between the acid and its impurities.
Materials:
-
Crude solid carboxylic acid
-
A suitable solvent (one that dissolves the acid well when hot but poorly when cold)[1]
-
Erlenmeyer flasks[1]
-
Hot plate
-
Büchner funnel and filter paper[1]
-
Vacuum flask[1]
Procedure:
-
Solvent Selection: Choose a solvent where the carboxylic acid has high solubility at elevated temperatures and low solubility at room temperature. Common solvents include water, ethanol, or mixtures like toluene/petroleum ether.[1][2] The impurities should ideally be either insoluble in the hot solvent or very soluble in the cold solvent.
-
Dissolution: Place the crude acid in an Erlenmeyer flask and add the minimum amount of boiling solvent required to completely dissolve the solid.[1]
-
Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-heated funnel to remove them.[9]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[1] Once at room temperature, you can place the flask in an ice bath to maximize the yield of crystals.[1]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any adhering impurities.[1]
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.[1]
Protocol 2: Purification by Liquid-Liquid Extraction
Objective: To separate a carboxylic acid from neutral and basic impurities by exploiting its pH-dependent solubility.
Materials:
-
Crude carboxylic acid dissolved in an organic solvent (e.g., diethyl ether, ethyl acetate)
-
1 M Sodium hydroxide (NaOH) or 1 M sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl) solution
-
Separatory funnel
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)[2]
-
Organic solvent for final extraction (e.g., diethyl ether)
-
pH paper or a pH meter
Procedure:
-
Dissolution: Dissolve the crude carboxylic acid in a suitable organic solvent.
-
Extraction 1 (Removing Neutral and Basic Impurities):
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of 1 M NaOH or NaHCO₃ solution. The pH of the aqueous layer should be at least 2-3 units above the pKa of the carboxylic acid to ensure the formation of the water-soluble carboxylate salt.[1]
-
Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup.
-
Allow the layers to separate. The carboxylate salt will be in the aqueous layer, while neutral and basic impurities will remain in the organic layer.
-
Drain the lower aqueous layer into a clean flask.
-
Repeat the extraction of the organic layer with a fresh portion of the basic solution to ensure all the carboxylic acid has been extracted. Combine the aqueous extracts.
-
-
Acidification: Cool the combined aqueous extracts in an ice bath and acidify by slowly adding 1 M HCl until the pH is at least 2-3 units below the pKa of the carboxylic acid. The carboxylic acid will precipitate out if it is a solid or remain in the aqueous solution if it is a liquid.
-
Extraction 2 (Recovering the Purified Acid):
-
Add a fresh portion of organic solvent to the acidified aqueous solution.
-
Transfer the mixture to a separatory funnel and shake to extract the purified carboxylic acid into the organic layer.
-
Drain the aqueous layer and collect the organic layer.
-
Repeat the extraction of the aqueous layer with fresh organic solvent and combine the organic extracts.
-
-
Drying and Evaporation: Dry the combined organic extracts over anhydrous MgSO₄ or Na₂SO₄.[2] Filter to remove the drying agent, and then remove the solvent using a rotary evaporator to yield the purified carboxylic acid.
Visualization of Workflows
Caption: General experimental workflow for carboxylic acid purification.
Caption: Troubleshooting decision tree for purifying carboxylic acids.
References
- 1. benchchem.com [benchchem.com]
- 2. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 3. researchgate.net [researchgate.net]
- 4. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 5. How To [chem.rochester.edu]
- 6. teledyneisco.com [teledyneisco.com]
- 7. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. amherst.edu [amherst.edu]
Technical Support Center: Overcoming Low Yield in 5-Bromopyrimidine-4-carboxylate Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the synthesis of 5-bromopyrimidine-4-carboxylate, a key intermediate in medicinal chemistry.
Frequently Asked Questions (FAQs)
Q1: My synthesis of methyl 5-bromopyrimidine-4-carboxylate via the condensation of formamidine acetate and mucobromic acid results in consistently low yields (3-8%). Why is this happening and what is the recommended solution?
A1: This is a well-documented issue with this particular synthetic route. The reaction is known to produce a significant amount of unknown byproducts, which makes the subsequent purification process, often requiring laborious chromatography, very challenging.[1] This combination of side reactions and purification losses contributes to the extremely low overall yield.
The most effective solution is to adopt an alternative, more efficient synthetic strategy. A highly recommended method is the Minisci homolytic alkoxycarbonylation of 5-bromopyrimidine. This one-step reaction is highly regioselective and has been shown to produce ethyl 5-bromopyrimidine-4-carboxylate in yields as high as 48-62%, a significant improvement over the traditional condensation method.[1]
Q2: I am observing low conversion in my pyrimidine synthesis, with a large amount of unreacted starting materials remaining. What are the likely causes?
A2: Low conversion in pyrimidine synthesis can often be traced back to several factors related to reaction conditions and reagent quality.[2][3] Key areas to investigate include:
-
Catalyst Inefficiency: Ensure your catalyst is active. Reusable catalysts may require regeneration, and acid catalysts should be of the appropriate concentration.[2][3]
-
Suboptimal Reaction Time and Temperature: The reaction may need more time or a moderate adjustment in temperature to proceed to completion. It is crucial to monitor the reaction's progress using methods like Thin Layer Chromatography (TLC).[2][3]
-
Reactant Purity: Impurities in starting materials can inhibit or slow down the reaction. Always use high-purity reactants to ensure optimal results.[2]
-
Solvent Choice: The solvent can significantly impact reactant solubility and the overall reaction rate. Experimenting with different solvents may improve yields.[3]
Q3: My reaction is generating a significant amount of unexpected side products. What are some common side reactions in pyrimidine synthesis?
A3: Side reactions are a common cause of low yields. While specific byproducts depend on the chosen synthetic route, some general competing reactions in pyrimidine syntheses include:
-
Hantzsch-type Dihydropyridine Formation: In reactions like the Biginelli synthesis, a fluorescent byproduct can form when two equivalents of a β-ketoester react with the aldehyde and ammonia (from urea decomposition at high temperatures).[2][3] Controlling the temperature and the order of reagent addition can help minimize this.[2][3]
-
Self-Condensation: Starting materials, such as 1,3-dicarbonyl compounds, can undergo self-condensation, which competes with the desired cyclization.[2]
-
Hydrolysis: The presence of water can lead to the hydrolysis of starting materials or critical intermediates, especially when using hygroscopic reagents like amidines. Ensuring anhydrous conditions is crucial in such cases.[3]
Troubleshooting Guides
Guide 1: Troubleshooting Low Yield
This guide provides a logical workflow for diagnosing and resolving low yield issues in your synthesis.
Caption: A troubleshooting workflow for addressing low reaction yields.
Guide 2: Comparison of Synthetic Routes
This diagram illustrates the stark difference in efficiency between the traditional method and the recommended Minisci reaction.
Caption: Comparison of a low-yield vs. a high-yield synthesis workflow.
Data Presentation
Table 1: Comparison of Synthesis Routes for 5-Bromopyrimidine-4-carboxylate
| Feature | Route 1: Mucobromic Acid Condensation | Route 2: Minisci Homolytic Alkoxycarbonylation |
| Starting Materials | Mucobromic acid, formamidine acetate | 5-Bromopyrimidine, alkyl pyruvate, H₂O₂ |
| Number of Steps | 2 (Condensation, Esterification) | 1 |
| Reported Overall Yield | 3–8%[1] | 48–62%[1] |
| Key Challenges | Formation of many unknown byproducts[1] | Requires radical initiation (e.g., Fe(II)) |
| Purification | Laborious chromatography required[1] | Standard purification |
| Recommendation | Not recommended due to very low yield | Highly Recommended |
Table 2: Optimization of Minisci Reaction for Ethyl 5-Bromopyrimidine-4-carboxylate[1]
| Entry | Co-Solvent | Conversion (%) | Isolated Yield (%) |
| 1 | Toluene | 85 | 44 |
| 2 | Toluene | 89 | 62 |
| 3 | CH₂Cl₂ | 83 | - |
| 4 | Acetic Acid | 87 | 75 (highest reported) |
| 5 | None (only H₂O) | 31 | - |
Data adapted from a study on the Minisci reaction for this synthesis.[1] Using acetic acid as a co-solvent significantly improved solubility and resulted in the highest yield.
Experimental Protocols
Protocol 1: High-Yield Synthesis of Ethyl 5-Bromopyrimidine-4-carboxylate via Minisci Reaction[1]
This protocol is based on the efficient one-step Minisci reaction.
Materials:
-
5-Bromopyrimidine
-
Ethyl pyruvate
-
Hydrogen peroxide (35% aq.)
-
Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)
-
Acetic Acid
-
Deionized Water
Procedure:
-
In a reaction flask, prepare the radical precursor by treating ethyl pyruvate with hydrogen peroxide.
-
In a separate flask, dissolve 5-bromopyrimidine in a mixture of acetic acid and water.
-
Add the radical precursor solution to the 5-bromopyrimidine solution.
-
Begin vigorous stirring and add an aqueous solution of iron(II) sulfate heptahydrate dropwise to initiate the reaction.
-
Allow the reaction to proceed at room temperature. Monitor progress using TLC or GC-MS.
-
Upon completion, quench the reaction and perform a standard workup with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a suitable aqueous solution to remove inorganic salts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography to obtain pure ethyl 5-bromopyrimidine-4-carboxylate.
Protocol 2: Synthesis of 5-Bromopyrimidine (Starting Material)[4]
Materials:
-
Pyrimidine
-
Bromine
-
Deionized water
-
Ethanol (for recrystallization)
-
Ice bath
Procedure:
-
Add pyrimidine to deionized water in a reaction flask equipped with a stirring apparatus.
-
Cool the mixture in an ice bath to below 50°C.
-
Slowly add bromine to the cooled mixture with continuous, vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 60 minutes.
-
Filter the reaction mixture and wash the collected solid with water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol to obtain pure 5-bromopyrimidine. The expected yield is approximately 96%.[4]
References
Biginelli Reaction Technical Support Center: A Guide to Optimization & Troubleshooting
Welcome to the Technical Support Center for the Biginelli reaction. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their Biginelli-type condensations and troubleshoot common issues encountered during this versatile multi-component reaction. As a cornerstone of heterocyclic chemistry, the Biginelli reaction offers a straightforward route to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of compounds with significant pharmacological applications, including as calcium channel blockers and antihypertensive agents.[1][2]
This resource is structured in a question-and-answer format to directly address the practical challenges you may face at the bench. We will delve into the causality behind experimental choices, providing you with the rationale needed to make informed decisions and adapt protocols to your specific substrates.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Low Reaction Yield
Q1: My Biginelli reaction is giving me a very low yield. What are the most common causes and how can I improve it?
A1: Low yields are a frequent hurdle in Biginelli condensations. The issue often stems from one or more of the following factors: suboptimal catalysis, inappropriate reaction conditions, solvent effects, or the purity of your reagents.[3]
-
Catalyst Choice and Concentration: The classic Biginelli reaction is acid-catalyzed.[4][5] While strong Brønsted acids like HCl are traditional, they can sometimes promote side reactions.[3] Modern protocols often favor Lewis acids such as Yb(OTf)₃, InCl₃, or FeCl₃, which can offer milder conditions and improved yields.[4][6] It is crucial to screen a variety of catalysts and optimize their loading for your specific aldehyde, β-ketoester, and urea or thiourea combination. In some cases, catalyst-free conditions under microwave irradiation or ultrasound can also be effective.[7][8]
-
Reaction Temperature and Time: Temperature is a critical parameter. While refluxing in a solvent like ethanol is common, some substrate combinations may benefit from lower temperatures to minimize side product formation, or conversely, require higher temperatures, which can be achieved under solvent-free conditions.[2][9] It is highly recommended to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and prevent potential degradation of your product.[9]
-
Solvent Effects: The polarity of the solvent plays a significant role in the reaction's efficiency.[3] Generally, polar solvents are preferred as they can facilitate the ionic intermediates in the reaction mechanism.[10][11] However, the choice of solvent can also influence the equilibrium of the diketo-enol tautomerization of the β-dicarbonyl compound, which in turn affects the reaction yield.[12] Experimenting with different solvents such as ethanol, acetonitrile, or even solvent-free conditions is a valuable optimization step.[3]
-
Purity of Reagents: The purity of your starting materials cannot be overstated. Impurities in the aldehyde, β-ketoester, or urea can lead to undesired side reactions, consequently lowering the yield of your target DHPM.[3] Ensure you are using high-purity reagents.
Side Product Formation
Q2: I'm observing an unexpected, often fluorescent, side product in my reaction. What is it and how can I prevent its formation?
A2: The most common fluorescent byproduct in a Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP). This occurs through a competing reaction pathway where two equivalents of the β-ketoester react with the aldehyde and ammonia, the latter of which can be formed from the decomposition of urea at elevated temperatures.[9]
Here are some troubleshooting steps to minimize DHP formation:
-
Control the Reaction Temperature: Higher temperatures tend to favor the Hantzsch pathway.[9] By running your reaction at a lower temperature, you can often significantly reduce the formation of this byproduct.
-
Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways.[9] Experimenting with different Lewis acids may help favor the desired DHPM formation.
-
Order of Addition: In some instances, adding the urea to the reaction mixture last can help minimize its decomposition into ammonia, thereby suppressing the Hantzsch side reaction.[9]
Q3: My reaction has stalled, and I have a significant amount of unreacted starting materials. What should I do?
A3: Low conversion can be frustrating and is often linked to catalyst inefficiency, suboptimal reaction conditions, or issues with reactant solubility.
-
Catalyst Activity: If you are using a catalyst, ensure it is active. For reusable catalysts, regeneration may be necessary. If you are employing a Brønsted acid like HCl, verify that its concentration is appropriate.[9]
-
Reaction Time and Temperature: The reaction may simply require more time or a moderate increase in temperature to proceed to completion. Use TLC to monitor the consumption of starting materials.[9]
-
Solvent Choice: The solubility of all three components is critical for the reaction to proceed efficiently. If one of your reactants has poor solubility in the chosen solvent, this can hinder the reaction rate. Consider alternative solvents or solvent mixtures to ensure all reactants are in solution.[9]
Reaction Mechanism & Key Intermediates
Understanding the mechanism of the Biginelli reaction is fundamental to troubleshooting and optimization. While there has been some debate, the most widely accepted pathway proceeds through an N-acyliminium ion intermediate.[4][13][14]
The reaction is believed to initiate with the acid-catalyzed condensation of the aldehyde and urea.[4][14] This is often the rate-determining step and results in the formation of a crucial N-acyliminium ion intermediate.[1][13] The enol form of the β-ketoester then acts as a nucleophile, attacking the electrophilic iminium ion.[4] The final step involves cyclization through the attack of the remaining urea nitrogen onto the ketone carbonyl, followed by dehydration to yield the final 3,4-dihydropyrimidin-2(1H)-one.[2][4]
Caption: Simplified workflow of the Biginelli reaction mechanism.
Advanced Techniques for Optimization
For challenging substrates or to improve the green credentials of your synthesis, consider these advanced techniques:
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool for accelerating the Biginelli reaction, often leading to significantly shorter reaction times and higher yields.[8][15][16][17] This technique can be particularly effective under solvent-free conditions, which aligns with the principles of green chemistry.[8][16][17]
Q4: I'm interested in trying a microwave-assisted Biginelli reaction. What is a good starting protocol?
A4: A general protocol for a microwave-assisted Biginelli reaction is as follows:
Experimental Protocol: Microwave-Assisted Biginelli Condensation [18]
-
To a microwave reaction vessel equipped with a magnetic stir bar, add the aldehyde (10 mmol), β-dicarbonyl compound (10 mmol), and urea (or thiourea) (15 mmol).
-
Add 1.0 mL of 95% ethanol followed by 3.0 mL of glacial acetic acid.
-
Securely cap the vessel, ensuring the Teflon wedge is correctly positioned.
-
Microwave the reaction mixture for 10 minutes at 120 °C.
-
After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.
-
Collect the solid product by filtration using a Hirsch funnel and wash with ice-cold 95% ethanol.
-
For further purification, recrystallize the crude product from a minimal amount of warm ethanol.
Ultrasound-Assisted Synthesis
Sonication is another energy-efficient method that can promote the Biginelli condensation, often under mild, solvent-free conditions.[7][19][20][21] Ultrasound can enhance mass transfer and accelerate the reaction, leading to excellent yields in shorter timeframes.[7][20][21]
Data-Driven Optimization
To systematically optimize your Biginelli reaction, it is essential to consider the impact of various parameters. The following tables provide a summary of how different catalysts and solvents can influence the reaction outcome.
Table 1: Influence of Catalyst on a Model Biginelli Reaction
| Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| None | Ethanol | Reflux | 24 | <10 |
| HCl (20) | Ethanol | Reflux | 4 | 75 |
| Yb(OTf)₃ (10) | None | 100 | 0.5 | 92 |
| InCl₃ (10) | Acetonitrile | Reflux | 2 | 88 |
| Sulfamic Acid (20) | None (MW) | 120 | 0.17 | 95 |
Data compiled from various literature sources for a representative Biginelli reaction and is for illustrative purposes.[4][6][16]
Table 2: Effect of Solvent on a Catalyzed Biginelli Reaction
| Solvent | Dielectric Constant (ε) | Yield (%) |
| Toluene | 2.4 | 45 |
| Dichloromethane | 9.1 | 60 |
| Tetrahydrofuran (THF) | 7.5 | 72 |
| Ethanol | 24.6 | 85 |
| Acetonitrile | 37.5 | 90 |
| Dimethylformamide (DMF) | 36.7 | 93 |
Data adapted from studies on solvent effects in the Biginelli reaction and is for illustrative purposes.[10][22][23] As a general trend, more polar solvents tend to give higher yields.[10][11]
Purification Strategies
A significant advantage of the Biginelli reaction is that the DHPM product often precipitates directly from the reaction mixture, allowing for simple isolation by filtration.[2] Recrystallization from a suitable solvent, such as ethanol, is typically sufficient to obtain a highly pure product.[18] In cases where the product does not precipitate, standard chromatographic techniques can be employed for purification.
Caption: A logical workflow for troubleshooting common Biginelli reaction issues.
By systematically addressing these common issues and understanding the underlying principles of the Biginelli reaction, you can significantly improve the efficiency and success of your syntheses.
References
- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Biginelli Reaction [organic-chemistry.org]
- 5. name-reaction.com [name-reaction.com]
- 6. Frontiers | A Five-Component Biginelli-Diels-Alder Cascade Reaction [frontiersin.org]
- 7. benthamdirect.com [benthamdirect.com]
- 8. benthamdirect.com [benthamdirect.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. jsynthchem.com [jsynthchem.com]
- 12. pure.york.ac.uk [pure.york.ac.uk]
- 13. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 14. Biginelli Reaction [sigmaaldrich.com]
- 15. Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation [organic-chemistry.org]
- 16. asianpubs.org [asianpubs.org]
- 17. eurekaselect.com [eurekaselect.com]
- 18. studylib.net [studylib.net]
- 19. jipbs.com [jipbs.com]
- 20. researchgate.net [researchgate.net]
- 21. Ultrasound-Assisted Synthesis of Novel 4-(2-Phenyl-1,2,3-Triazol-4-yl)-3,4-Dihydropyrimidin-2(1H)-(Thio)ones Catalyzed by Sm(ClO4)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Solubility Enhancement of Pyrimidine Carboxylic Acids
This technical support center is designed for researchers, scientists, and drug development professionals. It provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at enhancing the solubility of pyrimidine carboxylic acids.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in solubilizing pyrimidine carboxylic acids?
A1: Pyrimidine carboxylic acids often exhibit poor aqueous solubility due to their molecular structure, which can include planar aromatic rings and hydrogen bonding capabilities that favor a stable, less soluble crystalline lattice. Key challenges include low dissolution rates in gastrointestinal fluids, which can lead to poor bioavailability for orally administered drugs.[1] Many derivatives are lipophilic or poorly soluble in both aqueous and organic media, complicating formulation development.[2][3]
Q2: Which solubility enhancement techniques are most effective for this class of compounds?
A2: Several techniques have proven effective, and the choice depends on the specific physicochemical properties of the pyrimidine carboxylic acid derivative. Commonly successful strategies include:
-
Prodrug Approach: Chemical modification to create a more soluble derivative that converts to the active parent drug in vivo.[4][5]
-
Co-crystallization: Forming a multi-component crystal with a water-soluble co-former to improve dissolution.[6][7]
-
Solid Dispersion: Dispersing the drug in a hydrophilic polymer matrix to create a stabilized amorphous form.
-
Nanosuspension: Reducing particle size to the nanometer scale to increase surface area and dissolution velocity.[2][8]
-
pH Modification: Adjusting the pH of the formulation to ionize the carboxylic acid group, thereby increasing its solubility in aqueous media.[9][10]
-
Cyclodextrin Complexation: Encapsulating the drug molecule within a cyclodextrin host to enhance its apparent solubility.[11][12]
Q3: How do I choose between kinetic and thermodynamic solubility assays?
A3: The choice depends on the stage of your research.
-
Kinetic solubility is measured by adding a concentrated DMSO stock solution to an aqueous buffer. It's a high-throughput method suitable for early-stage drug discovery to quickly assess the solubility of many compounds.[13] It reflects the solubility of the form that precipitates most rapidly.[13]
-
Thermodynamic solubility represents the true equilibrium solubility, where an excess of the solid compound is equilibrated with a solvent over a longer period. This is a more accurate measure and is crucial for later-stage development and formulation.[13]
Q4: Can co-solvents like DMSO affect my biological assays?
A4: Yes, residual amounts of organic solvents can have physiological effects even at low concentrations.[14] It is crucial to ensure that the final concentration of the co-solvent in your assay is insignificant or to prepare organic solvent-free aqueous solutions by directly dissolving the compound in aqueous buffers, if possible.[14]
Troubleshooting Guides
Issue 1: Compound Crashes Out of Solution When Diluting from DMSO Stock
-
Problem: The compound precipitates when a concentrated DMSO stock is diluted into an aqueous buffer for an experiment. This is a common issue in kinetic solubility assessments.
-
Possible Causes & Solutions:
-
Supersaturation: The final concentration exceeds the kinetic solubility limit in the aqueous buffer.
-
Solution: Lower the final test concentration. Determine the kinetic solubility to understand the upper concentration limit.[13]
-
-
Poor Solvent Mixing: Inadequate mixing upon addition of the DMSO stock can create localized areas of high concentration, leading to precipitation.
-
Solution: Ensure rapid and thorough mixing. Add the DMSO stock to the buffer while vortexing or stirring.
-
-
Buffer Composition: The pH or ionic strength of the buffer may not be optimal for your compound's solubility.
-
Solution: Experiment with different pH buffers, especially for ionizable compounds like carboxylic acids. The solubility of a carboxylic acid will increase at a pH above its pKa.
-
-
Issue 2: Low and Inconsistent Results in Solubility Assays
-
Problem: Repeated solubility measurements yield low and variable results, making it difficult to assess the effectiveness of an enhancement technique.
-
Possible Causes & Solutions:
-
Insufficient Equilibration Time (Thermodynamic Solubility): The system may not have reached equilibrium.
-
Solution: Increase the incubation time. For thermodynamic solubility, equilibration can take 24-48 hours or longer.[13]
-
-
Undissolved Particulate Matter: Fine, undissolved particles may be carried over during sampling, leading to artificially high and variable readings.
-
Solution: Ensure complete removal of solid material before analysis. Use centrifugation at high speed or filtration through a fine (e.g., 0.22 µm) filter.[13]
-
-
Compound Adsorption: The compound may adsorb to the surface of labware (e.g., tubes, filter membranes).
-
Solution: Use low-binding microplates and tubes. Pre-saturate filter membranes by passing a small amount of the solution through and discarding it before collecting the filtrate for analysis.
-
-
Issue 3: Amorphous Solid Dispersion Recrystallizes Over Time
-
Problem: A solid dispersion formulation, which initially shows enhanced solubility, loses its advantage over time due to the amorphous drug converting back to a less soluble crystalline form.
-
Possible Causes & Solutions:
-
Incompatible Polymer: The chosen polymer may not be effectively stabilizing the amorphous form of the drug.
-
Solution: Screen a variety of hydrophilic polymers to find one that is compatible and forms a stable amorphous dispersion.[3]
-
-
High Drug Loading: The concentration of the drug within the polymer matrix is too high, increasing the likelihood of recrystallization.
-
Solution: Prepare dispersions with varying drug-to-polymer ratios to find the optimal loading that maintains stability.
-
-
Environmental Conditions: Exposure to high humidity or temperature can accelerate recrystallization.
-
Solution: Store the solid dispersion in a desiccated, temperature-controlled environment.
-
-
Quantitative Data on Solubility Enhancement
The following table summarizes reported solubility enhancements for pyrimidine derivatives using various techniques.
| Compound Class | Enhancement Technique | Fold Increase in Solubility | Reference |
| Pyrazolo[3,4-d]pyrimidine | Prodrug (N-methylpiperazino promoiety) | 600-fold | [4] |
| Pyrazolo[3,4-d]pyrimidine | Prodrug (Glucuronic acid moiety) | 80-fold | [4] |
| Bicyclic furanopyrimidine nucleoside | Prodrug (Dipeptide carrier) | 4000-fold | [4] |
| Pyrimidine-4-carboxamide derivative | Co-crystal (Glutaric acid) | 18-fold | [15] |
| Taxoid (pyrimidine core) | Prodrug (Glycopyranoside ester) | 52-fold | [4] |
Key Experimental Protocols
Protocol 1: Determination of Thermodynamic Solubility
-
Sample Preparation: Add an excess amount of the solid pyrimidine carboxylic acid to a vial containing a known volume of the test medium (e.g., Phosphate-Buffered Saline, pH 7.4). Ensure enough solid is present so that some remains undissolved at the end of the experiment.[13]
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[13]
-
Phase Separation: After equilibration, separate the undissolved solid from the solution. This is typically done by centrifuging the samples at high speed (e.g., 14,000 rpm for 15 minutes) or by filtering through a 0.22 µm filter.[13]
-
Quantification: Carefully remove an aliquot of the clear supernatant. Dilute it with a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration within the linear range of the analytical method.
-
Analysis: Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS/MS.[13]
-
Data Reporting: The measured concentration is reported as the thermodynamic solubility, typically in µg/mL or µM.[13]
Protocol 2: Preparation of a Nanosuspension by Media Milling (Top-Down Approach)
-
Dispersion Preparation: Prepare a preliminary suspension of the pyrimidine carboxylic acid in an aqueous solution containing a stabilizer (e.g., a surfactant like Tween 80 or a polymer like PVP).
-
Milling: Introduce the suspension into a milling chamber containing milling media (e.g., zirconium oxide beads).
-
Particle Size Reduction: Operate the mill at a high speed for a specified duration. The mechanical impact of the milling media breaks down the coarse drug particles into nanoparticles. This process is a form of top-down technology.[8][16]
-
Separation: After milling, separate the nanosuspension from the milling media.
-
Characterization: Characterize the resulting nanosuspension for particle size, polydispersity index, and zeta potential using techniques like Dynamic Light Scattering (DLS).
-
Solubility Assessment: Evaluate the saturation solubility and dissolution rate of the nanosuspension compared to the unmilled drug.[8]
Protocol 3: Co-crystal Screening by Solvent Evaporation
-
Component Selection: Choose the pyrimidine carboxylic acid and a selection of pharmaceutically acceptable co-formers (e.g., other carboxylic acids like succinic acid or glutaric acid, or amides).[6][15]
-
Stoichiometric Mixing: Dissolve the pyrimidine carboxylic acid and the co-former in a suitable solvent in a specific stoichiometric ratio (e.g., 1:1 or 1:2). The solvent should be one in which both components are soluble.
-
Evaporation: Allow the solvent to evaporate slowly at room temperature or under controlled conditions (e.g., in a fume hood or under vacuum).[9]
-
Solid Characterization: Analyze the resulting solid material to confirm the formation of a new crystalline phase. Techniques such as Powder X-Ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared (FTIR) spectroscopy are essential.
-
Performance Testing: Measure the intrinsic dissolution rate and solubility of the confirmed co-crystals and compare them to the parent drug.[7]
Visualizations
Experimental and Logical Workflows
Caption: General workflow for solubility assessment and strategy selection.
Caption: Mechanisms of solid dispersion and co-crystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improved pharmacokinetics of AMG 517 through co-crystallization part 2: analysis of 12 carboxylic acid co-crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eaapublishing.org [eaapublishing.org]
- 9. wjbphs.com [wjbphs.com]
- 10. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. oatext.com [oatext.com]
- 13. benchchem.com [benchchem.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. researchgate.net [researchgate.net]
- 16. eaapublishing.org [eaapublishing.org]
stability issues of 4-Ethoxy-2-phenylpyrimidine-5-carboxylic acid in solution
Introduction for the Researcher
Welcome to the technical support center for 4-Ethoxy-2-phenylpyrimidine-5-carboxylic acid. As researchers and drug development professionals, you understand that a thorough comprehension of a compound's stability is paramount for the integrity of experimental results and the advancement of any potential therapeutic candidate. Pyrimidine derivatives, while a cornerstone in medicinal chemistry, can exhibit sensitivities to environmental factors such as pH, light, and temperature.[1]
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols. It is designed to provide you with not only procedural steps but also the underlying scientific rationale to empower you to investigate and manage the stability of this compound in your specific experimental contexts.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Solubility and Solution Preparation
Question 1: I'm having trouble dissolving this compound in aqueous buffers. What are the recommended solvents and what should I consider?
Answer:
The solubility of pyrimidine carboxylic acids can be challenging due to the crystalline nature of the solid form. The carboxylic acid moiety introduces ionizable properties that are pH-dependent.
-
Initial Solvent Selection: For stock solutions, it is advisable to use polar aprotic organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). A general starting point is to prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO.
-
Aqueous Media and pH Adjustment: When preparing aqueous working solutions, the pH of the buffer is critical. As a carboxylic acid, the solubility of this compound is expected to increase at a pH above its pKa, where it will be deprotonated to the more soluble carboxylate salt. Conversely, in acidic conditions, the compound will be in its less soluble free acid form.
-
Troubleshooting Tip: If you observe precipitation when diluting your DMSO stock into a neutral aqueous buffer (e.g., PBS pH 7.4), consider using a buffer with a slightly higher pH (e.g., 8.0-8.5). However, be mindful that alkaline conditions can promote hydrolysis of the ethoxy group. Therefore, a balance must be struck between achieving solubility and maintaining stability. It is recommended to perform a pH-solubility profile to identify the optimal pH for your experiments.
-
-
Co-solvents: If adjusting the pH is not feasible for your experimental system, using a co-solvent system can be an effective strategy. Small percentages of ethanol or polyethylene glycol (PEG) in your aqueous buffer can enhance the solubility of the compound.
Table 1: Recommended Solvents for this compound
| Solvent Type | Recommended Solvents | Purpose | Considerations |
| Organic Stock Solutions | DMSO, DMF | High-concentration stocks | Ensure final DMSO concentration in aqueous solutions is low (typically <0.5%) to avoid artifacts in biological assays. |
| Aqueous Working Solutions | Phosphate, TRIS, or Borate buffers | Dilutions for experiments | Solubility is pH-dependent. Assess stability at the chosen pH. |
| Co-solvent Systems | Ethanol/water, PEG/water | Enhancing aqueous solubility | The co-solvent may impact your experimental system. Run appropriate vehicle controls. |
Chemical Stability and Degradation Pathways
Question 2: What are the potential degradation pathways for this compound in solution?
Answer:
Based on the structure of this compound, several potential degradation pathways should be considered, primarily hydrolysis, photodecomposition, and oxidation.
-
Hydrolytic Degradation: The ethoxy group at the 4-position of the pyrimidine ring is susceptible to hydrolysis, particularly under acidic or basic conditions. This would lead to the formation of the corresponding 4-hydroxy-2-phenylpyrimidine-5-carboxylic acid. The carboxylic acid group itself is generally stable to hydrolysis.
-
Photodegradation: The pyrimidine ring system can be susceptible to photolytic decomposition upon exposure to UV light.[2] For compounds with phenyl substituents, photosensitivity can be enhanced. It is advisable to protect solutions of this compound from prolonged exposure to direct light.
-
Oxidative Degradation: While the pyrimidine ring itself is relatively electron-deficient, oxidative conditions, such as the presence of peroxides or exposure to air and light over extended periods, could potentially lead to the formation of N-oxides or other oxidation byproducts.
-
Thermal Degradation: Pyrimidine carboxylic acids are generally stable at room temperature. However, at elevated temperatures, decarboxylation (loss of CO2) from the carboxylic acid group could occur.
Diagram 1: Potential Degradation Pathways
Caption: Potential degradation routes for this compound.
Troubleshooting Experimental Inconsistencies
Question 3: I am observing a loss of activity or inconsistent results with my compound over time in my cell-based assays. Could this be a stability issue?
Answer:
Yes, inconsistent results, especially a decrease in potency over time, are classic indicators of compound instability in the assay medium. Cell culture media are complex aqueous solutions, typically at a physiological pH of around 7.4 and incubated at 37°C, which can promote degradation.
Troubleshooting Workflow:
-
Prepare Fresh Solutions: The most immediate troubleshooting step is to prepare fresh solutions of the compound from a solid stock immediately before each experiment. If the inconsistency disappears, it strongly suggests a stability issue with your previously prepared solutions.
-
Stability in Assay Media: To confirm this, you can perform a simple stability study in your cell culture medium.
-
Prepare a solution of the compound in the assay medium at the final concentration used in your experiments.
-
Incubate this solution under the same conditions as your assay (e.g., 37°C, 5% CO2).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution and analyze it by HPLC to quantify the amount of the parent compound remaining.
-
Diagram 2: Troubleshooting Workflow for Inconsistent Results
Caption: Decision-making workflow for troubleshooting inconsistent experimental outcomes.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the compound to identify potential degradation products and develop a stability-indicating analytical method.[3][4]
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
2. Stress Conditions: (Perform each in duplicate, with a control sample protected from the stress condition)
-
Acid Hydrolysis:
- To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
- Incubate at 60°C for 24 hours.
- Cool, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
Base Hydrolysis:
- To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
- Incubate at room temperature for 8 hours.
- Neutralize with 0.1 M HCl and dilute with mobile phase for HPLC analysis.
-
Oxidative Degradation:
- To 1 mL of the stock solution, add 1 mL of 3% H2O2.
- Keep at room temperature for 24 hours, protected from light.
- Dilute with mobile phase for HPLC analysis.
-
Thermal Degradation:
- Place the solid compound in a petri dish and expose it to 105°C in an oven for 24 hours.
- Dissolve the stressed solid in the initial solvent to prepare a 1 mg/mL solution for HPLC analysis.
-
Photolytic Degradation:
3. Analysis:
-
Analyze all samples by a suitable HPLC method (see Protocol 2).
-
Compare the chromatograms of the stressed samples with the control to identify degradation peaks.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active compound due to degradation.[6]
-
Instrumentation: HPLC with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is a good starting point.
-
Example Gradient: Start with 95% aqueous and ramp to 95% organic over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Scan the UV spectrum of the compound to determine its λmax. A photodiode array (PDA) detector is ideal for this.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Method Validation:
-
Specificity: Inject the stressed samples from the forced degradation study. The method is specific if the degradation product peaks are well-resolved from the parent compound peak.
-
Linearity: Prepare a series of dilutions of the compound (e.g., 1-100 µg/mL) and inject them. Plot the peak area versus concentration and determine the correlation coefficient (should be >0.999).
-
Accuracy and Precision: Analyze a known concentration of the compound multiple times to determine the accuracy (closeness to the true value) and precision (reproducibility).
References
- 1. benchchem.com [benchchem.com]
- 2. database.ich.org [database.ich.org]
- 3. biomedres.us [biomedres.us]
- 4. rjptonline.org [rjptonline.org]
- 5. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. jetir.org [jetir.org]
Technical Support Center: Troubleshooting the Minisci Reaction for Pyrimidine Functionalization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals employing the Minisci reaction for pyrimidine functionalization.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Low or No Product Yield
Question: I am observing very low or no yield of my desired functionalized pyrimidine. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no yield in a Minisci reaction involving pyrimidines can stem from several factors, from reagent quality to suboptimal reaction conditions. Below is a systematic guide to troubleshooting this issue.
-
Reagent Quality and Stability:
-
Radical Precursor: Ensure the radical precursor (e.g., carboxylic acid, alkyl halide) is pure. For precursors like redox-active esters, be aware of their limited stability and shelf life.[1]
-
Oxidant: Use a fresh, high-quality oxidant. Persulfates, for example, can decompose over time.
-
Solvent: Use anhydrous solvents if your reaction is sensitive to moisture.
-
-
Reaction Conditions:
-
Temperature: While many Minisci reactions are performed at room temperature or slightly elevated temperatures, the optimal temperature can be substrate-dependent.[2][3] If you see no reaction, a modest increase in temperature might be necessary. Conversely, high temperatures can lead to decomposition.
-
Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time.
-
Acid: The presence of a Brønsted acid is crucial to protonate the pyrimidine ring, which facilitates the addition of the nucleophilic radical.[4][5] Ensure you are using a suitable acid and that its concentration is appropriate.
-
Atmosphere: While many modern Minisci protocols are robust enough to be performed open to the air, some systems may benefit from an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.[3]
-
-
Incompatible Functional Groups:
-
The radical intermediate is a "soft" nucleophile and generally tolerates a wide range of functional groups.[4] However, highly electron-rich or easily oxidizable functional groups on your pyrimidine or radical precursor could interfere with the reaction.
-
Troubleshooting Workflow for Low Yield
References
Technical Support Center: Navigating the Challenges of Pyrimidine Derivative Scale-Up Synthesis
Welcome to the Technical Support Center for the scale-up synthesis of pyrimidine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and practical solutions to the common challenges encountered when transitioning from laboratory-scale to large-scale production. Pyrimidine scaffolds are central to numerous pharmaceuticals, making their efficient and safe synthesis a critical aspect of drug development.[1][2] This guide offers in-depth troubleshooting advice and frequently asked questions to ensure the successful and reproducible synthesis of these vital compounds.
Troubleshooting Guide: From Benchtop to Bulk
Scaling up the synthesis of pyrimidine derivatives introduces a new set of challenges that are often not apparent at the lab scale. This section addresses specific issues you may encounter, their underlying causes, and actionable solutions.
Issue 1: Reaction Yield Has Significantly Dropped Upon Scale-Up
A common and frustrating issue is a dramatic decrease in yield when moving to a larger reactor. This can often be attributed to a combination of factors related to mass and heat transfer.
Potential Causes & Solutions
-
Inefficient Mixing: In larger vessels, inadequate agitation can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.[3]
-
Solution: Ensure the reactor's agitation system (impeller type, speed) is appropriate for the reaction volume and viscosity. Consider using multiple impellers or baffles to improve mixing efficiency.
-
-
Poor Heat Transfer: Exothermic reactions that are easily managed in a small flask can become problematic at scale, leading to thermal runaway and product degradation.[3]
-
Solution: Implement a more robust temperature control system. This may involve using a reactor with a larger surface area-to-volume ratio, a more efficient cooling jacket, or employing a semi-batch approach where one reactant is added gradually to control the rate of heat generation.[3]
-
-
Non-Optimal Reaction Conditions: Conditions optimized at a small scale may not be directly transferable.
-
Solution: Re-optimize key parameters such as temperature, pressure, and reaction time for the larger scale. Careful monitoring is crucial.[4]
-
-
Atmosphere Control: Sensitivity to air or moisture can be magnified at a larger scale.[4]
-
Solution: Ensure the reactor is properly purged and maintained under an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[4]
-
Issue 2: Increased Formation of Impurities and Side-Products
The appearance of new or an increased proportion of existing impurities is a frequent scale-up challenge, complicating purification and reducing the overall yield of the desired product.[4]
Potential Causes & Solutions
-
Side Reactions: The inherent reactivity of the pyrimidine ring can lead to dimerization, polymerization, or rearrangements, which may be exacerbated by longer reaction times or higher temperatures at scale.[4]
-
Solution: Re-evaluate the reaction conditions. Lowering the temperature or changing the solvent can often minimize these unwanted reactions.[4]
-
-
Lack of Regioselectivity: When synthesizing substituted pyrimidines, a lack of regioselectivity can result in multiple isomers.
-
Solution: The use of appropriate protecting or directing groups can enhance the regioselectivity of the reaction. This may require additional synthetic steps but can significantly simplify purification.
-
-
Over-alkylation or Acylation: In reactions involving electrophiles, multiple substitutions on the pyrimidine ring can occur.[4]
-
Solution: Precise control over the stoichiometry of the electrophile and the reaction time is critical. Consider adding the electrophile portion-wise to maintain a low concentration.[4]
-
Issue 3: Difficulties in Product Isolation and Purification
Isolating the target pyrimidine derivative in high purity can become a bottleneck during scale-up.
Potential Causes & Solutions
-
"Oiling Out" During Crystallization: The product separates as a liquid instead of forming crystals. This can be due to the solvent's boiling point being too close to the compound's melting point or rapid cooling.[5]
-
Solution: Choose a solvent with a lower boiling point and allow the solution to cool more slowly. Seeding the solution with a small crystal of the pure compound can also promote proper crystallization.[6]
-
-
Poor Separation in Column Chromatography: Impurities co-elute with the product.
-
Solution: Optimize the mobile phase. For polar compounds, adding a small amount of a more polar solvent like methanol can help. For acidic or basic compounds, adding a small amount of acetic acid or triethylamine, respectively, can improve peak shape and separation.[6]
-
-
HPLC Peak Tailing: A common issue with basic pyrimidine derivatives in reverse-phase HPLC.
-
Solution: Use a polar-embedded or polar-endcapped column. Adjusting the mobile phase pH to suppress ionization of the analyte can also increase retention and improve peak shape.[5]
-
Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the scale-up synthesis of pyrimidine derivatives.
Q1: Which analytical techniques are most suitable for monitoring the progress of my large-scale pyrimidine synthesis?
A1: The choice of technique depends on your specific reaction.
-
Thin-Layer Chromatography (TLC): Ideal for rapid, qualitative monitoring of the disappearance of starting materials and the appearance of products. It's a cost-effective first-line tool.[7]
-
High-Performance Liquid Chromatography (HPLC): Offers quantitative analysis of reaction progress, allowing for the determination of conversion rates and purity with high reproducibility.[4][7]
-
Gas Chromatography (GC): Suitable for volatile and thermally stable pyrimidine derivatives.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed structural information and be used for in-situ reaction monitoring to observe the formation of intermediates and products in real-time.[8]
-
Mass Spectrometry (MS): Often coupled with HPLC (LC-MS) or GC (GC-MS), it provides molecular weight information, confirming the identity of products and byproducts with high sensitivity.[7]
Q2: How can I safely handle pyrophoric catalysts like Raney® Nickel or Palladium on Carbon at a large scale?
A2: These catalysts are pyrophoric, especially after use when saturated with hydrogen, and must be handled with extreme care.
-
Always handle under an inert atmosphere and keep the catalyst wet. Never allow the catalyst to dry in the air.[9]
-
Use appropriate personal protective equipment (PPE), including fire-retardant lab coats and safety glasses.
-
Quench the catalyst safely. After the reaction, the catalyst should be filtered and the filter cake washed with solvent, always keeping it wet.[9] The quenched catalyst should be stored under water in a designated, properly labeled container.
Q3: What are the primary safety concerns when dealing with exothermic reactions in pyrimidine synthesis?
A3: The main concern is thermal runaway , where the reaction rate increases uncontrollably, leading to a rapid rise in temperature and pressure, potentially causing an explosion or vessel rupture.[3]
-
A thorough thermal hazard assessment is crucial before scaling up. Techniques like Differential Scanning Calorimetry (DSC) and Reaction Calorimetry can provide data on the heat of reaction and the maximum temperature of the synthesis reaction (MTSR).[3]
Q4: When is crystallization a suitable purification method for large-scale pyrimidine derivative synthesis?
A4: Crystallization is a powerful and often preferred method for large-scale purification of solid compounds, especially when high purity is required.[5] The key is to identify a suitable solvent or solvent system where your compound has high solubility at elevated temperatures and low solubility at lower temperatures, while impurities remain soluble.[5]
Experimental Protocols
Protocol 1: General Workflow for Monitoring a Pyrimidine Synthesis Reaction by HPLC
-
Sample Preparation:
-
Carefully withdraw a small, representative aliquot from the reaction mixture.
-
Quench the reaction in the aliquot if necessary (e.g., by adding a suitable reagent or rapidly cooling).
-
Dilute the aliquot with a suitable solvent (often the mobile phase).
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.[7]
-
-
HPLC Analysis:
-
Equilibrate the HPLC system with the chosen mobile phase.
-
Set the flow rate (e.g., 1 mL/min).
-
Set the detector wavelength (e.g., 254 nm, where many pyrimidines absorb UV light).[7]
-
Inject the prepared sample.
-
-
Data Interpretation:
-
Analyze the resulting chromatogram. Identify the peaks corresponding to the starting material and product by comparing their retention times with those of authentic standards.
-
The peak area can be used to quantify the conversion and purity.[7]
-
Protocol 2: General Procedure for Recrystallization of a Pyrimidine Derivative
-
Solvent Selection:
-
Choose a solvent in which the crude product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
-
Dissolution:
-
Place the crude product in an appropriately sized flask.
-
Add a minimal amount of the selected solvent and heat the mixture with stirring until the solid completely dissolves.
-
-
Decolorization (if necessary):
-
If the solution is colored due to impurities, add a small amount of activated charcoal to the hot solution and stir for a few minutes.
-
Hot filter the solution to remove the charcoal.
-
-
Crystallization:
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering impurities.[5]
-
-
Drying:
-
Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.[5]
-
Data Presentation
Table 1: Troubleshooting Common HPLC Issues in Pyrimidine Derivative Analysis
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing | - Analyte is basic and interacting with residual silanols on the column. - Column is overloaded. | - Use a polar-embedded or polar-endcapped column. - Adjust the mobile phase pH to suppress ionization.[5] - Inject a smaller sample volume or a more dilute sample. |
| Unexpected Peaks | - Formation of byproducts or isomers. - Impurities in starting materials or reagents. - Product or starting material degradation. | - Use MS detection to identify the molecular weight of the unexpected peaks.[7] - Analyze the purity of starting materials before the reaction.[7] - Investigate the stability of your compounds under the reaction and analysis conditions.[7] |
| Poor Retention of Polar Analytes | - The mobile phase is too strong. | - Decrease the concentration of the organic modifier in the mobile phase.[5] - Consider using Hydrophilic Interaction Liquid Chromatography (HILIC).[5] |
Visualizations
Caption: A general workflow for the scale-up synthesis of pyrimidine derivatives.
Caption: Troubleshooting logic for low yield in scale-up synthesis.
References
- 1. ijsat.org [ijsat.org]
- 2. ijarst.in [ijarst.in]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Monitoring mechanistic details in the synthesis of pyrimidines via real-time, ultrafast multidimensional NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Refining Purification Protocols for Pyrimidine-Based Compounds
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of pyrimidine-based compounds. Below you will find troubleshooting guides and frequently asked questions (FAQs) to streamline your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in purifying pyrimidine derivatives?
A1: The primary challenges often stem from the inherent polarity of the pyrimidine ring and its derivatives. This can lead to several issues, including:
-
Poor retention in reverse-phase chromatography.[1]
-
Peak tailing in High-Performance Liquid Chromatography (HPLC).[1]
-
Difficulties in crystallization due to high solubility in polar solvents.[1]
-
The presence of impurities and side-products with similar physicochemical properties to the target compound, making separation difficult.[2]
-
Instability of the target compound on stationary phases like silica gel.[2]
Q2: Which chromatographic techniques are most effective for purifying polar pyrimidine compounds?
A2: The choice of chromatographic technique depends on the specific properties of the pyrimidine derivative. Highly effective methods include:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the preferred method for highly polar compounds as it promotes the retention of polar analytes.[1][3]
-
Reverse-Phase Chromatography (RPC): While challenging for polar compounds, RPC can be optimized by using polar-endcapped columns or ion-pairing agents to improve retention.[1]
-
Ion-Exchange Chromatography (IEC): This technique is particularly effective for ionizable pyrimidine derivatives, separating them based on their net charge.[1]
-
Mixed-Mode Chromatography: This approach combines multiple separation mechanisms, such as reverse-phase and ion-exchange, to enhance the separation of complex mixtures.[1]
Q3: How can I improve poor retention of my pyrimidine compound in reverse-phase HPLC?
A3: To enhance retention in reverse-phase HPLC, consider the following strategies:
-
Use a Polar-Embedded or Polar-Endcapped Column: These columns are specifically designed to provide better retention for polar analytes.[1]
-
Decrease the Organic Modifier Concentration: A lower percentage of organic solvent (e.g., acetonitrile, methanol) in the mobile phase will increase the retention of polar compounds.[1]
-
Employ Ion-Pairing Reagents: For ionizable pyrimidines, adding an ion-pairing reagent to the mobile phase can significantly increase retention.[1]
-
Adjust the Mobile Phase pH: For acidic or basic pyrimidine derivatives, adjusting the pH to suppress ionization can increase hydrophobicity and, consequently, retention.[1]
Q4: What causes peak tailing in the HPLC analysis of my pyrimidine derivative, and how can I resolve it?
A4: Peak tailing is a common issue when analyzing polar compounds and can be attributed to several factors:
-
Secondary Interactions: Interactions between basic analytes and residual silanol groups on the silica-based stationary phase are a primary cause. To mitigate this, operate at a lower pH (around 3) to protonate the silanol groups or use a highly deactivated, end-capped column.[1]
-
Mismatched Injection Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can lead to peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.[1]
-
Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or sample concentration.
Q5: When is crystallization a suitable purification method for pyrimidine derivatives?
A5: Crystallization is an effective purification technique when the pyrimidine derivative is a solid and a suitable solvent or solvent system can be identified in which the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures. It is particularly useful for removing impurities with different solubility profiles.[4]
Troubleshooting Guides
HPLC Purification Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Poor Retention in Reverse-Phase HPLC | Analyte is too polar for the stationary phase. Mobile phase is too strong. | Use a polar-endcapped or polar-embedded column. Decrease the percentage of organic modifier in the mobile phase. Consider using HILIC as an alternative.[1] |
| Peak Tailing | Secondary interactions with residual silanol groups. Mismatched injection solvent. Column overload. | Operate at a lower pH (~3). Use a highly deactivated, end-capped column. Dissolve the sample in the initial mobile phase.[1] Reduce sample concentration/injection volume. |
| Split Peaks | Partially blocked column frit. Column void. Sample solvent incompatible with the mobile phase. Co-eluting impurity. | Reverse and flush the column (check manufacturer's guidelines). Replace the column. Ensure sample solvent is compatible with the mobile phase. Optimize separation conditions.[1] |
Crystallization and Recrystallization Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Compound Fails to Crystallize | Solution is not supersaturated (too much solvent). Compound is too soluble in the chosen solvent. | Evaporate some of the solvent. Try adding an anti-solvent (a solvent in which the compound is insoluble but is miscible with the crystallization solvent).[1] Try a different solvent or solvent system.[1] |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent. The solution is supersaturated. | Use a lower boiling point solvent. Reduce the concentration of the compound in the solution. |
| Colored Impurities in Crystals | Impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[1] |
| Low Recovery of Crystalline Product | The compound has significant solubility in the cold solvent. Crystals are too fine and pass through the filter paper. | Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. Use a finer porosity filter paper or a different filtration method. |
| Rapid Precipitation as Amorphous Solid | High degree of supersaturation. Large temperature gradient. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Use a more viscous solvent system. Seed the solution with a small crystal of the pure compound.[4] |
Experimental Protocols
Protocol 1: HILIC Purification of a Polar Pyrimidine Derivative
-
Column Selection: Choose a HILIC column with a suitable stationary phase (e.g., amide, cyano, or bare silica).
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a high percentage of organic solvent (typically acetonitrile, >80%) and a small percentage of aqueous buffer (e.g., ammonium formate or ammonium acetate). The buffer concentration is typically in the range of 5-20 mM.
-
Sample Preparation: Dissolve the crude pyrimidine derivative in the initial mobile phase or a compatible solvent. Filter the sample through a 0.22 µm filter.[1]
-
Chromatographic Conditions:
-
Fraction Collection and Analysis:
-
Collect the fractions containing the peak of interest.[1]
-
Analyze the purity of the collected fractions by analytical HPLC.
-
-
Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure.[1]
Protocol 2: Recrystallization of a Pyrimidine-Based Compound
-
Solvent Selection: Through small-scale solubility tests, identify a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[4]
-
Dissolution: Place the crude pyrimidine derivative in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the compound is completely dissolved. Use the minimum amount of hot solvent necessary.[1]
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot gravity filtration to remove the charcoal and any other insoluble impurities.[1]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Covering the flask can slow the cooling process. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[1]
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering impurities.[1]
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.[1]
Visualizations
References
Validation & Comparative
Comparative Analysis of the Biological Activities of 4-Ethoxy-2-phenylpyrimidine-5-carboxylic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. This guide provides a comparative analysis of the biological activities of 4-Ethoxy-2-phenylpyrimidine-5-carboxylic acid and its analogs, focusing on their potential as antifungal, anti-inflammatory, antioxidant, and anticancer agents. The information presented is supported by experimental data from published studies to aid in structure-activity relationship (SAR) understanding and guide future drug discovery efforts.
Antifungal Activity
A significant area of investigation for 2-phenylpyrimidine derivatives has been their efficacy as antifungal agents, particularly as inhibitors of cytochrome P450 51 (CYP51), a key enzyme in fungal ergosterol biosynthesis.
Quantitative Data Summary
| Compound ID | Modification from Parent Compound | Antifungal Activity (MIC in μg/mL) vs. C. albicans | Cytotoxicity (CC50 in μM) vs. Human Cell Line | Reference |
| Parent Compound | This compound | Data not available | Data not available | |
| Analog A9 | 2-phenylpyrimidine core with modifications | Potent activity | Data not available | [1] |
| Analog C6 | Optimized 2-phenylpyrimidine derivative | Good activity against seven common clinical strains | Low cytotoxicity | [1] |
Note: Specific MIC and CC50 values for each strain and cell line are detailed in the source literature.
Experimental Protocols
In Vitro Antifungal Activity Assay: The in vitro antifungal activity of the synthesized compounds was evaluated against various pathogenic fungi according to the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines. The minimum inhibitory concentration (MIC), the lowest concentration of the compound that prevents visible growth of the microorganism, was determined. Fluconazole was used as a reference drug.[1]
In Vitro Cytotoxicity Assay: The cytotoxicity of the compounds was assessed using a standard MTT assay on a human cell line to determine the concentration that reduces cell viability by 50% (CC50). This assay measures the metabolic activity of the cells, which is proportional to the number of viable cells.
Signaling Pathway
Anti-inflammatory and Antioxidant Activities
Certain pyrimidine derivatives have demonstrated potential as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. Additionally, some analogs exhibit antioxidant properties by reducing reactive oxygen species (ROS).
Quantitative Data Summary
| Compound ID | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) | ROS Reduction Capacity | Reference | | :--- | :--- | :--- | | L1 | High selectivity, comparable to meloxicam | Confirmed antioxidant properties |[2] | | L2 | High selectivity, comparable to meloxicam | Confirmed antioxidant properties |[2] |
Experimental Protocols
COX-1 and COX-2 Inhibition Assay: The ability of the pyrimidine derivatives to inhibit COX-1 and COX-2 activity was assessed using the N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) oxidation assay.[2] This assay measures the peroxidase activity of the COX enzymes.
Reactive Oxygen Species (ROS) Assay: The antioxidant properties of the compounds were evaluated by measuring their ability to reduce levels of reactive oxygen species in an inflammatory model, for instance, in lipopolysaccharide (LPS)-stimulated THP-1 human leukemia monocytic cells.[2]
Signaling Pathway
Anticancer Activity
The versatility of the pyrimidine core has also been exploited in the development of anticancer agents. Analogs have been shown to act as inhibitors of key signaling molecules involved in cancer cell proliferation and survival, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Ubiquitin-Specific Protease 1 (USP1).
Quantitative Data Summary
| Compound ID | Target | In Vitro Activity (IC50) | Reference |
| 11e | VEGFR-2 | 1.14 μM (HCT-116), 1.54 μM (MCF-7) | [3] |
| 12b | VEGFR-2 | 0.53 μM | [3] |
| ML323 (70) | USP1/UAF1 | Nanomolar potency | [4] |
Experimental Protocols
In Vitro Cytotoxicity Assay: The cytotoxic activities of the compounds were evaluated against human cancer cell lines, such as colon cancer (HCT-116) and breast cancer (MCF-7), using standard assays like the MTT or SRB assay to determine the IC50 values.[3]
VEGFR-2 Inhibition Assay: The inhibitory activity against VEGFR-2 kinase was determined using in vitro kinase assays, which measure the phosphorylation of a substrate by the enzyme in the presence of the test compounds.
USP1/UAF1 Deubiquitinase Inhibition Assay: The inhibitory effect on the deubiquitinating activity of the USP1/UAF1 complex was measured using quantitative high-throughput screening methods.[4]
Experimental Workflow
References
- 1. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Target Engagement: A Comparative Guide for 4-Ethoxy-2-phenylpyrimidine-5-carboxylic acid and Novel Compounds
For Researchers, Scientists, and Drug Development Professionals: A guide to validating the interaction of small molecules with their intended biological targets, using 4-Ethoxy-2-phenylpyrimidine-5-carboxylic acid as a case study.
The journey of a promising small molecule from a screening hit to a therapeutic candidate is contingent on a thorough understanding of its mechanism of action. A critical and often challenging step in this process is the validation of target engagement—confirming that the compound interacts with its intended molecular target within a biologically relevant context. This guide provides a comparative overview of modern techniques for validating the target engagement of novel compounds, such as this compound, for which the specific biological target is not yet publicly defined.
The approaches detailed below offer orthogonal methods to build a compelling case for a compound's mechanism of action, a crucial component for advancing any drug discovery program.
The Workflow: From Phenotypic Hit to Validated Target
The process of identifying and validating the target of a novel bioactive compound typically follows a structured, multi-step approach. This workflow begins with the discovery of a compound through phenotypic screening and progresses through target deconvolution to definitive engagement confirmation in a cellular environment.
Comparison of Key Methodologies for Target Engagement Validation
A variety of techniques can be employed to confirm that a compound binds to its target. These methods can be broadly categorized into direct and indirect approaches, each with its own set of advantages and limitations. The choice of method often depends on the nature of the target protein, the availability of reagents, and the desired throughput.[1]
| Method | Principle | Advantages | Disadvantages | Typical Data Output |
| Cellular Thermal Shift Assay (CETSA®) [2][3] | Ligand binding stabilizes the target protein against thermal denaturation. | Label-free; applicable in intact cells and tissues; reflects physiological conditions. | Requires a specific antibody for detection; lower throughput for Western blot-based detection. | Thermal shift (ΔTm) or Isothermal dose-response fingerprint (ITDRF). |
| Affinity Chromatography / Pulldown [4] | An immobilized form of the compound is used to "pull down" interacting proteins from a cell lysate. | Can identify unknown targets (deconvolution); provides direct evidence of binding. | Requires chemical modification of the compound; risk of identifying non-specific binders. | Mass spectrometry identification of bound proteins. |
| NanoBRET™ Target Engagement Assay [5] | Measures bioluminescence resonance energy transfer between a NanoLuc® luciferase-tagged target and a fluorescent tracer in live cells. | Real-time measurement in live cells; high throughput; quantitative. | Requires genetic modification of the target protein; dependent on a suitable fluorescent tracer. | BRET ratio, IC50/EC50 values. |
| Surface Plasmon Resonance (SPR) [6] | Detects changes in refractive index at a sensor surface when a ligand binds to an immobilized target protein. | Real-time kinetic data (kon, koff); high sensitivity; label-free. | In vitro assay; requires purified protein; immobilization can affect protein conformation. | Sensorgrams, affinity constants (KD). |
| Isothermal Titration Calorimetry (ITC) [7] | Measures the heat change upon binding of a ligand to a target protein in solution. | Provides a complete thermodynamic profile (ΔH, ΔS); label-free; solution-based. | Requires large amounts of purified protein; lower throughput. | Binding isotherms, affinity (KD), stoichiometry (n). |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
This protocol provides a general framework for performing a CETSA experiment to validate the engagement of a compound like this compound with a putative target protein in intact cells.[2][8]
Objective: To determine if the compound stabilizes its target protein against heat-induced denaturation in a cellular environment.
Materials:
-
Cell line expressing the target protein.
-
Cell culture medium and supplements.
-
This compound (or other test compound).
-
DMSO (vehicle control).
-
Phosphate-buffered saline (PBS).
-
Lysis buffer with protease and phosphatase inhibitors.
-
Antibody specific to the target protein.
-
Secondary antibody for detection (e.g., HRP-conjugated).
-
SDS-PAGE and Western blotting equipment.
-
Thermal cycler or heating block.
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the test compound or DMSO (vehicle control) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Heat Challenge:
-
After treatment, wash the cells with PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.[3]
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[9]
-
Collect the supernatant and determine the protein concentration.
-
-
Detection by Western Blot:
-
Normalize the protein concentrations of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with the primary antibody specific for the target protein, followed by the appropriate secondary antibody.
-
Visualize the protein bands and quantify the band intensities.
-
-
Data Analysis:
-
Plot the band intensity (representing soluble protein) against the temperature for both the vehicle- and compound-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and thus, engagement.
-
Visualizing Target Engagement in a Signaling Context
Validating target engagement is the first step. The next is to understand the functional consequences of this interaction. For instance, if this compound were to engage an intracellular kinase, this would be expected to modulate a specific signaling pathway.
References
- 1. Editorial: Biophysical target engagement assays in chemical biology and pharmacological research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selvita.com [selvita.com]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. nuvisan.com [nuvisan.com]
- 8. bio-protocol.org [bio-protocol.org]
- 9. annualreviews.org [annualreviews.org]
A Comparative Guide to MCT4 Inhibitors for Researchers in Oncology Drug Discovery
In the intricate landscape of cancer metabolism, the monocarboxylate transporter 4 (MCT4), encoded by the SLC16A3 gene, has emerged as a critical regulator of the tumor microenvironment.[1][2] Its primary role in facilitating the efflux of lactate from highly glycolytic cancer cells prevents intracellular acidification and sustains the high metabolic rate characteristic of many aggressive tumors.[1][2][3] This function, coupled with the immunosuppressive nature of the lactate-rich tumor microenvironment, positions MCT4 as a compelling target for novel anticancer therapies.[4][5] This guide provides a comparative overview of key MCT4 inhibitors, with a focus on their performance and the experimental methodologies used for their evaluation. While the field is evolving, with new chemical scaffolds such as pyrimidine-5-carboxylic acids being explored, we will focus on compounds with available experimental data.
The Landscape of MCT4 Inhibition: A Comparative Overview
The development of potent and selective MCT4 inhibitors has been a significant challenge, partly due to the structural homology with other MCT isoforms, particularly MCT1. Early efforts often yielded dual MCT1/MCT4 inhibitors or compounds with off-target effects. However, recent advances have led to the identification of more selective agents. Below is a comparison of some notable MCT4 inhibitors.
| Compound | Target(s) | IC50/Ki (MCT4) | IC50/Ki (MCT1) | Selectivity (MCT1 vs. MCT4) | Key Features & Clinical Status |
| AZD3965 | MCT1/MCT2 | >10 µM[6] | Ki = 1.6 nM[6][7] | >6250-fold | Potent and selective MCT1 inhibitor; used experimentally to delineate MCT1 vs. MCT4 function. Phase I clinical trials completed.[2][8][9] |
| BAY-8002 | MCT1/MCT2 | >50 µM[10][11] | IC50 = 11.4 nM[10] | >4385-fold | Potent and selective MCT1/2 inhibitor.[12][13][14] |
| Syrosingopine | MCT1/MCT4 | IC50 = 40 nM[15][16] | IC50 = 2500 nM[15][16] | ~60-fold preference for MCT4 | Dual inhibitor with higher potency for MCT4.[16] |
| AZD0095 | MCT4 | IC50 = 1.3 nM[4][15][17] | >1000-fold selectivity over MCT1[4][17] | >1000-fold | A potent and highly selective MCT4 inhibitor; clinical candidate.[4][15][17][18] |
| Diclofenac | MCT1/MCT4 | Active, but specific IC50 not consistently reported. | Active, but specific IC50 not consistently reported. | Non-selective | A non-steroidal anti-inflammatory drug (NSAID) with off-target MCT inhibitory activity.[2][19] |
| Quercetin | MCT1/MCT4 | Inhibits lactate transport.[2][3] | Inhibits lactate transport.[2][3] | Non-selective | A natural flavonoid with MCT inhibitory properties.[2][3] |
Note: IC50 and Ki values can vary depending on the assay conditions and cell lines used. The data presented here are for comparative purposes.
Mechanism of Action: The Role of MCT4 in Cancer Metabolism
MCT4 is a proton-coupled symporter that transports lactate and a proton out of the cell. In glycolytic tumor cells, this process is crucial for maintaining intracellular pH and preventing the feedback inhibition of glycolysis that would occur with lactate accumulation. The exported lactate contributes to the acidification of the tumor microenvironment, which promotes tumor invasion, metastasis, and suppresses the anti-tumor immune response.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring monocarboxylate transporter inhibition for cancer treatment [explorationpub.com]
- 4. Unravelling the potency of the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold with S-arylamide hybrids as PIM-1 kinase inhibitors: synthesis, biological activity and in silico studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Selective Inhibition of the Lactate Transporter MCT4 Reduces Growth of Invasive Bladder Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. Design, Synthesis, and Biological Evaluation of 4-(Difluoromethyl)-1 H-imidazole-5-carboxylic Acids/4-(3-Cyanophenoxy)pyrimidine-5-carboxylic Acids as P2Y1 Receptor Antagonists for Ischemic Stroke Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrimidine-5-carboxylic acid | 4595-61-3 | Benchchem [benchchem.com]
- 10. Structure-Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of monocarboxylate transporters (MCT) 1 and 4 reduces exercise capacity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 2abiotech.net [2abiotech.net]
- 16. mdpi.com [mdpi.com]
- 17. Design, synthesis and biological evaluation of 2-(4-alkoxy-3-cyano)phenyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid derivatives as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Structural Confirmation of Pyrimidine Derivatives using NMR and NOESY
For researchers, medicinal chemists, and professionals in drug development, the unequivocal structural confirmation of novel pyrimidine derivatives is a cornerstone of advancing therapeutic discovery. The pyrimidine scaffold is a privileged structure in a vast array of biologically active compounds, and subtle changes in its substitution pattern can lead to profound differences in efficacy and safety.[1] This guide provides an in-depth, experience-driven comparison of Nuclear Magnetic Resonance (NMR) techniques, with a special focus on the Nuclear Overhauser Effect SpectroscopY (NOESY), for the unambiguous structural elucidation of these critical heterocyclic compounds.
The Central Role of NMR in Pyrimidine Chemistry
While techniques like mass spectrometry provide essential information on molecular weight and elemental composition, NMR spectroscopy remains the gold standard for delineating the precise three-dimensional architecture of a molecule.[2] For pyrimidine derivatives, NMR is indispensable for:
-
Confirming the core structure: Verifying the formation of the pyrimidine ring.
-
Determining substitution patterns: Distinguishing between regioisomers.
-
Elucidating stereochemistry: Defining the spatial orientation of substituents.
-
Identifying tautomeric forms: Recognizing the presence of different tautomers in solution, a common phenomenon in hydroxyl-, amino-, or thiol-substituted pyrimidines.[3]
This guide will navigate the logical progression of NMR experiments, from fundamental 1D techniques to advanced 2D methodologies, culminating in the powerful insights offered by NOESY.
Foundational Analysis: 1D NMR (¹H and ¹³C)
One-dimensional ¹H and ¹³C NMR spectra are the initial and most fundamental steps in the structural analysis of any organic compound, including pyrimidine derivatives.[4][5]
¹H NMR: A Window into the Proton Environment
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. For a typical pyrimidine ring, the aromatic protons exhibit characteristic chemical shifts, generally in the downfield region due to the electron-withdrawing nature of the nitrogen atoms.[6][7]
Key Interpretive Points for ¹H NMR of Pyrimidines:
-
Chemical Shifts (δ): Protons on the pyrimidine ring are deshielded and typically resonate between δ 7.0 and 9.5 ppm.[6][8] The exact chemical shift is highly sensitive to the nature and position of substituents.
-
Coupling Constants (J): The magnitude of the coupling constant between adjacent protons (typically ³J) provides crucial information about their connectivity. For instance, the coupling between H-5 and H-6 in a pyrimidine ring is a key diagnostic feature.[9]
-
Signal Multiplicity: The splitting pattern of a signal (singlet, doublet, triplet, etc.) reveals the number of neighboring protons.
-
Integration: The area under each signal is proportional to the number of protons it represents.
¹³C NMR: Mapping the Carbon Skeleton
The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for confirming the overall carbon framework. The carbon atoms in the pyrimidine ring are also significantly deshielded, with typical chemical shifts appearing in the range of δ 140-170 ppm.[10][11]
Table 1: Comparison of 1D NMR Techniques for Pyrimidine Analysis
| Feature | ¹H NMR | ¹³C NMR |
| Information Provided | Proton environment, connectivity (through coupling), and relative numbers of protons. | Carbon framework, presence of quaternary carbons. |
| Sensitivity | High | Low |
| Typical Chemical Shift Range (Ring Atoms) | δ 7.0 - 9.5 ppm | δ 140 - 170 ppm |
| Key Application | Rapid initial assessment of structure and purity. | Confirmation of the carbon skeleton and identification of non-protonated carbons. |
| Limitations | Signal overlap can be an issue in complex molecules. | Requires more sample or longer acquisition times due to the low natural abundance of ¹³C. |
Advanced Structural Elucidation: 2D NMR Techniques
While 1D NMR provides a foundational understanding, complex pyrimidine derivatives often require the enhanced resolution and connectivity information offered by two-dimensional NMR experiments.[12][13] These techniques correlate signals from different nuclei, allowing for a more definitive assignment of the structure.
COSY (COrrelation SpectroscopY)
The ¹H-¹H COSY experiment is one of the most common 2D NMR techniques. It reveals which protons are coupled to each other, providing a clear map of the proton-proton connectivity within the molecule. A cross-peak in a COSY spectrum indicates that the two protons at the corresponding chemical shifts on the x and y axes are spin-spin coupled. This is invaluable for tracing out the spin systems within a molecule, such as the protons on a substituted pyrimidine ring or on an attached alkyl chain.
HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment correlates the chemical shifts of protons with the carbons to which they are directly attached.[3] Each cross-peak in an HSQC spectrum links a specific proton signal to its corresponding carbon signal. This is an extremely powerful tool for unambiguously assigning both the ¹H and ¹³C signals of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment takes this a step further by showing correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH).[3] This is particularly useful for:
-
Identifying quaternary carbons: By observing correlations from nearby protons to a quaternary carbon.
-
Connecting different spin systems: By showing correlations between protons on one part of the molecule and carbons on another, for example, from a substituent to the pyrimidine ring.
The Power of Proximity: NOESY for Definitive Structural Confirmation
While the aforementioned techniques reveal through-bond connectivity, the Nuclear Overhauser Effect SpectroscopY (NOESY) experiment provides information about through-space proximity, regardless of whether the atoms are directly bonded.[14] The NOE is the transfer of nuclear spin polarization from one nucleus to another through space, and its magnitude is inversely proportional to the sixth power of the distance between the nuclei. This makes NOESY an exceptionally sensitive probe of internuclear distances, typically up to 5 Å.[15]
Distinguishing Regioisomers with NOESY
A common challenge in the synthesis of substituted pyrimidines is the potential for the formation of multiple regioisomers. NOESY is often the definitive technique for distinguishing between these isomers. For example, consider the methylation of a substituted pyrimidine. If the methyl group can add to one of two different nitrogen atoms, the resulting isomers may have very similar ¹H and ¹³C NMR spectra. However, a NOESY experiment can reveal a correlation between the methyl protons and a nearby proton on the pyrimidine ring or another substituent, thus confirming the site of methylation.
Elucidating Stereochemistry
For pyrimidine derivatives with stereocenters or restricted bond rotation, NOESY is crucial for determining the relative stereochemistry. By observing which substituents are close to each other in space, one can deduce their orientation (e.g., cis vs. trans, axial vs. equatorial).
Table 2: Comparative Guide to 2D NMR Techniques for Pyrimidine Derivatives
| Technique | Information Provided | Primary Application for Pyrimidines |
| COSY | ¹H-¹H through-bond coupling | Mapping proton connectivity within the pyrimidine ring and its substituents. |
| HSQC | ¹H-¹³C one-bond correlation | Unambiguous assignment of protonated carbons. |
| HMBC | ¹H-¹³C two- and three-bond correlation | Assigning quaternary carbons and connecting different parts of the molecule. |
| NOESY | ¹H-¹H through-space proximity | Distinguishing regioisomers, determining stereochemistry, and confirming 3D structure. |
Experimental Protocols
The following are generalized, step-by-step methodologies for acquiring high-quality NMR data for pyrimidine derivatives.
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.[16][17][18][19]
-
Select a suitable deuterated solvent: Chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and methanol-d₄ (CD₃OD) are common choices. The solvent should completely dissolve the sample and not react with it.[17]
-
Determine the sample concentration: For ¹H NMR, 5-25 mg of the compound in 0.6-0.7 mL of solvent is typically sufficient.[16] For ¹³C and 2D NMR experiments, a more concentrated sample (50-100 mg) may be necessary to obtain good signal-to-noise in a reasonable time.[16]
-
Dissolve the sample: Weigh the sample into a small vial and add the deuterated solvent. Mix thoroughly to ensure complete dissolution.
-
Filter the sample: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Add an internal standard (optional): Tetramethylsilane (TMS) is a common internal standard for referencing the chemical shift to 0 ppm.
NMR Data Acquisition
The following are typical parameters for acquiring NMR spectra on a 400 MHz spectrometer. These may need to be optimized for specific samples and instruments.
1D ¹H NMR:
-
Lock and shim the spectrometer on the deuterium signal of the solvent.
-
Acquire the spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or TMS.
2D NOESY:
-
Set up the experiment using a standard NOESY pulse sequence (e.g., noesyesgpph on a Bruker instrument).[20]
-
Set the spectral widths in both dimensions to encompass all proton signals.
-
Crucially, set the mixing time (d8). For small molecules like most pyrimidine derivatives, a mixing time of 300-800 ms is a good starting point.[20][21][22] This parameter may need to be optimized to maximize the NOE effect.
-
Acquire the data with a sufficient number of scans per increment to achieve the desired sensitivity. 2D experiments can take several hours to run.[21]
-
Process the 2D data using appropriate window functions, Fourier transformation, and phasing.
Visualizing the Workflow and Data Interpretation
The logical flow of NMR experiments for structural elucidation can be visualized as follows:
References
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. [PDF] Advanced NMR techniques for structural characterization of heterocyclic structures | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Pyrimidine(289-95-2) 1H NMR spectrum [chemicalbook.com]
- 7. modgraph.co.uk [modgraph.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. researchgate.net [researchgate.net]
- 12. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 13. creative-biostructure.com [creative-biostructure.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 16. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 17. organomation.com [organomation.com]
- 18. ucl.ac.uk [ucl.ac.uk]
- 19. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 20. 2D NOESY | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 21. 1D NOESY made easy | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 22. nmr.chem.indiana.edu [nmr.chem.indiana.edu]
A Comparative Guide to Pyrimidine Synthesis: Methods, Performance, and Protocols
For researchers, scientists, and drug development professionals, the synthesis of pyrimidine scaffolds is a critical process in the discovery of novel therapeutics. This guide provides an objective comparison of prominent pyrimidine synthesis methods, supported by experimental data, to inform the selection of the most effective and efficient synthetic route.
The pyrimidine core is a fundamental structural motif in a vast array of biologically active compounds, including nucleobases, vitamins, and numerous pharmaceuticals. Consequently, the development of efficient and versatile methods for pyrimidine synthesis has been a long-standing area of focus in organic chemistry. This guide compares four key methodologies: the classical Pinner Synthesis and Biginelli Reaction, alongside two modern approaches—an Iridium-Catalyzed Multicomponent Synthesis and a rapid Microwave-Assisted Synthesis. The comparison focuses on reaction efficiency, conditions, and overall yield to provide a clear framework for methodology selection.
Comparative Analysis of Pyrimidine Synthesis Methodologies
The following table summarizes key quantitative data for the selected pyrimidine synthesis methods, offering a side-by-side comparison of their performance based on published experimental results.
| Method | Key Reagents | Catalyst | Solvent | Reaction Time | Temperature | Yield (%) |
| Pinner Synthesis | Amidines, β-Dicarbonyl Compounds | Acid or Base | Ethanol | 4-6 hours | Reflux | Fair |
| Biginelli Reaction (Classical) | Aryl Aldehyde, β-Ketoester, Urea/Thiourea | HCl | Ethanol | 3 hours | 60°C (Reflux) | Often low, but can be >90% with modifications[1][2] |
| Biginelli Reaction (Grindstone) | Aryl Aldehyde, β-Ketoester, Urea/Thiourea | CuCl₂·2H₂O / HCl | Solvent-free | A few minutes | Room Temperature | >90[1][2] |
| Iridium-Catalyzed Multicomponent Synthesis | Amidines, Alcohols | PN5P-Ir-pincer complex | Toluene | Not Specified | 150°C | Up to 93[3][4] |
| Microwave-Assisted Synthesis | Aldehyde, Active Methylene Compound, Amidine/Urea source | Various (e.g., catalyst-free, base) | DMF, Ethanol, or Solvent-free | 5-10 minutes | 150°C (typical) | 68-88[5][6][7] |
Visualizing the Synthetic Pathways
To illustrate the procedural flow of a comparative study, the following diagram depicts a general workflow for evaluating different pyrimidine synthesis methods.
Experimental Protocols
Below are detailed methodologies for key pyrimidine synthesis protocols discussed in the literature.
Classical Biginelli Reaction[1]
This protocol represents the original method reported by Pietro Biginelli in 1893.
-
Reactants:
-
Benzaldehyde (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Urea or Thiourea (1 mmol)
-
Catalytic amount of HCl or NH₄Cl
-
-
Solvent: Methanol (30 cm³)
-
Procedure:
-
A mixture of the aldehyde, β-ketoester, urea/thiourea, and catalyst is taken in a round-bottom flask.
-
Methanol is added as the solvent.
-
The mixture is refluxed at 60°C for 3 hours.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature and poured into cold water.
-
The solid product is collected by filtration, dried, and recrystallized from hot alcohol to obtain the pure product.[2]
-
Modified Biginelli Reaction (Grindstone Chemistry)[1][2]
This solvent-free method offers an eco-friendly alternative with reported high yields.[1][2]
-
Reactants:
-
Benzaldehyde (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Urea or Thiourea (1.5 mmol)
-
-
Catalyst: CuCl₂·2H₂O (0.25 mmol) and a few drops of concentrated HCl
-
Procedure:
-
A mixture of the aldehyde, β-ketoester, urea/thiourea, and catalyst is ground in a mortar with a pestle at room temperature for the time specified in the relevant literature (typically a few minutes).
-
The progress of the reaction is monitored by TLC.
-
After completion, the reaction mixture is washed with water and the solid product is collected by filtration.
-
The product is dried and recrystallized from hot alcohol to obtain the pure product.[2]
-
Pinner Synthesis[8][9]
The Pinner synthesis involves the condensation of a 1,3-dicarbonyl compound with an amidine.[8][9]
-
Materials:
-
1,3-dicarbonyl compound (1.0 eq)
-
Amidine hydrochloride (1.2 eq)
-
Ethanol
-
-
Procedure:
-
A solution of the 1,3-dicarbonyl compound and amidine hydrochloride in ethanol is heated to reflux.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.
-
Microwave-Assisted Synthesis of Pyrido[2,3-d]pyrimidines[8]
This modern approach utilizes microwave assistance to accelerate the reaction.
-
Materials:
-
4(6)-aminouracil (1 mmol)
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1.2 mmol)
-
Solvent (e.g., DMF)
-
-
Procedure:
-
A mixture of 4(6)-aminouracil, an aromatic aldehyde, and malononitrile is subjected to microwave irradiation.
-
Optimal results are typically achieved using DMF as the solvent at a maximum power of 250 W.
-
The reaction is generally complete within 5-10 minutes.
-
Signaling Pathway of the Biginelli Reaction Mechanism
The mechanism of the Biginelli reaction involves a series of key steps, including the formation of an N-acyliminium ion intermediate, which is crucial for the cyclization process.
Conclusion
The choice of a pyrimidine synthesis method depends on various factors, including the desired substitution pattern, required scale, and available resources. Classical methods like the Pinner and Biginelli reactions remain valuable for their simplicity and the accessibility of starting materials. However, modern approaches, such as iridium-catalyzed multicomponent synthesis and microwave-assisted reactions, offer significant advantages in terms of efficiency, reaction time, and yield, particularly for the generation of complex and diverse pyrimidine libraries. This guide provides a foundational comparison to aid researchers in selecting the optimal synthetic strategy for their specific research and development needs.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. A Sustainable Multicomponent Pyrimidine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. d-nb.info [d-nb.info]
- 6. Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Pinner pyrimidine synthesis | PPTX [slideshare.net]
Profiling the Selectivity of 4-Ethoxy-2-phenylpyrimidine-5-carboxylic acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the early and comprehensive assessment of a compound's selectivity is paramount to its successful development. Off-target interactions can lead to unforeseen side effects and toxicity, derailing promising therapeutic candidates. This guide provides a comparative framework for the cross-reactivity profiling of 4-Ethoxy-2-phenylpyrimidine-5-carboxylic acid, a novel pyrimidine derivative. Due to the limited publicly available data on this specific molecule, this document serves as a methodological template, outlining a recommended course of action for its in-depth characterization.
Pyrimidine-based compounds are known to exhibit a wide array of biological activities, including but not limited to anticancer, anti-inflammatory, and antimicrobial effects.[1][2] This broad bioactivity underscores the importance of a thorough selectivity assessment to identify the primary target(s) and potential off-targets of this compound.
Hypothetical Cross-Reactivity Data Summary
To illustrate how cross-reactivity data for this compound could be presented, the following tables provide a hypothetical summary of its activity against a panel of kinases and G-protein coupled receptors (GPCRs). In a real-world scenario, these tables would be populated with experimental data.
Table 1: Hypothetical Kinase Selectivity Profile of this compound
| Kinase Target | Percent Inhibition at 10 µM | IC50 (nM) |
| EGFR | 92% | 150 |
| VEGFR2 | 88% | 250 |
| CDK2 | 45% | >10,000 |
| ROCK1 | 30% | >10,000 |
| PIM1 | 95% | 120 |
| SRC | 60% | 5,000 |
| ABL1 | 25% | >10,000 |
Table 2: Hypothetical GPCR Binding Profile of this compound
| GPCR Target | Percent Displacement at 10 µM | Ki (nM) |
| A1AR | 15% | >10,000 |
| D2R | 8% | >10,000 |
| 5-HT2A | 55% | 8,500 |
| M1R | 12% | >10,000 |
| H1R | 20% | >10,000 |
| β2-AR | 5% | >10,000 |
Experimental Protocols
Comprehensive cross-reactivity profiling necessitates a multi-faceted approach employing a variety of biochemical and cellular assays. Below are detailed protocols for key experiments that should be performed to characterize the selectivity of this compound.
In Vitro Kinase Assay (Radiometric)
This assay is designed to measure the ability of a test compound to inhibit the activity of a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate peptide
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35, 2 mM DTT)
-
Test compound (this compound)
-
Positive control inhibitor (e.g., Staurosporine)
-
96-well filter plates
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare serial dilutions of the test compound and the positive control in the kinase reaction buffer.
-
In a 96-well plate, add 10 µL of the diluted compound or control.
-
Add 20 µL of a solution containing the kinase and its specific substrate to each well.
-
Initiate the kinase reaction by adding 20 µL of the kinase reaction buffer containing [γ-³²P]ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding 50 µL of 1% phosphoric acid.
-
Transfer the reaction mixture to a 96-well filter plate and wash three times with 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.[3][4][5]
GPCR Radioligand Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a specific GPCR.
Materials:
-
Cell membranes expressing the target GPCR
-
Radiolabeled ligand specific for the target GPCR
-
Binding buffer (e.g., 50 mM Tris-HCl pH 7.4, 5 mM MgCl₂, 1 mM EDTA)
-
Test compound (this compound)
-
Non-labeled specific ligand for determining non-specific binding
-
96-well filter plates pre-treated with a blocking agent (e.g., polyethyleneimine)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare serial dilutions of the test compound in the binding buffer.
-
In a 96-well plate, add 50 µL of the diluted compound.
-
Add 50 µL of the radiolabeled ligand at a concentration close to its Kd.
-
Add 100 µL of the cell membranes expressing the target GPCR.
-
For determining non-specific binding, add a high concentration of the non-labeled specific ligand to a set of wells.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 90 minutes).
-
Terminate the binding reaction by rapid filtration through the pre-treated 96-well filter plates using a cell harvester.
-
Wash the filters three times with ice-cold binding buffer.
-
Add scintillation fluid to each well of the filter plate and count the radioactivity using a scintillation counter.
-
Calculate the percent displacement for each concentration of the test compound and determine the Ki value.[6][7][8]
Visualizing Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate the proposed experimental workflow for cross-reactivity profiling and a hypothetical signaling pathway that could be modulated by this compound, based on the known activities of similar compounds.
Caption: Experimental workflow for cross-reactivity profiling.
Caption: Hypothetical signaling pathway inhibited by the compound.
Conclusion
While direct experimental data for this compound is not yet available, the methodologies and frameworks presented in this guide provide a robust starting point for its comprehensive cross-reactivity profiling. By systematically evaluating its activity against a broad range of potential off-targets, researchers can build a detailed selectivity profile. This will be instrumental in understanding its mechanism of action, predicting potential side effects, and ultimately guiding its future development as a potential therapeutic agent. The provided templates for data presentation and detailed experimental protocols offer a clear path forward for the rigorous scientific evaluation of this and other novel chemical entities.
References
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]
- 3. In vitro kinase assay [protocols.io]
- 4. revvity.com [revvity.com]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Receptor-Ligand Binding Assays [labome.com]
- 8. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
Pyrimidine Derivatives vs. Standard Drugs: A Comparative Efficacy Analysis
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1][2] Its derivatives have garnered significant attention for their broad therapeutic potential, showing promise as anticancer, antibacterial, antiviral, and anti-inflammatory agents.[3][4] This guide provides an objective comparison of the efficacy of select pyrimidine derivatives against established standard-of-care drugs, supported by experimental data from recent studies.
Anticancer Efficacy
Pyrimidine derivatives have been extensively investigated for their anticancer properties, often targeting key enzymes and signaling pathways involved in tumor progression, such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinases.[5][6][7]
In Vitro Cytotoxicity & Kinase Inhibition
The following tables summarize the in vitro efficacy of various pyrimidine derivatives compared to standard anticancer agents like Doxorubicin, Erlotinib, and 5-Fluorouracil (5-FU). Efficacy is primarily measured by the half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug required to inhibit a specific biological process by 50%.
Table 1: Comparative in Vitro Anticancer Activity of Pyrimidine Derivatives
| Pyrimidine Derivative Class/Compound | Cancer Cell Line(s) | Pyrimidine Derivative IC50 (µM) | Standard Drug | Standard Drug IC50 (µM) | Reference |
| Pyrimidine-5-carbonitrile (Compound 10b) | HepG2 (Liver) | 3.56 | Erlotinib | 0.87 | [8] |
| A549 (Lung) | 5.85 | Erlotinib | 1.12 | [8] | |
| MCF-7 (Breast) | 7.68 | Erlotinib | 5.27 | [8] | |
| Pyrazolo[3,4-b]pyridine-bridged derivatives | Not Specified | More potent than Erlotinib | Erlotinib | 19.51 (MCF-7), 23.61 (A549), 15.83 (HepG2) | [9] |
| Thieno[2,3-d]pyrimidine derivatives | HepG2, MCF-7 | ~4–10 | - | - | |
| Hybrid bipyrimidine (Compound PP-10) | MCF-7, A549 | Equipotent to reference | Doxorubicin, Gefitinib | Not specified | [10] |
| Annulated Pyrimidine (Compound R2) | MIA PaCa-2 (Pancreatic) | 123.33 (µg/mL) | 5-Fluorouracil | 123.33 (µg/mL) | [11] |
| PanC-1 (Pancreatic) | Not specified | 5-Fluorouracil | 2,166.4 (µg/mL) | [11] |
Table 2: Comparative EGFR Kinase Inhibition
| Pyrimidine Derivative Class/Compound | EGFR Target | Pyrimidine Derivative IC50 (nM) | Standard Drug | Standard Drug IC50 (nM) | Reference |
| Pyrimidine-5-carbonitrile (Compound 10b) | EGFR | 8.29 | Erlotinib | 2.83 | [8] |
| Pyrimidine-pyrazine-oxazoles (Compound 15) | EGFR L858R/T790M | 6.91 | Erlotinib | Not specified | [9] |
In Vivo Tumor Growth Inhibition
In preclinical animal models, pyrimidine derivatives have demonstrated significant tumor growth inhibition.
Table 3: In Vivo Anticancer Efficacy in Animal Models
| Pyrimidine Derivative | Animal Model | Treatment Dose | Tumor Volume Reduction vs. Control | Comparison to Standard Drug | Reference |
| Annulated Pyrimidine (R2) | EAC & DLA mouse models | 200 & 400 mg/kg | Significant (P<0.001) | Outperformed 5-Fluorouracil | [11] |
Antimicrobial Efficacy
Novel pyrimidine derivatives are being developed to combat the growing threat of antibiotic resistance, showing efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.
Table 4: Comparative Antibacterial and Antifungal Activity
| Pyrimidine Derivative Class/Compound | Microbial Strain(s) | Pyrimidine Derivative Activity (IC50 or Inhibition Zone) | Standard Drug | Standard Drug Activity (IC50 or Inhibition Zone) | Reference |
| Sulfanilamide-pyrimidine compounds | Various bacterial strains | Equipotent or better than standard | Norfloxacin | Not specified | |
| 3,4-dihydrothieno[2,3-d]pyrimidine | P. aeruginosa | Half the potency of levofloxacin | Levofloxacin | Not specified | |
| Pyrimidine derivative (Compound 33) | S. aureus, E. faecalis, S. Typhi, E. coli | IC50: 0.0252 µM - 0.0328 µM | Tetracycline | IC50: 0.0018–0.0128 µM | [9] |
| 5-amino-1,3,4-thiadiazole/triazole pyrimidines | P. aeruginosa, S. aureus, E. coli | Promising activity | Ciprofloxacin | Not specified | [12] |
| Various Pyrimidine derivatives | Gram +ve & -ve bacteria | More potent or equipotent | Ampicillin, Chloramphenicol, Ciprofloxacin | Not specified | [3] |
Antiviral Efficacy
Pyrimidine nucleoside analogs have long been a cornerstone of antiviral therapy.[13] More recent research explores a wider range of pyrimidine-based compounds against various viruses.
Table 5: Comparative Antiviral Activity
| Pyrimidine Derivative Class/Compound | Virus | Pyrimidine Derivative Activity | Standard Drug(s) | Standard Drug Activity | Reference |
| Pyrimido[4,5-d]pyrimidines | Human coronavirus 229E (HCoV-229E) | Remarkable efficacy | Remdesivir, Ribavirin, Zanamivir, Rimantadine | Not specified | [14] |
| Spirooxindoles (uracil-based) | SARS-CoV-2 | 3.3 to 4.8 times more potent than standards | Chloroquine, Hydroxychloroquine | Not specified | [15] |
Anti-inflammatory Efficacy
The anti-inflammatory potential of pyrimidine derivatives has also been evaluated, with some compounds showing activity comparable to standard nonsteroidal anti-inflammatory drugs (NSAIDs).
Table 6: Comparative Anti-inflammatory Activity
| Pyrimidine Derivative | Assay | Pyrimidine Derivative Activity (% Inhibition) | Standard Drug | Standard Drug Activity (% Inhibition) | Reference |
| Indole–pyrimidine hybrid (Compound 73) | Paw edema (4h) | 43.17% | Indomethacin | 47.72% | [9] |
| Indole–pyrimidine hybrid (Compound 74) | Paw edema (5h) | 35.56% | Indomethacin | 42.22% | [9] |
Experimental Methodologies & Visualizations
Detailed and reproducible experimental protocols are critical for validating and comparing the efficacy of novel compounds.
Signaling Pathway: EGFR Inhibition
Many pyrimidine derivatives exert their anticancer effects by inhibiting the EGFR signaling pathway, which is crucial for cell proliferation and survival.[5][16]
References
- 1. researchgate.net [researchgate.net]
- 2. Role of Pyrimidine Derivatives in the Treatment of Cancer | Journal for Research in Applied Sciences and Biotechnology [jrasb.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. researchgate.net [researchgate.net]
- 8. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma - Panduranga Mudgal - Annals of Pancreatic Cancer [apc.amegroups.org]
- 12. ias.ac.in [ias.ac.in]
- 13. gsconlinepress.com [gsconlinepress.com]
- 14. Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
Distinguishing Carboxylic Acid Polymorphs with IR Spectroscopy: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding and controlling polymorphism is a critical aspect of pharmaceutical development. Polymorphs, or different crystalline forms of the same active pharmaceutical ingredient (API), can exhibit distinct physicochemical properties, including solubility, stability, and bioavailability, which can significantly impact a drug's efficacy and safety. Infrared (IR) spectroscopy is a powerful, non-destructive, and well-established analytical technique for differentiating between polymorphs by probing their unique vibrational characteristics in the solid state.
This guide provides a comparative overview of using IR spectroscopy to distinguish between polymorphs of carboxylic acids, a common functional group in many APIs. It includes experimental data, detailed methodologies, and a visual workflow to aid in the practical application of this technique.
The Principle of Polymorphic Differentiation by IR Spectroscopy
The underlying principle for distinguishing polymorphs via IR spectroscopy lies in the sensitivity of molecular vibrations to the local chemical environment. In a crystal lattice, intermolecular interactions, such as hydrogen bonding, differ between polymorphs. For carboxylic acids, the prominent hydroxyl (O-H) and carbonyl (C=O) groups are extensively involved in hydrogen bonding, forming dimers and other supramolecular structures.[1] Variations in the strength and geometry of these hydrogen bonds from one polymorph to another lead to discernible shifts in the position, shape, and number of corresponding absorption bands in the IR spectrum.[2]
Key vibrational modes to monitor for carboxylic acid polymorphs include:
-
O-H stretching: Typically observed as a very broad band in the 2500-3300 cm⁻¹ region due to strong hydrogen bonding.[3][4] The shape and position of this band can be highly indicative of the specific hydrogen bonding network in a polymorph.
-
C=O stretching: This strong absorption, generally found between 1690 and 1760 cm⁻¹, is also sensitive to hydrogen bonding.[4][5] Differences in the carbonyl stretching frequency between polymorphs can be a key diagnostic tool.
-
C-O stretching and O-H bending: These vibrations, appearing in the fingerprint region (below 1500 cm⁻¹), can also show shifts between polymorphic forms.
Comparative Analysis of Indomethacin Polymorphs
Indomethacin, a non-steroidal anti-inflammatory drug, is a well-studied example of a carboxylic acid exhibiting polymorphism. The different crystalline forms of indomethacin (α, β, γ, δ, ε, ζ, and η) have been characterized by various analytical techniques, including IR spectroscopy.[6][7] The differences in their IR spectra, particularly in the carbonyl stretching region, allow for their differentiation.
| Polymorphic Form | Key IR Absorption Bands (cm⁻¹) | Reference(s) |
| α-form | The IR spectrum of the α-form is well-documented and distinguishable from other forms. | [6] |
| β-form | Reported to have peaks at 1692, 1675, and 1606 cm⁻¹. | [6] |
| γ-form | As the most stable form at room temperature, its spectrum serves as a common reference. | [2] |
| δ-form | The IR spectrum has been documented. | [6] |
| ε-form | The IR spectrum has been documented and is consistent with previous reports. | [6] |
| ζ-form | Exhibits a distinct IR profile. | [7] |
| η-form | Exhibits a distinct IR profile. | [7] |
Note: This table provides a summary of reported IR absorption bands. For definitive identification, it is crucial to compare the full experimental spectrum with a reference standard of the pure polymorph.
Experimental Protocols
Accurate and reproducible IR spectra are essential for polymorphic analysis. The choice of sample preparation technique can influence the quality of the data. Two common methods for solid samples are Attenuated Total Reflectance (ATR)-FTIR and the Potassium Bromide (KBr) pellet method.
Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
ATR-FTIR is a popular technique due to its minimal sample preparation and non-destructive nature.
Methodology:
-
Instrument Setup: Use an FTIR spectrometer equipped with an ATR accessory, such as one with a diamond or germanium crystal.[8][9]
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the powdered sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Pressure Application: Apply consistent pressure to the sample using the ATR's pressure clamp to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Collect the IR spectrum. A typical measurement might involve 16-32 scans at a resolution of 4 cm⁻¹.[10]
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft tissue after each measurement to prevent cross-contamination.[9]
Potassium Bromide (KBr) Pellet Method
The KBr pellet method involves dispersing the sample in a KBr matrix, which is transparent to IR radiation.
Methodology:
-
Sample and KBr Preparation: Dry high-purity KBr powder to remove any absorbed water.
-
Mixing: In an agate mortar, thoroughly grind a small amount of the sample (typically 1-2 mg) with a larger amount of KBr powder (around 100-200 mg).[11] The concentration of the sample in KBr should be approximately 0.2% to 1%.[12]
-
Pellet Formation: Transfer the mixture to a pellet die and press it under high pressure using a hydraulic press to form a transparent or translucent pellet.
-
Background Collection: Prepare a pure KBr pellet to be used for background correction.
-
Spectrum Acquisition: Place the sample pellet in the spectrometer's sample holder and collect the IR spectrum.
Workflow for Polymorph Identification using IR Spectroscopy
The following diagram illustrates the logical workflow for distinguishing between carboxylic acid polymorphs using IR spectroscopy.
Caption: Workflow for distinguishing carboxylic acid polymorphs using IR spectroscopy.
Conclusion
IR spectroscopy is an indispensable tool in the solid-state characterization of carboxylic acid polymorphs. The distinct hydrogen bonding patterns in different crystalline forms give rise to unique vibrational spectra, enabling their identification and differentiation. By following standardized experimental protocols and comparing the spectral data with that of known reference materials, researchers can effectively monitor and control polymorphism in pharmaceutical development and manufacturing.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. lebmedj.elmergib.edu.ly [lebmedj.elmergib.edu.ly]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Indomethacin: new polymorphs of an old drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hosmed.fi [hosmed.fi]
- 9. scribd.com [scribd.com]
- 10. Quantitative Analysis of Amorphous Form in Indomethacin by Near Infrared Spectroscopy Combined with Partial Least Squares Regression Analysis [mdpi.com]
- 11. shimadzu.com [shimadzu.com]
- 12. eng.uc.edu [eng.uc.edu]
A Comparative Guide to Validating Regioselectivity in Homolytic Ethoxycarbonylation
For researchers, medicinal chemists, and professionals in drug development, the precise installation of functional groups is paramount. Homolytic ethoxycarbonylation, a powerful method for C-H functionalization, offers a direct route to introduce the valuable ethoxycarbonyl moiety. However, the inherent reactivity of radical intermediates often leads to challenges in controlling regioselectivity, resulting in a mixture of constitutional isomers.[1][2] The rigorous validation of this regioselectivity is not merely an analytical exercise; it is a critical step in ensuring the synthetic route's viability, reproducibility, and the final product's purity.
This guide provides an in-depth comparison of the primary analytical techniques used to validate the regioselectivity of homolytic ethoxycarbonylation reactions. We will move beyond a simple listing of methods to explore the causality behind experimental choices, emphasizing the creation of self-validating analytical workflows.
The Central Challenge: Unambiguous Structure Determination
The core task in validating regioselectivity is to definitively identify and quantify the isomers produced in a reaction. Homolytic ethoxycarbonylation of a complex substrate can yield multiple products where the ethoxycarbonyl group is attached to different positions. These regioisomers share the same molecular formula and mass, rendering simple mass determination insufficient.[3][4] A robust validation strategy, therefore, must provide unequivocal evidence of the precise atomic connectivity in each major product.
Comparative Analysis of Validation Techniques
A multi-faceted analytical approach is often necessary for conclusive validation. The strengths and weaknesses of each technique must be considered in the context of the specific research question.
| Technique | Principle | Strengths | Limitations |
| NMR Spectroscopy | Nuclear spin properties in a magnetic field | Provides detailed structural connectivity; gold standard for isomer identification in solution.[3][4][5][6] | Can suffer from signal overlap in complex molecules; requires pure samples for unambiguous assignment.[3] |
| Mass Spectrometry | Mass-to-charge ratio of ionized molecules | High sensitivity; fragmentation patterns can help distinguish isomers.[7][8][9][10] | Isomers often yield similar fragmentation patterns, making differentiation challenging without specialized techniques.[7][10] |
| Chromatography (GC/HPLC) | Differential partitioning between mobile and stationary phases | Excellent for separating isomers and determining their relative ratios (quantification).[11][12][13][14] | Does not provide structural information on its own; requires coupling with other detectors (e.g., MS, NMR). |
| X-ray Crystallography | Diffraction of X-rays by a crystalline lattice | Provides the absolute, unambiguous 3D structure of a molecule.[15][16][17][18][19] | Requires a suitable single crystal, which can be difficult to obtain. |
In-Depth Methodologies and Experimental Causality
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architect of Molecular Structure
NMR is the cornerstone of regioselectivity validation.[3][4][5][6] It directly probes the chemical environment of each nucleus, providing a detailed map of the molecule's structure.
Why it's the primary tool: Unlike other methods, NMR can often provide a complete structural assignment without the need for reference compounds. The key is to leverage a suite of experiments to build a self-validating dataset.
Experimental Protocol: A Multi-dimensional Approach
-
¹H NMR: The initial step is to acquire a simple one-dimensional proton NMR spectrum. The chemical shift, multiplicity (splitting pattern), and integration of the signals provide the first clues to the structure. For an ethoxycarbonyl group, one would expect to see a characteristic quartet and triplet for the ethyl group. The position of other signals, particularly in the aromatic or aliphatic region, will differ between regioisomers.[3][4][20]
-
¹³C NMR: A proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments.[3][4] This is a powerful tool for distinguishing isomers, as they will often have a different number of signals or signals at different chemical shifts.
-
2D Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment is crucial for establishing proton-proton coupling networks. It reveals which protons are adjacent to each other in the molecule. By tracing these correlations, one can piece together fragments of the structure.
-
Heteronuclear Correlation (HSQC & HMBC): These 2D experiments are often the key to unambiguous assignment.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon it is directly attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for determining regioselectivity. It shows correlations between protons and carbons that are two or three bonds away. By identifying a long-range correlation from a known proton (e.g., the methylene protons of the ethyl ester) to a specific carbon in the substrate's backbone, one can definitively pinpoint the site of ethoxycarbonylation.
-
Self-Validation in NMR: The power of this multi-dimensional approach lies in its internal consistency. The structure proposed must be consistent with all the NMR data (¹H, ¹³C, COSY, HSQC, and HMBC). Any discrepancy indicates an incorrect assignment.
Mass Spectrometry (MS): Beyond Molecular Weight
While a standard MS experiment will confirm the molecular weight of the product, it typically cannot distinguish between regioisomers. However, tandem mass spectrometry (MS/MS) can provide valuable structural information.[7][8][9][10]
Why it's a useful secondary tool: MS/MS provides fragmentation data that can serve as a "fingerprint" for a particular isomer. When combined with chromatography, it is a powerful tool for quantification and identification.
Experimental Protocol: GC-MS/MS or LC-MS/MS
-
Separation: The crude reaction mixture is first injected into a gas chromatograph (GC) or liquid chromatograph (HPLC). The choice depends on the volatility and thermal stability of the products.[11][12] The goal is to achieve baseline separation of the different regioisomers.
-
Ionization: As each isomer elutes from the column, it enters the mass spectrometer and is ionized.
-
MS¹ Scan: A standard mass spectrum is taken to confirm the molecular weight of the eluting compound.
-
MS² (Tandem MS): The molecular ion of a specific isomer is selected and subjected to collision-induced dissociation (CID). This breaks the molecule into smaller fragments.
-
Analysis: The resulting fragmentation pattern is analyzed. Different regioisomers may produce unique fragment ions or different relative abundances of common fragments, allowing for their differentiation.[8][9]
Trustworthiness through Comparison: The key to using MS for validation is comparison. If authentic standards of the possible isomers are available, their fragmentation patterns can be compared to the products of the reaction. In the absence of standards, computational prediction of fragmentation patterns can sometimes be used.
X-ray Crystallography: The Definitive Answer
For an unambiguous, "gold standard" determination of structure, single-crystal X-ray crystallography is unparalleled.[15][16][17][18][19]
Why it's the ultimate arbiter: It provides a precise three-dimensional map of the atoms in a molecule, leaving no doubt as to the connectivity and, therefore, the regiochemistry.
Experimental Protocol:
-
Crystallization: A pure sample of one of the regioisomers must be crystallized. This is often the most challenging step and can require extensive screening of solvents and conditions.
-
Data Collection: A suitable single crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is recorded.
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the positions of the atoms.
Limitations: The primary limitation is the requirement for a high-quality single crystal. For oils or amorphous solids, this technique is not applicable. Furthermore, it only provides the structure of the specific isomer that crystallized, not the ratio of isomers in the original reaction mixture.
A Self-Validating Workflow for Regioselectivity Determination
A robust and trustworthy validation process integrates these techniques into a logical workflow. The results from each step should corroborate the others, creating a self-validating system.
Caption: A self-validating workflow for regioselectivity analysis.
Conclusion
Validating the regioselectivity of homolytic ethoxycarbonylation is a multi-step process that requires a thoughtful and integrated analytical strategy. While ¹D and ²D NMR spectroscopy form the backbone of structural elucidation, chromatographic methods are essential for separation and quantification. Mass spectrometry provides valuable corroborating evidence, and X-ray crystallography offers the ultimate, unambiguous proof of structure. By employing a workflow that cross-validates findings from multiple techniques, researchers can have high confidence in their regiochemical assignments, ensuring the integrity and success of their synthetic endeavors.
References
- 1. Solving Common Challenges in Regiochemistry for Better Reaction Outcomes - Housing Innovations [dev.housing.arizona.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. nmr.oxinst.com [nmr.oxinst.com]
- 4. news-medical.net [news-medical.net]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. magritek.com [magritek.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Differentiation of regioisomeric chloroamphetamine analogs using gas chromatography–chemical ionization-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lcms.cz [lcms.cz]
- 10. An Analytical Evaluation of Tools for Lipid Isomer Differentiation in Imaging Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 12. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 13. GC and HPLC | PDF [slideshare.net]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Thieme E-Books & E-Journals [thieme-connect.de]
- 17. research.ed.ac.uk [research.ed.ac.uk]
- 18. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 19. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 20. youtube.com [youtube.com]
Safety Operating Guide
Proper Disposal of 4-Ethoxy-2-phenylpyrimidine-5-carboxylic Acid: A Guide for Laboratory Professionals
In the fast-paced environment of drug discovery and development, the safe handling and disposal of novel chemical entities are paramount. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-Ethoxy-2-phenylpyrimidine-5-carboxylic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. Our approach is grounded in established safety principles and regulatory frameworks, providing not just instructions, but the rationale behind them.
Immediate Safety and Hazard Assessment
Key Safety Considerations:
-
Irritation Potential: Carboxylic acids can be irritating to the skin, eyes, and respiratory tract.
-
Personal Protective Equipment (PPE): Adherence to proper PPE protocols is the first line of defense.
| Personal Protective Equipment (PPE) for Handling this compound |
| Eye Protection |
| Hand Protection |
| Body Protection |
| Respiratory Protection |
Waste Segregation and Collection: The Foundation of Proper Disposal
Proper segregation of chemical waste at the point of generation is critical to prevent dangerous reactions and to facilitate compliant disposal.
Step-by-Step Waste Collection Protocol:
-
Designated Waste Container: Use a clearly labeled, dedicated waste container for this compound waste. The container should be made of a compatible material, such as high-density polyethylene (HDPE).
-
Labeling: The label should include the full chemical name, "this compound," and appropriate hazard warnings (e.g., "Caution: Chemical Waste").
-
Solid vs. Liquid Waste:
-
Solid Waste: Collect solid this compound and any contaminated materials (e.g., weighing paper, gloves) in the designated solid waste container.
-
Liquid Waste: If the compound is in solution, collect it in a designated liquid waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.
-
-
Container Management: Keep the waste container securely closed when not in use. Store it in a designated satellite accumulation area away from incompatible materials.
Spill Management: Preparedness and Response
In the event of a spill, a swift and appropriate response is crucial to mitigate exposure and environmental contamination.
Spill Cleanup Procedure:
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your laboratory supervisor or safety officer.
-
Don Appropriate PPE: Before attempting to clean up the spill, ensure you are wearing the appropriate PPE as outlined in the table above.
-
Containment: For solid spills, carefully sweep up the material and place it in the designated waste container. Avoid generating dust. For liquid spills, use an absorbent material (e.g., vermiculite, sand, or a commercial absorbent pad) to contain and soak up the liquid.
-
Cleanup: Place the absorbent material and any contaminated items into the designated waste container.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.
-
Reporting: Report the spill to your institution's environmental health and safety (EHS) department.
Disposal Pathway: From Laboratory to Final Disposition
The final disposal of this compound must be conducted in accordance with federal, state, and local regulations. The following workflow outlines the decision-making process for its disposal.
A Senior Application Scientist's Guide to Handling 4-Ethoxy-2-phenylpyrimidine-5-carboxylic Acid: PPE, Operations, and Disposal
Disclaimer: As of the compilation of this guide, a comprehensive, peer-reviewed Safety Data Sheet (SDS) with detailed toxicological data for 4-Ethoxy-2-phenylpyrimidine-5-carboxylic acid (CAS No. 136326-10-8) is not publicly available. The following guidance is therefore a conservative protocol synthesized from the safety profiles of structurally analogous compounds, including pyrimidines and aromatic carboxylic acids. It is imperative to treat this compound as potentially hazardous and to conduct a thorough, institution-specific risk assessment before handling.[1][2][3]
Hazard Assessment: A Proactive Approach to Safety
Given the absence of specific data, we must infer the potential hazards from the compound's constituent chemical motifs. This proactive assessment forms the bedrock of our safety protocol. The molecule combines a pyrimidine core, a carboxylic acid group, and an aromatic phenyl ring.
-
Pyrimidine Core: Pyrimidine and its derivatives are heterocyclic aromatic compounds. While some are relatively stable, the core structure can be biologically active. Pyrimidine itself is classified as a flammable liquid.[4][5]
-
Carboxylic Acid Group: This functional group imparts acidic properties. Structurally related pyrimidine-carboxylic acids and other aromatic carboxylic acids are known to cause skin irritation, serious eye irritation, and respiratory irritation.[6][7][8]
-
Solid State & Dust Inhalation: Like similar compounds, this compound is supplied as a solid.[1] This presents a significant risk of aerosolization and inhalation during handling, which can lead to respiratory tract irritation.[6][9]
Therefore, all handling procedures must assume the compound is, at minimum, a skin, eye, and respiratory irritant and is harmful if swallowed.[6]
Personal Protective Equipment (PPE): Your Primary Defense
A multi-layered PPE strategy is non-negotiable to prevent exposure. The selection of each component is directly linked to the anticipated hazards of irritation and potential toxicity from inhalation, ingestion, or skin contact.
| PPE Category | Recommended Equipment & Rationale |
| Eye & Face Protection | Required: Chemical safety goggles approved under standards such as NIOSH (US) or EN 166 (EU).[6] Strongly Recommended: A full-face shield must be worn over goggles whenever there is a risk of splashing (e.g., preparing solutions) or significant dust generation (e.g., weighing larger quantities).[2] This provides a secondary barrier against projectiles and splashes. |
| Hand Protection | Required: Chemically impermeable gloves. Nitrile gloves are a suitable initial choice, offering good resistance against a range of chemicals and excellent physical properties.[10][11][12] Protocol: Always inspect gloves for tears or punctures before use. Remove and replace gloves immediately if contact with the compound occurs. Wash hands thoroughly with soap and water after removing gloves.[6] |
| Body Protection | Required: A professional lab coat, fully buttoned, with tight-fitting cuffs.[2][3] For large quantities or spill response: Chemical-resistant aprons or suits (e.g., Tychem) may be necessary to prevent body contact.[11][13] |
| Respiratory Protection | Required: All handling of the solid compound or its solutions must be conducted within a certified chemical fume hood to control airborne dust and vapors.[2][3] Contingency: If a fume hood is not available, a NIOSH-approved air-purifying respirator with cartridges for organic vapors and particulates is mandatory. However, this is a less preferable control measure.[2] |
Operational Plan: From Receipt to Experiment
Safe handling is a systematic process. The following step-by-step guide ensures that engineering controls and safe work practices are integrated at every stage.
Step 1: Preparation and Engineering Controls
-
Designate a Work Area: Cordon off a specific area for handling the compound, preferably within a chemical fume hood.[2]
-
Verify Fume Hood Function: Ensure the chemical fume hood is operational and has a current certification.
-
Assemble Materials: Before bringing the compound into the hood, ensure all necessary equipment (spatulas, weigh boats, glassware, solvents, waste containers) is present to minimize movement in and out of the controlled area.
-
Post Signage: Clearly label the work area, indicating the presence of a potentially hazardous chemical.
Step 2: Handling the Solid Compound
-
Don Full PPE: Before opening the container, put on all required PPE as detailed in the table above.
-
Minimize Dust: Open the container inside the fume hood. Use a spatula to carefully scoop the material. Avoid any actions that could create a dust cloud, such as pouring the dry powder.[6][9]
-
Weighing: If possible, use an analytical balance inside the fume hood. If the balance is external, weigh the compound in a tared, sealed container to prevent contamination of the balance and surrounding area.
-
Container Management: Keep the primary container tightly sealed when not in use to prevent moisture absorption and accidental spills.[9]
Step 3: Preparing Solutions
-
Solvent Selection: Based on analogous compounds, solubility may be achieved in organic solvents like DMSO or ethanol.[1]
-
Dissolution: Add the solvent to the weighed solid within the fume hood. Ensure the vessel is appropriately sized to prevent splashing. If necessary, use gentle agitation or a magnetic stirrer at a low speed.
-
Labeling: Immediately label the solution with the full chemical name, concentration, solvent, date, and appropriate hazard warnings.
Step 4: First Aid Procedures
In the event of an exposure, immediate and correct first aid is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
-
Skin Contact: Take off immediately all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.
-
Inhalation: Move the person into fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][9]
Disposal Plan: Responsible Waste Management
Proper disposal is crucial for laboratory safety and environmental protection. In the absence of specific data, this compound must be managed as hazardous chemical waste.[2]
Waste Segregation and Containment
-
Characterize as Hazardous: All waste streams containing this compound must be designated as hazardous waste.[2]
-
Solid Waste: Collect unused solid compound, contaminated weigh boats, and contaminated PPE (e.g., gloves, wipes) in a dedicated, leak-proof container lined with a heavy-duty plastic bag.
-
Liquid Waste: Collect solutions and solvent rinses in a compatible, sealed, and properly vented hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.[2]
-
Sharps Waste: Any contaminated needles or broken glass must be placed in a designated puncture-resistant sharps container.[2]
Container Labeling and Storage
-
Labeling: Affix a hazardous waste tag to every container as soon as the first drop of waste is added.[2] The label must include the full chemical name, associated hazards (irritant, potentially toxic), and the accumulation start date.
-
Storage: Keep waste containers securely closed when not in use. Store them in a designated Satellite Accumulation Area (SAA) that is equipped with secondary containment to hold 110% of the largest container's volume.[2]
Final Disposal
-
Professional Disposal: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[4][14]
-
Prohibited Actions: Do not discharge to sewer systems or dispose of in regular trash.[3][4][14]
Workflow Visualization
The following diagram illustrates the comprehensive workflow for safely managing this compound from initial handling to final disposal.
Caption: Workflow for handling and disposal of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. angenechemical.com [angenechemical.com]
- 7. fishersci.fr [fishersci.fr]
- 8. sds.diversey.com [sds.diversey.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. ehs.utk.edu [ehs.utk.edu]
- 11. envirotech.com [envirotech.com]
- 12. hsa.ie [hsa.ie]
- 13. Personal Protective Equipment (PPE) for Industrial Chemicals [respirex.com]
- 14. echemi.com [echemi.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
